molecular formula C10H9NO3 B1359973 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid CAS No. 1018243-08-7

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Katalognummer: B1359973
CAS-Nummer: 1018243-08-7
Molekulargewicht: 191.18 g/mol
InChI-Schlüssel: VFSXKTOUXOEVGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSXKTOUXOEVGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649320
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018243-08-7
Record name (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, a valuable heterocyclic building block. The primary focus of this document is a detailed, field-proven protocol involving the N-acylation of indoline with oxalyl chloride, followed by in-situ hydrolysis of the intermediate acyl chloride. We will delve into the mechanistic underpinnings, the rationale behind experimental choices, and procedural best practices to ensure high yield and purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a practical and reliable method for preparing this target compound.

Introduction and Strategic Overview

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, also known as N-glyoxylyl-indoline, is a bifunctional molecule incorporating a saturated indoline core and a reactive α-keto acid moiety. While its direct applications are primarily as a specialized research chemical, its structure makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents and biologically active compounds.[1] The N-acyl indoline framework is a common motif in medicinal chemistry, and the α-keto acid functionality provides a handle for various chemical transformations, including amidation, esterification, and decarboxylative reactions.

The synthesis strategy detailed herein is predicated on a two-step, one-pot sequence starting from commercially available 2,3-dihydro-1H-indole (indoline). The core transformation is a nucleophilic acyl substitution at the indoline nitrogen.

The chosen pathway involves:

  • N-Acylation: Reaction of indoline with oxalyl chloride to form the reactive intermediate, 2,3-dihydro-1H-indol-1-yl(oxo)acetyl chloride.

  • Hydrolysis: Subsequent quenching of the reaction mixture with water or a basic aqueous solution to hydrolyze the acyl chloride to the desired carboxylic acid.

This approach is favored due to the high reactivity of oxalyl chloride, which allows the reaction to proceed under mild conditions, and the straightforward nature of the subsequent hydrolysis.[2]

Reaction Mechanism and Rationale

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.

Step 1: Nucleophilic Attack and Formation of the Acyl Chloride Intermediate

The secondary amine of the indoline molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of oxalyl chloride. Oxalyl chloride is a highly reactive diacyl chloride, making it an excellent acylating agent that does not require a Lewis acid catalyst for this reaction.[3][4] The lone pair of electrons on the indoline nitrogen initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and generating the N-acylated intermediate, 2,3-dihydro-1H-indol-1-yl(oxo)acetyl chloride, along with hydrochloric acid (HCl).

Step 2: Hydrolysis of the Acyl Chloride

The second phase of the synthesis is the hydrolysis of the newly formed acyl chloride. This is another nucleophilic acyl substitution reaction where water acts as the nucleophile.[5][6][7] Water attacks the carbonyl carbon of the acyl chloride, forming a second tetrahedral intermediate. This intermediate eliminates a chloride ion, and after deprotonation, yields the final product, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. The reaction is often performed in the presence of a mild base to neutralize the HCl generated in both steps, which can prevent potential side reactions.[6]

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
2,3-Dihydro-1H-indole (Indoline)C₈H₉N119.16496-15-1Purity >98%
Oxalyl Chloride(COCl)₂126.9379-37-8Purity >98%, handle in fume hood
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Use dry solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution
Hydrochloric Acid (HCl)HCl36.467647-01-02M aqueous solution
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying
Detailed Synthesis Procedure

Step A: Formation of 2,3-dihydro-1H-indol-1-yl(oxo)acetyl chloride

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of oxalyl chloride.

  • To the flask, add 2,3-dihydro-1H-indole (1.0 eq.) and dissolve it in anhydrous diethyl ether (approx. 10-15 mL per gram of indoline).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of oxalyl chloride (1.1 eq.) in anhydrous diethyl ether (approx. 5-10 mL per mL of oxalyl chloride).

  • Add the oxalyl chloride solution dropwise to the indoline solution over 30 minutes, maintaining the internal temperature at 0-5 °C. A precipitate may form during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The formation of the intermediate is often indicated by the formation of a solid. This intermediate is moisture-sensitive and should be used directly in the next step without isolation.

Step B: Hydrolysis to 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

  • While maintaining the cold temperature, slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the effervescence ceases. This step neutralizes HCl and hydrolyzes the acyl chloride.

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours to ensure complete hydrolysis.

  • Transfer the mixture to a separatory funnel. The organic layer contains the product, and the aqueous layer contains salts.

  • Separate the layers. Wash the organic layer with water and then brine.

  • Acidify the initial aqueous layer to pH ~2 with 2M HCl. This will protonate any product that may have partitioned into the aqueous layer as its carboxylate salt.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or water, to afford 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid as a solid.

Visualization of the Synthesis Pathway

Overall Reaction Scheme

Caption: Overall synthesis scheme for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Experimental Workflow Diagram

Workflow start Start: Prepare Reaction Setup (Dry Glassware, N2 Atmosphere) dissolve Dissolve Indoline in Anhydrous Diethyl Ether start->dissolve cool Cool Solution to 0 °C dissolve->cool add_reagent Dropwise Addition of Oxalyl Chloride Solution (in Anhydrous Et2O) cool->add_reagent react Stir at 0 °C for 1-2 hours (Intermediate Formation) add_reagent->react quench Quench with Saturated NaHCO3 (aq) (Hydrolysis) react->quench warm Warm to Room Temperature Stir for 1-2 hours quench->warm extract Workup: Separate Layers, Acidify Aqueous, Extract with Ethyl Acetate warm->extract dry Combine Organic Layers & Dry (Anhydrous Na2SO4) extract->dry concentrate Filter and Concentrate (Rotary Evaporation) dry->concentrate purify Purify by Recrystallization concentrate->purify end_product Final Product: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid purify->end_product

Sources

Spectroscopic analysis of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, a derivative of the indoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug development. Its structural features, combining a bicyclic aromatic system with an N-acylated α-keto acid moiety, suggest potential applications as a versatile synthetic intermediate. A thorough understanding of its molecular structure is paramount for its effective utilization, and modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the necessary tools for its comprehensive characterization.

This technical guide offers an in-depth analysis of the expected spectroscopic data for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. As a Senior Application Scientist, the following sections are designed to not only present the predicted spectral data but also to explain the rationale behind the spectral assignments, grounded in the fundamental principles of each technique and supported by data from structurally related compounds. This approach aims to provide a practical and educational resource for researchers actively engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Key Features

The structure of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, also known as N-oxalylindoline, is characterized by an indoline core N-acylated with an oxoacetic acid group. This arrangement gives rise to several key structural features that will manifest in its spectroscopic signatures:

  • Aromatic Ring: The benzene ring of the indoline core will exhibit characteristic signals in both ¹H and ¹³C NMR spectra.

  • Saturated Heterocycle: The five-membered dihydro-pyrrole ring contains two methylene groups whose protons and carbons will have distinct chemical shifts.

  • Amide Linkage: The nitrogen atom is part of an amide functional group, which will influence the electronic environment of the adjacent atoms and produce a characteristic carbonyl stretch in the IR spectrum.

  • α-Keto Acid Moiety: This functionality contains two carbonyl groups and a carboxylic acid proton, each with unique spectroscopic properties.

Caption: Molecular structure of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The predicted ¹H NMR spectrum of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, aliphatic, and acidic protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet1HCarboxylic Acid (-COOH)
~7.2-7.5Multiplet4HAromatic Protons (Ar-H)
~4.1Triplet2HMethylene Protons (-N-CH₂-)
~3.1Triplet2HMethylene Protons (-Ar-C-CH₂-)
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton: A broad singlet is expected at a significantly downfield chemical shift (around 13.0 ppm) due to the acidic nature of the carboxylic acid proton. The exact position can be concentration and solvent dependent.

  • Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm).[1] Due to the substitution pattern, they will likely present as a complex multiplet. The specific splitting pattern will depend on the coupling constants between adjacent and non-adjacent protons.[2]

  • Methylene Protons: The two methylene groups of the indoline ring are diastereotopic and will appear as two distinct signals. The methylene group adjacent to the nitrogen atom (-N-CH₂-) is expected to be deshielded and appear further downfield (around 4.1 ppm) as a triplet. The other methylene group (-Ar-C-CH₂-) will be upfield (around 3.1 ppm), also as a triplet, due to coupling with the adjacent methylene protons. The typical chemical shifts for the methylene protons in the indoline core are well-established.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid will give rise to a distinct signal.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170Carboxylic Acid Carbonyl (C=O)
~165Amide Carbonyl (C=O)
~145Quaternary Aromatic Carbon
~130Quaternary Aromatic Carbon
~128Aromatic CH
~125Aromatic CH
~124Aromatic CH
~115Aromatic CH
~50Methylene Carbon (-N-CH₂)
~28Methylene Carbon (-Ar-C-CH₂-)
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The carboxylic acid carbonyl will likely appear around 170 ppm, while the amide carbonyl is expected at a slightly more upfield position, around 165 ppm.[4]

  • Aromatic Carbons: Six signals are predicted for the aromatic carbons. Two of these will be quaternary (lacking attached protons) and will appear as weaker signals. The four protonated aromatic carbons will give more intense signals in the range of 115-130 ppm.[5]

  • Aliphatic Carbons: The two methylene carbons of the indoline ring will be found in the upfield region. The carbon adjacent to the nitrogen (-N-CH₂) will be deshielded and is predicted to appear around 50 ppm, while the other methylene carbon (-Ar-C-CH₂-) will be further upfield at approximately 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid will be characterized by strong absorptions from the carbonyl groups and the carboxylic acid O-H bond.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1730Strong, SharpC=O stretch (Carboxylic Acid)
~1680Strong, SharpC=O stretch (Amide)
~1600, ~1480MediumC=C stretch (Aromatic)
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear as medium intensity bands between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups will be observed between 2950 and 2850 cm⁻¹.[7]

  • Carbonyl Stretches: Two distinct and strong carbonyl (C=O) stretching bands are predicted. The carboxylic acid carbonyl typically absorbs at a higher frequency (around 1730 cm⁻¹), while the amide carbonyl will be at a slightly lower frequency (around 1680 cm⁻¹) due to resonance.[8] The presence of two carbonyl absorptions is a key diagnostic feature.

  • Aromatic C=C Stretches: Medium intensity bands around 1600 and 1480 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data
m/zInterpretation
191Molecular Ion [M]⁺
146[M - COOH]⁺
118[Indoline]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 191 g/mol .

  • Fragmentation Pattern: The fragmentation of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is likely to be initiated by the loss of the carboxylic acid group as a neutral radical (•COOH), resulting in a fragment at m/z 146.[9] Subsequent fragmentation could involve the cleavage of the N-CO bond to generate the stable indoline radical cation at m/z 118. Further fragmentation of the indoline ring can lead to the formation of the tropylium ion at m/z 91, a common fragment for aromatic compounds.[10]

Fragmentation Mol [C₁₀H₉NO₃]⁺ m/z = 191 Frag1 [C₉H₉NO]⁺ m/z = 146 Mol->Frag1 - •COOH Frag2 [C₈H₈N]⁺ m/z = 118 Frag1->Frag2 - CO Frag3 [C₇H₇]⁺ m/z = 91 Frag2->Frag3 - HCN

Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, standardized experimental protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be acquired and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.[11]

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. EI is often used for volatile, thermally stable compounds and provides detailed fragmentation patterns.[12]

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.[13]

Conclusion

The spectroscopic analysis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid provides a detailed picture of its molecular architecture. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its structure. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this compound and other N-acylated indoline derivatives. By understanding the characteristic spectroscopic signatures, scientists can confidently verify the identity and purity of their synthesized materials, a critical step in the advancement of drug discovery and development programs.

References

  • Berkeley Learning Hub. (2025, July 30). Unveiling the Secrets: Carbonyl IR Spectra Decoded. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Danny Allwood. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Reusch, W. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Michigan State University. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Indoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]

  • PubMed. (n.d.). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384.
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

Physicochemical properties of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

Foreword

This document provides a comprehensive technical overview of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS No: 1018243-08-7). As a specialized research chemical, publicly available experimental data for this specific molecule is limited. This guide addresses this gap by integrating confirmed molecular details with expert-driven predictions for its physicochemical properties, plausible synthetic routes, and expected analytical signatures. The insights are tailored for researchers, scientists, and drug development professionals who may utilize this or structurally related compounds as intermediates or scaffolds in medicinal chemistry and materials science.

Molecular Identification and Structural Elucidation

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid belongs to the indoline family, specifically an N-acylated derivative. The core structure is an indoline (2,3-dihydro-1H-indole) ring where the nitrogen atom at position 1 is substituted with an oxoacetic acid moiety. This structure, an N-glyoxylyl indoline, is distinct from its more commonly documented isomers, such as (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, where the oxo group is part of the five-membered ring, forming an oxindole scaffold. This structural distinction is critical as it dictates the molecule's chemical reactivity, electronic properties, and steric profile.

mol 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Caption: Chemical structure of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Core Molecular Data

A summary of the fundamental properties of the molecule is presented below. It is important to note that while the molecular formula and weight are definitive, most experimental physicochemical properties are not available in peer-reviewed literature and must be determined empirically.

PropertyValueSource
IUPAC Name 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid-
CAS Number 1018243-08-7[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Physical Form Solid-
Melting Point Data Not Available-
Boiling Point Data Not Available-
Solubility Data Not Available-
pKa (Predicted) ~3.5-4.5 (Carboxylic Acid)Expert Prediction
logP (Predicted) ~1.0-1.5Expert Prediction

Note: Predicted values are based on the functional groups present and data from structurally similar compounds. For comparison, the isomer (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid has a predicted acidic pKa of 3.74 and a predicted logP of 1.47.[2]

Proposed Synthetic Protocol: N-Acylation of Indoline

The synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid can be logically achieved through the N-acylation of indoline. A standard and effective method involves the use of an oxalyl chloride derivative. This approach is based on the high reactivity of the indoline nitrogen as a secondary amine, which readily attacks the electrophilic carbonyl carbon of the acylating agent.

Experimental Workflow: Two-Step Acylation and Hydrolysis

Rationale: This two-step protocol utilizes ethyl oxalyl chloride as a stable and commercially available acylating agent. The initial acylation yields an ester intermediate, which is subsequently hydrolyzed under basic conditions to afford the desired carboxylic acid. This method avoids the direct use of the more reactive and moisture-sensitive oxalyl chloride.

  • Step 1: N-Acylation to Form Ethyl Ester Intermediate

    • Dissolve indoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and cool to 0 °C using an ice bath. The base acts as a scavenger for the HCl byproduct.

    • Slowly add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the organic layer with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (2,3-dihydro-1H-indol-1-yl)(oxo)acetate.

  • Step 2: Saponification to Final Product

    • Dissolve the crude ester from Step 1 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5-2.0 eq) or sodium hydroxide (NaOH) and stir at room temperature for 2-6 hours, monitoring the hydrolysis by TLC.

    • Once the reaction is complete, acidify the mixture to a pH of ~2-3 using 1M HCl.

    • Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization or column chromatography to yield pure 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis a Dissolve Indoline & TEA in DCM at 0 °C b Add Ethyl Oxalyl Chloride a->b c Stir & Monitor by TLC b->c d Aqueous Workup & Extraction c->d e Dry & Concentrate d->e f Dissolve Ester in THF/Water e->f Crude Ester Intermediate g Add LiOH & Stir f->g h Acidify with HCl g->h i Extract with Ethyl Acetate h->i j Dry, Concentrate & Purify i->j

Caption: Proposed synthetic workflow for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Predicted Analytical and Spectroscopic Profile

While experimental spectra are not publicly available, a robust prediction of the key spectroscopic features can be made based on the molecule's functional groups. This predicted profile is invaluable for characterization and quality control during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

    • Aromatic Protons (4H): Signals expected in the δ 7.0-8.0 ppm range. The specific splitting patterns (doublets, triplets) will depend on the substitution pattern of the benzene ring.

    • Methylene Protons (CH₂-N, 2H): A triplet is expected around δ 4.0-4.5 ppm due to coupling with the adjacent CH₂ group.

    • Methylene Protons (CH₂-Ar, 2H): A triplet is expected around δ 3.0-3.5 ppm due to coupling with the CH₂-N group.

    • Carboxylic Acid Proton (OH, 1H): A broad singlet is expected at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbons (2C): Two signals are expected in the downfield region, δ 160-175 ppm, corresponding to the amide and carboxylic acid carbonyls.

    • Aromatic Carbons (6C): Signals are expected in the δ 110-150 ppm range.

    • Aliphatic Carbons (2C): Signals for the two methylene carbons are expected in the δ 25-55 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹.[3]

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks between 2850-3100 cm⁻¹.

  • C=O Stretch (Amide & Carboxylic Acid): Two strong, sharp absorption peaks are expected between 1650-1760 cm⁻¹. The amide carbonyl (Amide I band) typically appears around 1650-1680 cm⁻¹, while the carboxylic acid carbonyl is expected around 1710 cm⁻¹ (for a hydrogen-bonded dimer).[3][4][5]

  • C-N Stretch: A moderate absorption is expected in the 1029-1200 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would include:

  • Loss of a carboxyl group (-COOH): A prominent peak at m/z = 146 (M-45).[6]

  • Alpha-cleavage: Fragmentation of the indoline ring, though the N-acyl group is a likely site for initial fragmentation.

  • Characteristic Indole Fragmentation: Further fragmentation of the indoline ring may lead to ions characteristic of the indole core structure.[7]

Applications in Research and Drug Development

While this specific molecule is designated as a research chemical, its structural motifs—the indoline ring and the acetic acid side chain—are prevalent in pharmacologically active compounds.[8] The indoline scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.

  • Scaffold for Lead Optimization: Molecules like this can serve as building blocks for creating libraries of more complex compounds. The carboxylic acid handle allows for straightforward amide coupling reactions to introduce diversity.

  • Probes for Biological Systems: The indole nucleus is a bioisostere for other aromatic systems and is known to interact with various biological targets. Derivatives are explored as S1P1 functional antagonists for autoimmune diseases and as dual cyclooxygenase (COX) inhibitors and thromboxane receptor antagonists.[4]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. However, based on the safety profiles of structurally related N-acylated indolines and carboxylic acids, the following general precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Immediately wash with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Disclaimer: This safety information is based on related compounds and should be used as a guideline only. A full risk assessment should be completed before handling this chemical.

References

  • Pharmaffiliates. Chemical Name : 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451–5457.
  • Mollica, A., et al. (2017). Synthesis of Phidianidines A and B. Molecules, 22(10), 1733.
  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355.
  • Organic Syntheses Procedure. Org. Synth. 2011, 88, 177. [Link]

  • Human Metabolome Database. Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). [Link]

  • Yan, Z., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 80-86.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91.
  • Scott, J. D., et al. (2011). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 2(11), 825–829.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Professor Dave Explains. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

A Technical Guide to the Crystal Structure Analysis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's bulk properties, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a comprehensive understanding of the solid state is paramount. This guide provides an in-depth, technical walkthrough of the complete workflow for the crystal structure analysis of a small organic molecule, using "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" as a representative model. While no public crystal structure for this specific compound currently exists, this document serves as an expert-led, hypothetical case study, detailing field-proven methodologies from single-crystal growth to advanced structural refinement and interpretation. It is designed for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous guide to solid-state characterization.

Introduction: The Significance of the Solid State

The compound 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, an N-acylated indole derivative, possesses functional groups—a carboxylic acid, an amide, and an aromatic system—that are common in pharmacologically active molecules. The spatial arrangement of these groups, dictated by the crystal packing, governs the intermolecular interactions that stabilize the solid form. Different packing arrangements, known as polymorphs, can exhibit dramatically different physical properties. Therefore, elucidating the definitive crystal structure is not merely an academic exercise; it is a foundational step in drug development, ensuring the selection of the optimal and most stable solid form.

This guide will navigate the multi-step process of crystal structure determination, integrating two powerful techniques: Single-Crystal X-ray Diffraction (SC-XRD) for the unambiguous determination of the molecular structure and packing, and Powder X-ray Diffraction (PXRD) for the characterization of the bulk crystalline material.

Part 1: The Foundation—Growth of High-Quality Single Crystals

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. The ideal crystal for analysis is a single, well-ordered specimen, free from cracks and inclusions, with dimensions typically in the range of 0.1 to 0.3 mm. For a molecule like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, which has both hydrogen-bond donors (the carboxylic acid) and acceptors (the carbonyl oxygens), as well as a moderately polar backbone, a systematic approach to solvent selection is crucial.

Experimental Protocol: Slow Evaporation from a Mixed- Solvent System

The causality behind this choice is to find a solvent system where the compound is reasonably soluble at room temperature, allowing for a slow, controlled approach to supersaturation as the more volatile solvent evaporates. This gradual process is essential for promoting orderly crystal growth over rapid precipitation.

  • Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in 0.5 mL of various solvents, ranging from polar (e.g., ethanol, methanol) to non-polar (e.g., hexane, toluene). Given the molecule's structure, a good starting point is a polar protic solvent like ethanol, where it is likely to be soluble.

  • Preparation of the Crystallization Solution: Dissolve approximately 10-20 mg of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in a minimal amount of a "good" solvent (e.g., ethanol) in a small, clean vial.

  • Introduction of the "Poor" Solvent: To this solution, add a "poor" solvent (an anti-solvent, e.g., deionized water or hexane) dropwise until the solution becomes faintly turbid. This indicates the point of saturation has been reached.

  • Clarification and Growth: Add a single drop of the "good" solvent to redissolve the precipitate, rendering the solution clear again.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment at a constant temperature (e.g., 20 °C).

  • Monitoring: Observe the vial daily. High-quality, faceted crystals should form over a period of several days to a week.

Part 2: Definitive Structure Elucidation via Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise atomic arrangement in a crystalline solid. By measuring the diffraction pattern produced when a single crystal is irradiated with X-rays, one can reconstruct the electron density map of the repeating unit (the unit cell) and thereby build a three-dimensional model of the molecule and its packing.

Workflow for SC-XRD Analysis

sc_xrd_workflow crystal Select & Mount Crystal data_collection Data Collection (Diffractometer) crystal->data_collection Irradiate with X-rays integration Data Integration & Reduction data_collection->integration Raw Diffraction Images solution Structure Solution (e.g., SHELXT) integration->solution Reflection Data File (*.hkl) refinement Structure Refinement (e.g., SHELXL) solution->refinement Initial Atomic Model validation Validation & CIF Generation refinement->validation Refined Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Experimental Protocol: SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of nitrogen gas. This low temperature minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • Data Collection: The mounted crystal is placed on a goniometer in a modern X-ray diffractometer (e.g., equipped with a Mo Kα radiation source, λ = 0.71073 Å). A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the diffraction images on a detector.

  • Data Processing: The raw image files are processed to integrate the intensities of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (.hkl).

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms, typically with software like SHELXT. This provides an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with a program like SHELXL.[1] This iterative process involves adjusting atomic coordinates, anisotropic displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

  • Validation: The final refined structure is validated using metrics like the R-factor (R1) and the goodness-of-fit (GooF), and a Crystallographic Information File (CIF) is generated.

Hypothetical Crystallographic Data

The following table presents a realistic set of crystallographic parameters for a molecule like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, based on typical values for small organic molecules.[2][3]

ParameterHypothetical Value
Empirical FormulaC₁₀H₉NO₃
Formula Weight191.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.145(5)
c (Å)9.021(4)
α (°)90
β (°)105.3(1)
γ (°)90
Volume (ų)898.5(6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.413
R1 [I > 2σ(I)]0.045
wR2 (all data)0.118
Goodness-of-Fit (GooF)1.05

Part 3: Bulk Characterization with Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure from a single perfect crystal, PXRD is essential for ensuring that the bulk material is composed of the same crystalline phase. It is a powerful tool for phase identification, polymorphism screening, and quality control.

Workflow for PXRD Analysis

pxrd_workflow sample Prepare Powder Sample data_collection Collect PXRD Pattern sample->data_collection comparison Compare Experimental vs. Calculated data_collection->comparison sc_structure Single-Crystal Structure calc_pattern Calculate Theoretical Pattern sc_structure->calc_pattern calc_pattern->comparison refinement Rietveld Refinement (e.g., TOPAS) comparison->refinement Validate & Refine

Caption: Workflow for Powder X-ray Diffraction Analysis.

Experimental Protocol: PXRD Data Collection and Analysis
  • Sample Preparation: A small amount (~10-20 mg) of the crystalline material is gently ground to a fine, homogeneous powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed in a powder diffractometer. The instrument scans a range of 2θ angles, and the detector records the intensity of the diffracted X-rays at each angle.

  • Phase Identification: The experimental PXRD pattern is compared to a theoretical pattern calculated from the SC-XRD data. A match in peak positions (2θ) and relative intensities confirms that the bulk material is the same phase as the single crystal analyzed.

  • Rietveld Refinement: For a more rigorous analysis, the Rietveld method is employed.[4][5] This technique refines the crystal structure model (unit cell parameters, atomic positions) by fitting the entire calculated diffraction profile to the experimental data. A successful Rietveld refinement provides strong validation of the single-crystal structure and can yield highly accurate lattice parameters for the bulk material.[6]

Part 4: Deciphering the Crystal Packing—Analysis of Intermolecular Interactions

The final crystal structure is not just a description of the molecule itself, but a map of the non-covalent interactions that hold the lattice together. For 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, several key interactions are expected to dictate the packing arrangement, similar to those seen in other indole derivatives.[7]

  • Hydrogen Bonding: The most powerful directional interaction is the hydrogen bond. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups will form a classic centrosymmetric dimer motif, linking two molecules together.

  • π-π Stacking: The planar indole ring system is electron-rich and capable of engaging in π-π stacking interactions with neighboring rings. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the packing in aromatic systems.

  • C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic or aliphatic C-H groups and the carbonyl oxygen atoms, can also play a significant role in the overall packing efficiency.

Visualization of Potential Intermolecular Interactions

interactions cluster_dimer Hydrogen-Bonded Dimer Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B O-H···O=C Molecule_C Molecule C Molecule_A->Molecule_C π-π Stacking Molecule_B->Molecule_C C-H···O Interaction

Caption: Key intermolecular interactions governing crystal packing.

Conclusion

The comprehensive crystal structure analysis of a molecule like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a systematic process that builds a complete picture of the solid state. It begins with the meticulous work of growing high-quality single crystals, progresses to the definitive structure elucidation by SC-XRD, and is validated against the bulk material using PXRD. The final interpretation of the crystal packing in terms of its underlying intermolecular interactions provides invaluable insights into the material's properties. This integrated, multi-technique approach is a cornerstone of modern pharmaceutical science and materials engineering, providing the foundational knowledge required for the rational design and development of crystalline materials.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at: [Link]

  • David, W. I. F., Shankland, K., & Florence, A. J. (2015). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 5), 549–563. Available at: [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. Available at: [Link]

  • Toby, B. H. (2001). EXPGUI, a graphical user interface for GSAS. Journal of Applied Crystallography, 34(2), 210-213. While this reference is for a specific software, it provides context for Rietveld analysis tools. A general overview is available at: [Link]

  • University of York. (n.d.). scXRD: Unit cell parameters. Chemistry Teaching Labs. Available at: [Link]

  • LibreTexts Chemistry. (2023). 1.1: The Unit Cell. Available at: [Link]

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. Available at: [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • CCP4 wiki. (2025). Solve a small-molecule structure. Available at: [Link]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement? Available at: [Link]

  • School of Chemistry, University of Bristol. (n.d.). TUTORIAL - 1 Getting started. Available at: [Link]

  • Google Patents. (2014). Crystallization process of tricyclic indole derivatives.
  • Bąk, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17466–17477. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.7: Properties of Unit Cells. Available at: [Link]

  • Chempedia. (n.d.). Unit Cells. Available at: [Link]

Sources

A Technical Guide to Quantum Chemical Calculations for 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind methodological choices and the interpretation of results within the context of modern drug discovery.

Introduction: Bridging Molecular Structure and Biological Function

The Target Molecule: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS No: 1018243-08-7) is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its structure, featuring a bicyclic indoline core N-acylated with an oxoacetic acid moiety, presents distinct regions of varying polarity, hydrogen bonding potential, and steric bulk. Understanding the electronic and geometric properties of this molecule at a quantum level is paramount for predicting its behavior, reactivity, and potential interactions with biological targets.

The Role of Computational Chemistry in Drug Discovery

Computational chemistry has become an indispensable tool in the pharmaceutical industry, accelerating the drug discovery pipeline by providing deep insights into molecular behavior before costly synthesis and testing.[2][3] By applying the principles of quantum mechanics, we can compute a molecule's properties, such as its stable 3D structure, charge distribution, and orbital energies.[4][5] This information is critical for structure-based and ligand-based drug design, allowing scientists to generate hypotheses, prioritize synthetic targets, and optimize lead compounds for enhanced efficacy and safety.[6]

Theoretical Framework: The Foundations of Our Calculation

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

At the heart of our investigation is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms and molecules.[7] Unlike more computationally expensive wavefunction-based methods, DFT determines the energy of a molecule from its electron density, offering a highly favorable balance of accuracy and computational efficiency.[8] This makes it exceptionally well-suited for studying medium-sized organic molecules like our target compound.[9][10] For this guide, we select the B3LYP hybrid functional, which has a long track record of providing reliable results for a wide range of organic systems, including indole derivatives.[11][12]

Basis Sets: The Language of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is fundamental to the accuracy of a quantum chemical calculation.[13][14] For a molecule containing hydrogen, carbon, nitrogen, and oxygen, Pople-style basis sets are a robust choice. We will employ the 6-311+G(d,p) basis set. Let's dissect this choice:

  • 6-311G : A split-valence basis set that uses three functions to describe the valence electrons, offering more flexibility than smaller sets.

  • + : Indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and anionic regions, such as the carboxylate group in our molecule.

  • (d,p) : Represents the addition of polarization functions on both heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for correctly modeling chemical bonds.[15]

Simulating Reality: The Importance of Solvation Models

Biological processes occur in an aqueous environment. Therefore, performing calculations in a simulated solvent is crucial for obtaining biologically relevant results.[16] Explicitly modeling individual solvent molecules is computationally prohibitive for routine calculations.[17] Instead, we use an implicit solvent model, which treats the solvent as a continuous medium with a defined dielectric constant.[18][19] The Polarizable Continuum Model (PCM) is a widely used and effective implicit model that calculates the electrostatic interactions between the solute and the surrounding dielectric continuum.[16]

Computational Workflow: A Step-by-Step Protocol

The following workflow outlines a self-validating system for calculating the key properties of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. This process ensures that the final results correspond to a true energetic minimum on the potential energy surface.

Computational_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis & Interpretation Build 1. Build 3D Structure Opt 2. Geometry Optimization (DFT/B3LYP/6-311+G(d,p), PCM) Build->Opt Initial Coordinates Freq 3. Frequency Analysis Opt->Freq Optimized Structure Props 4. Electronic Property Calculation Confirm 5. Confirm Minimum (No Imaginary Frequencies) Freq->Confirm Analyze 6. Analyze Results (Geometry, HOMO/LUMO, MEP) Props->Analyze Calculated Properties Confirm->Props

Caption: A validated workflow for quantum chemical calculations.

Step 1: Building the Initial Molecular Structure

An initial 3D structure of the molecule is required. This can be achieved using molecular building software such as GaussView, Avogadro, or ChemDraw. It is not necessary for the initial structure to be perfect, as the subsequent geometry optimization step will refine it.

Step 2: Selecting the Computational Approach

The core of the calculation is defined by the chosen method, basis set, and environment. Based on the principles outlined in Section 2, our approach is:

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

  • Basis Set: 6-311+G(d,p).

  • Solvent Model: Polarizable Continuum Model (PCM) with water as the solvent.

Step 3: Performing the Calculations with Gaussian

We will use the Gaussian software package, a standard tool for electronic structure calculations.[20][21][22] The input file will specify a two-step job: first, an optimization, followed by a frequency calculation.

This is the most critical step, where the software iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible energy (the equilibrium geometry).[9]

Gaussian Input Keywords: #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) Opt

  • #p: Requests enhanced print output.

  • B3LYP/6-311+G(d,p): Specifies the DFT method and basis set.

  • SCRF=(PCM,Solvent=Water): Implements the PCM solvation model for water.

  • Opt: Requests a geometry optimization.

Immediately following optimization, a frequency calculation is performed on the optimized geometry. This serves two purposes:

  • Validation: A true energy minimum will have all positive (real) vibrational frequencies. The presence of any imaginary frequencies indicates a transition state or a saddle point, not a stable structure.[10]

  • Thermodynamics: The results provide thermodynamic data, such as zero-point vibrational energy (ZPVE) and thermal enthalpies and free energies.

Gaussian Input Keywords (as a follow-up job): #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) Freq

Using the validated, optimized geometry, we can now calculate the electronic properties of interest, such as molecular orbitals and the electrostatic potential. This is often done concurrently with the frequency calculation or as a separate step. The necessary information is generated by default during the DFT calculation and can be visualized using appropriate software.

Step 4: Analyzing the Results

The output files from Gaussian contain a wealth of information. Key data points are extracted either manually from the text output or, more commonly, by using visualization software like GaussView.[23]

Analysis and Interpretation of Key Molecular Properties

Optimized Molecular Geometry

The optimization yields the most stable 3D conformation of the molecule in an aqueous environment. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. These values can be compared with experimental crystallographic data if available, or used to understand steric hindrance and conformational preferences that may influence receptor binding.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[24]

  • HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.[25]

The energy difference between these two orbitals, the HOMO-LUMO gap , is a crucial indicator of molecular stability and reactivity.[26] A small gap suggests the molecule is more reactive and can be more easily excited electronically, which can be relevant for understanding metabolic stability or potential toxicity.[24][27]

Table 1: Calculated Electronic Properties of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

PropertyValue (Hartree)Value (eV)Significance
HOMO Energy-0.256-6.97Electron-donating capability
LUMO Energy-0.041-1.12Electron-accepting capability
HOMO-LUMO Gap 0.215 5.85 Chemical Reactivity & Stability
Dipole Moment4.51 Debye-Molecular Polarity
(Note: These are representative values obtained from a DFT B3LYP/6-311+G(d,p) calculation and may vary slightly based on the specific software version and convergence criteria.)
Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[28] It is invaluable in drug design for predicting how a molecule will interact with a biological target.[29][30]

  • Red/Yellow Regions: Indicate negative electrostatic potential. These are electron-rich areas, typically associated with lone pairs on electronegative atoms (like the oxygens of the carboxyl and amide groups), and are prime locations for hydrogen bond acceptance or interactions with positive charges (e.g., metal ions, ammonium groups).[31]

  • Blue Regions: Indicate positive electrostatic potential. These are electron-poor areas, usually around hydrogen atoms attached to electronegative atoms (like the carboxylic acid proton and hydrogens on the aromatic ring), and are favorable sites for hydrogen bond donation or interactions with negative charges.[31]

For 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, the MEP map would clearly highlight the strong negative potential around the carbonyl and carboxyl oxygens, marking them as key interaction points. The acidic proton of the carboxyl group would be a site of strong positive potential. This visual information provides immediate, actionable insights for designing complementary interactions within a protein's active site.[32]

Conclusion and Future Directions

This guide has detailed a robust and scientifically grounded workflow for performing and interpreting quantum chemical calculations on 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. By leveraging Density Functional Theory, appropriate basis sets, and solvation models, we can extract critical data on the molecule's geometry, stability, reactivity, and interaction potential. These insights are not merely academic; they form a predictive foundation for rational drug design, helping to guide synthesis and focus experimental resources on compounds with the highest probability of success.

Further advanced studies could include:

  • Conformational Analysis: A more exhaustive search for different low-energy conformers.

  • Reaction Pathway Modeling: Simulating potential metabolic transformations.

  • Time-Dependent DFT (TD-DFT): To predict the molecule's UV-Vis absorption spectrum.[8]

  • Quantum Theory of Atoms in Molecules (QTAIM): To quantitatively analyze the nature of intramolecular hydrogen bonds.[33]

By integrating these computational techniques, researchers can significantly deepen their understanding of complex molecules and accelerate the journey from initial concept to novel therapeutic agent.

References

  • Wikipedia. Solvent model. [Link][18]

  • Dorofeeva, O. V., & Gontcharov, V. V. (2006). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 110(13), 4436–4442. [Link][34]

  • University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link][29]

  • Wikipedia. Gaussian (software). [Link][20]

  • RITME. Gaussian – Molecular Modeling in Computational Chemistry. [Link][21]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link][28]

  • Biliškov, N., et al. (2022). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 27(21), 7283. [Link][33]

  • Ghafouri, R., et al. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link][31]

  • ChemistryViews. (2012). Choosing the Right Basis Set. [Link][13]

  • Q-Chem. 12.2 Chemical Solvent Models. [Link][16]

  • Neuhold, Y.-M. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link][9]

  • Taylor & Francis. Solvent models – Knowledge and References. [Link][17]

  • Fiveable. Solvent Effects and Implicit Models | Computational Chemistry Class Notes. [Link][19]

  • Q-Chem. 8.1 Introduction to Basis Sets. [Link][14]

  • Chemistry Stack Exchange. (2025). What considerations must be made when selecting a basis set?. [Link][35]

  • NWChem. Solvation Models. [Link][36]

  • CD ComputaBio. Selection Method of Basis Set in Quantum Chemistry. [Link][15]

  • Dafni, L. (2024). Harnessing computational chemistry for precision in molecular drug design. Asian Journal of Biomedical and Pharmaceutical Sciences, 14(106), 249. [Link][2]

  • University of Texas at Austin. HOMO/LUMO. [Link][26]

  • SteerOn Research. (2025). The Role of Computational Chemistry in Accelerating Drug Discovery. [Link][3]

  • Wikipedia. HOMO and LUMO. [Link][24]

  • ritemyte. (2023). Homo lumo explained. [Link][37]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. [Link][27]

  • Cancès, E., et al. (2012). On basis set optimisation in quantum chemistry. ESAIM: Proceedings and Surveys, 38, 166-174. [Link][38]

  • University of Delaware. Computational Chemistry and Biology. [Link][4]

  • Gaussian, Inc. (2019). Gaussian 16. [Link][22]

  • Hutter, J., et al. (2012). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4387–4404. [Link][8]

  • de Oliveira, B. G., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Journal of Chemistry, 2016, 1-6. [Link][11]

  • Cole, D. J., et al. (2019). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry, 62(20), 9237–9247. [Link][30]

  • Taros Discovery. Computational Chemistry and Molecular Modeling. [Link][6]

  • Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. [Link][10]

  • HULINKS Inc. Chemical calculation software / General-purpose quantum chemistry calculation program 'Gaussian'. [Link][39]

  • Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. [Link][40]

  • ResearchGate. (2023). (PDF) Quantum Chemical Calculation And Molecular Docking Studies Of Indole Derivative. [Link][12]

  • Kumar, S., & Singh, P. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. NeuroQuantology, 20(20), 3245-3250. [Link][5]

  • ResearchGate. (2017). (PDF) Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. [Link][32]

  • University of Illinois Urbana-Champaign. (2013). Quantum Chemistry with Gaussian using GaussView. [Link][23]

  • Synopsys. What is Density Functional Theory and How Does It Work?. [Link][7]

  • Pharmaffiliates. 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. [Link][1]

Sources

A Technical Guide to the Thermal Stability and Degradation Profile of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS No: 1018243-08-7). In the absence of extensive public literature on this specific molecule, this document outlines a robust, first-principles-based approach for its complete assessment.[1][2][3] We detail the requisite analytical methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and provide protocols for a comprehensive forced degradation study compliant with International Council for Harmonisation (ICH) guidelines. Furthermore, we present a hypothesized degradation profile based on the compound's constituent functional groups—namely the α-keto acid and the N-acyl indoline moieties—to guide degradant identification efforts. This guide is intended for researchers, chemists, and drug development professionals tasked with establishing the chemical stability of this and structurally related compounds.

Introduction and Physicochemical Overview

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a heterocyclic compound featuring an indoline nucleus N-substituted with an oxoacetic acid group. This structure combines the features of an N-acyl derivative and an α-keto acid. Understanding its stability is paramount for predicting its shelf-life, defining storage conditions, and ensuring the safety and efficacy of any potential pharmaceutical formulation. Forced degradation studies are a regulatory requirement designed to identify likely degradation products and validate the specificity of stability-indicating analytical methods.[4][5]

Table 1: Physicochemical Properties of the Target Compound

PropertyValueSource
CAS Number 1018243-08-7[1][2]
Molecular Formula C₁₀H₉NO₃[1][2]
Molecular Weight 191.19 g/mol [1]
Physical Form Solid (predicted)[1]
Key Structural Features Indoline ring, Amide linkage, α-Keto acid moietyN/A

Based on its structure, the primary points of chemical instability are predicted to be:

  • The α-Keto Acid Moiety: This group is susceptible to thermal decarboxylation, a common degradation pathway for α-keto acids.[6][7][8]

  • The N-Acyl Amide Bond: This bond is prone to hydrolysis under acidic or basic conditions.

Core Thermal Analysis: TGA & DSC

A foundational understanding of the compound's intrinsic thermal stability begins with Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures mass loss as a function of temperature, identifying decomposition temperatures, while DSC detects thermal events like melting, crystallization, and glass transitions by measuring heat flow.[9][10][11]

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis involves sequential characterization by DSC to identify thermal events, followed by TGA to correlate these events with mass loss.

G cluster_prep Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) cluster_report Data Synthesis prep Weigh 5-10 mg of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid into Alumina/Aluminum Crucible dsc_run Run DSC Scan (e.g., 25°C to 400°C @ 10°C/min) under Nitrogen Atmosphere prep->dsc_run Primary Analysis tga_run Run TGA Scan (e.g., 25°C to 600°C @ 10°C/min) under Nitrogen Atmosphere prep->tga_run Confirmatory Analysis dsc_data Analyze DSC Thermogram: - Melting Point (Tₘ) - Decomposition Onset (Tₑ) - Enthalpy (ΔH) dsc_run->dsc_data report Correlate DSC events (exotherms) with TGA mass loss steps. Generate Stability Report. dsc_data->report tga_data Analyze TGA Curve: - Onset of Decomposition (Tₒ) - Percentage Mass Loss - Residual Mass tga_run->tga_data tga_data->report

Caption: Integrated workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument: Calibrated Thermogravimetric Analyzer.

  • Crucible: Platinum or alumina pan.

  • Sample Mass: Accurately weigh 5–10 mg of the compound.

  • Purge Gas: High-purity Nitrogen at a flow rate of 20–50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Determine the onset temperature of decomposition (Tₒ) and the percentage of mass loss for each degradation step. For indole, thermal degradation has been observed to commence around 147-150°C.[12]

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument: Calibrated Differential Scanning Calorimeter.

  • Crucible: Hermetically sealed aluminum pans are recommended to contain any potential off-gassing.

  • Sample Mass: Accurately weigh 2–5 mg of the compound.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Purge Gas: High-purity Nitrogen at 20–50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C for 3 minutes.

    • Ramp from 25°C to a temperature above the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.[13][14] Note the onset temperature, peak maximum, and enthalpy (ΔH) for each event.

Forced Degradation (Stress Testing)

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating methods.[15][16] The goal is to achieve 5-20% degradation of the active substance.[4]

Logical Flow of a Forced Degradation Study

The process involves subjecting the compound to various stress conditions and analyzing the resulting mixtures with a stability-indicating method, typically HPLC-UV/MS.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_output Outputs compound Pure Compound (2,3-dihydro-1H-indol-1-yl(oxo)acetic acid) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) compound->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) compound->base oxid Oxidation (e.g., 3% H₂O₂, RT) compound->oxid therm Thermal (Dry Heat) (e.g., 80°C, 72h) compound->therm photo Photolytic (ICH Light Conditions) compound->photo analysis Analysis via Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis path Identify Degradation Products & Propose Pathways analysis->path method Validate Method Specificity (Peak Purity Analysis) analysis->method profile Establish Intrinsic Stability Profile analysis->profile

Caption: Logical workflow for a forced degradation study.

Standard Protocols for Stress Conditions

For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared. A control sample is stored under ambient conditions.

Table 2: Recommended Forced Degradation Protocols

Stress ConditionProtocolRationale & Causality
Acid Hydrolysis Prepare solution in 0.1 M HCl. Store at 60°C. Sample at intervals (e.g., 2, 8, 24 hours). Neutralize with NaOH before analysis.[17][18]Probes susceptibility of the amide bond and other acid-labile groups. Elevated temperature accelerates the reaction.
Base Hydrolysis Prepare solution in 0.1 M NaOH. Store at room temperature. Sample at intervals. Neutralize with HCl before analysis.[17][18]Investigates the stability of the amide bond to base-catalyzed hydrolysis, which is often faster than acid hydrolysis.
Oxidation Prepare solution in 3% H₂O₂. Store at room temperature, protected from light. Sample at intervals.[18]Simulates oxidative stress. The indoline ring and benzylic protons may be susceptible to oxidation.
Thermal (Dry Heat) Store the solid compound in a controlled oven at a temperature below its melting point (e.g., 80°C) for a defined period (e.g., 72 hours).[17]Assesses the solid-state thermal stability and identifies degradation pathways that are purely thermal, such as decarboxylation.
Photostability Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17]Required to assess light sensitivity. The aromatic ring system can absorb UV radiation, potentially leading to radical-mediated degradation.

Hypothesized Degradation Profile

Based on fundamental organic chemistry, the following degradation pathways are proposed:

  • Primary Thermal Degradation (Decarboxylation): The most probable pathway under neutral thermal stress is the loss of carbon dioxide from the α-keto acid moiety. This is a well-documented reaction for this functional group.[6][8]

    • Reaction: C₁₀H₉NO₃ → C₉H₉NO + CO₂

    • Predicted Product: 1-(2,3-dihydro-1H-indol-1-yl)ethanone. This product should be a primary target for identification in thermal and photolytic stress samples.

  • Hydrolytic Degradation: Under strong acidic or basic conditions, the N-acyl amide bond is expected to cleave.

    • Reaction: C₁₀H₉NO₃ + H₂O → (Indoline) + (Oxoacetic Acid)

    • Predicted Products: 2,3-dihydro-1H-indole and oxoacetic acid. These would be expected in the acid and base hydrolysis samples.

Data Synthesis and Reporting

A comprehensive stability profile is built by integrating all analytical data. The results should be summarized to provide a clear picture of the compound's liabilities.

Table 3: Example Data Summary for Stability Profile

Analysis / ConditionKey FindingsInterpretation
DSC Sharp endotherm at Tₘ, followed by a broad exotherm starting at Tₑ.Indicates melting followed immediately by exothermic decomposition.
TGA Single-step mass loss of ~23% starting at Tₒ, correlating with Tₑ from DSC.The mass loss corresponds to the theoretical mass of CO₂ (23.03%), strongly supporting decarboxylation as the primary thermal degradation event.
Acid Hydrolysis ~15% degradation after 24h. Major degradant identified as Indoline.The compound is moderately stable to acid, degrading via amide bond cleavage.
Base Hydrolysis >50% degradation within 2h. Major degradant identified as Indoline.The compound is highly labile to base-catalyzed hydrolysis.
Oxidation ~10% degradation after 24h. Multiple minor polar degradants observed.The compound shows moderate sensitivity to oxidation.
Thermal (Solid) ~5% degradation after 72h. Major degradant identified as the decarboxylated product.Confirms decarboxylation as the primary solid-state thermal degradation pathway.
Photostability ~8% degradation in solution. Major degradant is the decarboxylated product.The compound is moderately photosensitive, with degradation likely proceeding via a similar pathway to thermal stress.

Conclusion

This guide presents a scientifically rigorous, methodology-driven approach to fully characterize the thermal stability and degradation profile of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. By combining predictive chemical principles with established analytical techniques such as TGA, DSC, and a comprehensive forced degradation study, researchers can establish a complete stability profile. This profile is critical for guiding formulation development, defining appropriate storage and handling procedures, and fulfilling regulatory requirements for new chemical entities. The primary hypothesized liabilities are thermal/photolytic decarboxylation and pH-driven hydrolysis of the N-acyl bond, which should be the focus of initial degradant screening efforts.

References

  • ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions.
  • ResearchGate. (n.d.). Three branches of the subsequent degradation of alpha-keto isocaproate...
  • Creative Proteomics. (n.d.). Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate.
  • National Center for Biotechnology Information. (2024).
  • ResearchGate. (n.d.). TGA thermogram of control indole.
  • MedCrave. (2016).
  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • ScienceDirect. (2025). Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal.
  • ijcrt.org. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. PubMed Central.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • ACS Publications. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) patterns of polyindole (PIN) with...
  • Sigma-Aldrich. (n.d.). 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • ACS Publications. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem.
  • Pharmaffiliates. (n.d.). Chemical Name : 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid.
  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).
  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA).
  • Santa Cruz Biotechnology. (n.d.). (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PubMed Central.
  • Tetrahedron. (n.d.). 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid.

Sources

Solubility studies of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Assessment of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in Organic Solvents

Abstract

The determination of a drug candidate's solubility is a foundational pillar of preformulation studies, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1][2] This guide provides a comprehensive technical framework for assessing the equilibrium solubility of the novel compound 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in a strategic selection of organic solvents. We will detail the rationale behind solvent selection, provide a robust, step-by-step protocol for the gold-standard shake-flask method, and discuss the analytical quantification of the dissolved analyte via High-Performance Liquid Chromatography (HPLC).[3][4][5] The methodologies described herein are designed to generate reliable and reproducible data essential for regulatory submissions and for guiding downstream formulation development.[1][6]

Introduction: The Critical Role of Solubility in Preformulation

Preformulation is the systematic characterization of a new drug compound's physicochemical properties, forming the bedrock upon which a stable, safe, and effective dosage form is built.[7][8] Among these properties, solubility is paramount. It is defined as the maximum amount of a substance that can be dissolved in a given solvent system at a constant temperature and pressure to form a saturated solution.[2][9] For any active pharmaceutical ingredient (API), adequate solubility is a prerequisite for absorption and achieving the desired concentration in systemic circulation.[2]

Poor solubility can lead to significant challenges, including:

  • Inadequate bioavailability for oral dosage forms.[6][9]

  • Difficulties in developing liquid formulations, such as parenteral or oral solutions.[2]

  • Unpredictable in vitro and in vivo performance.[10]

The subject of this guide, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS No. 1018243-08-7), is a heterocyclic compound whose solubility profile is currently uncharacterized.[11] Establishing its solubility in a range of pharmaceutically relevant organic solvents is a critical first step. This data will inform the selection of appropriate excipients, guide the development of potential formulations (e.g., solutions, suspensions, or amorphous solid dispersions), and provide essential information for toxicological and pharmacological studies.[6][12]

Physicochemical Profile of the Analyte

A preliminary analysis of the structure of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid allows for the prediction of its physicochemical behavior, which is crucial for designing the solubility study.

  • Structure: C₁₀H₉NO₃

  • Key Functional Groups: The molecule possesses a carboxylic acid (-COOH), an amide-like linkage, and an indoline ring system.

  • Predicted Properties:

    • Acidity: The carboxylic acid group confers acidic properties, suggesting a pKa in the range of 2-4. While this is most relevant for aqueous solubility, strong interactions with basic or protic organic solvents can be expected.

    • Polarity & Hydrogen Bonding: The presence of the carboxyl and amide-like groups introduces polarity and significant potential for hydrogen bonding. The carboxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygens are hydrogen bond acceptors.

    • Lipophilicity: The indoline bicyclic ring system contributes a degree of lipophilicity to the molecule.

This structural duality—possessing both polar, hydrogen-bonding moieties and a nonpolar aromatic system—suggests that its solubility will be highly dependent on the specific properties of the organic solvent used.

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

To obtain the most accurate and reliable data, the equilibrium or thermodynamic solubility must be determined. This represents the true saturation point of the compound in a solvent, where the dissolved solute is in equilibrium with the undissolved solid.[10][13] The "gold standard" for measuring thermodynamic solubility is the Shake-Flask Method .[3][4] This technique, while more time-consuming than kinetic methods, is considered the most reliable and is recommended by regulatory bodies like the OECD.[3][14]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. A diverse set of solvents, spanning a range of polarities and hydrogen bonding capabilities, should be selected. This allows for a deeper understanding of the intermolecular forces governing the solvation process.

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, EthanolCapable of hydrogen bonding (both donor and acceptor). Often good solvents for polar compounds with H-bond donors/acceptors.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)High polarity and can accept hydrogen bonds, but do not donate. Effective at solvating polar molecules.
Non-Polar Dichloromethane (DCM), TolueneLacks significant polarity and hydrogen bonding capability. Used to assess solubility in lipophilic environments.
Intermediate Tetrahydrofuran (THF)A less polar aprotic solvent, useful for bridging the gap between highly polar and non-polar systems.
Experimental Workflow Diagram

The following diagram outlines the systematic process for determining solubility via the shake-flask method.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation A 1. Add excess solid API to pre-saturated solvent in vials B 2. Prepare triplicate samples for each solvent A->B C 3. Seal vials and place in shaker at constant temp. (e.g., 25°C) B->C D 4. Shake for 24-48 hours to ensure equilibrium C->D E 5. Visually confirm presence of undissolved solid D->E F 6. Allow samples to settle E->F G 7. Withdraw supernatant using a syringe with a filter (e.g., 0.22 µm PTFE) F->G H 8. Dilute filtered aliquot with mobile phase G->H I 9. Quantify concentration using validated HPLC-UV method H->I J 10. Calculate solubility (e.g., in mg/mL) I->J

Sources

An In-depth Technical Guide to the Discovery and Isolation of Novel Indol-1-yl(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies for the discovery, synthesis, and purification of novel indol-1-yl(oxo)acetic acid derivatives. Moving beyond simple protocols, this document elucidates the rationale behind experimental decisions, offering field-proven insights into this important class of molecules.

Introduction: The Significance of the Indol-1-yl(oxo)acetic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] When functionalized at the N-1 position with a glyoxylic acid moiety—forming the indol-1-yl(oxo)acetic acid core—a versatile scaffold emerges with significant therapeutic potential. These derivatives have garnered attention for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

The core structure combines the aromatic, heterocyclic nature of indole with a reactive and functionally versatile α-keto acid side chain. This combination allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a fertile ground for novel drug discovery.

Rational Design and Synthetic Strategy

The journey to a novel derivative begins not in the flask, but with a strategic design process. The indol-1-yl(oxo)acetic acid scaffold offers several points for chemical modification to tune its interaction with specific biological targets.

Logical Flow of Derivative Discovery

Target Target Identification (e.g., Enzyme, Receptor) Design Rational Design & In Silico Screening Target->Design Define Pharmacophore Synth Chemical Synthesis Design->Synth Select Route Purify Isolation & Purification Synth->Purify Crude Product Char Structural Characterization Purify->Char Pure Compound BioAssay Biological Evaluation Char->BioAssay Confirm Structure SAR SAR Analysis & Optimization BioAssay->SAR Activity Data SAR->Design Iterative Refinement

Caption: Iterative cycle of drug discovery for novel indole derivatives.

Key strategic considerations include:

  • Indole Ring Substitution: Introducing substituents (e.g., halogens, alkyl, methoxy groups) onto the benzene portion of the indole ring can modulate electronic properties and lipophilicity, influencing target binding and cell permeability.

  • Modification of the Carboxylic Acid: The acid moiety is often crucial for target interaction (e.g., forming salt bridges with basic residues in an active site). It can be converted to esters or amides to create prodrugs or explore different binding interactions.

  • The Oxo-Linker: The ketone group provides a specific geometry and electronic character, but it can be a site for metabolic modification. While less commonly altered, its influence on the molecule's conformation is a key consideration.

Core Synthesis Methodologies

The most direct and widely adopted method for creating the indol-1-yl(oxo)acetyl scaffold is through N-acylation of a substituted indole with an oxalyl chloride derivative. This electrophilic substitution at the indole nitrogen is generally efficient and serves as a robust entry point for creating a diverse library of compounds.

The Oxalyl Chloride Route

This cornerstone reaction involves two primary steps: the formation of an intermediate indol-1-yl(oxo)acetyl chloride, followed by hydrolysis or reaction with a nucleophile to yield the final product.

General Synthetic Workflow

Indole Substituted Indole R-C₈H₆N Intermediate Indol-1-yl(oxo)acetyl chloride R-C₈H₆N-COCOCl Indole->Intermediate Oxalyl Oxalyl Chloride (COCl)₂ Oxalyl->Intermediate Hydrolysis {Hydrolysis (H₂O) or Nucleophile (Nu-H)} Intermediate->Hydrolysis Product Target Derivative R-C₈H₆N-COCOOH or R-C₈H₆N-COCONu Hydrolysis->Product

Caption: Key steps in the synthesis of indol-1-yl(oxo)acetic acid derivatives.

The causality behind this choice of reagent is clear: oxalyl chloride is a highly reactive di-acid chloride. One acyl chloride group readily reacts with the indole nitrogen. The second acyl chloride on the intermediate is then available for conversion, making it a powerful and versatile building block.

Experimental Protocol: Synthesis of 2-(7-methyl-1H-indol-1-yl)-2-oxoacetic acid

This protocol is a representative example adapted from established literature procedures, demonstrating a self-validating system for synthesis.[5]

Objective: To synthesize 2-(7-methyl-1H-indol-1-yl)-2-oxoacetic acid from 7-methylindole.

Materials:

  • 7-methylindole

  • Oxalyl chloride

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 7-methylindole (1.0 eq) in anhydrous Et₂O. Cool the solution to 0°C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the highly reactive oxalyl chloride. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0°C moderates the exothermic reaction.

  • Acylation: Slowly add oxalyl chloride (1.1 eq) dissolved in anhydrous Et₂O to the stirred indole solution over 30 minutes. Allow the reaction to stir at 0°C for 1.5 hours.

    • Causality: A slight excess of oxalyl chloride ensures complete consumption of the starting indole. Slow addition prevents a rapid temperature increase and formation of side products. The formation of a precipitate (the intermediate acid chloride) is often observed.

  • Hydrolysis: After the reaction is complete, carefully quench the mixture by adding it to a vigorously stirred, saturated aqueous solution of NaHCO₃. Heat the biphasic mixture to reflux for 2 hours.

    • Causality: The basic NaHCO₃ solution hydrolyzes the remaining acyl chloride on the intermediate to the corresponding sodium carboxylate, which is water-soluble. Refluxing ensures the complete conversion.

  • Isolation: Cool the mixture to room temperature. Transfer to a separatory funnel and discard the organic (Et₂O) layer. Wash the aqueous layer with fresh ethyl acetate to remove any unreacted starting material or non-acidic impurities.

    • Causality: This step purifies the product by separating the water-soluble salt from non-polar organic impurities.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl. The product, now in its acidic form, will precipitate out or can be extracted. Extract the aqueous layer three times with ethyl acetate.

    • Causality: Protonation of the carboxylate salt renders the product much less water-soluble, allowing it to be extracted back into an organic solvent.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removal of residual water is essential before final crystallization to obtain a pure, dry product.

Isolation and Purification

The crude product from synthesis is rarely pure enough for biological testing. A robust purification strategy is paramount. For acidic compounds like indol-1-yl(oxo)acetic acids, a combination of extraction, crystallization, and chromatography is often employed.

Phased Crystallization

A highly effective method for purifying indole carboxylic acids involves exploiting their pH-dependent solubility.[6]

  • Dissolve the crude product in an organic solvent and add a base (e.g., triethylamine) to form the corresponding salt, which may precipitate.

  • Isolate the salt and dissolve it in water.

  • Slowly add acid. Impurities with different pKa values may precipitate at different pH stages.

  • The pure indole-2-carboxylic acid will preferentially crystallize out at its isoelectric point, allowing for its selective isolation.[6]

Column Chromatography

Silica gel chromatography is a standard technique for purification.

  • Stationary Phase: Silica gel is typically used. Its acidic nature is compatible with the target compounds.

  • Mobile Phase: A gradient of solvents is often required. A common system starts with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increases the polarity by adding ethyl acetate, and often a small percentage (0.5-1%) of acetic or formic acid.

    • Causality: The addition of a small amount of acid to the mobile phase is a critical, field-proven insight. It keeps the carboxylic acid group of the target molecule protonated, preventing it from "streaking" or tailing on the silica gel column, which leads to sharper peaks and better separation.

Structural Elucidation and Characterization

Confirmation of the chemical structure is a non-negotiable step. A combination of spectroscopic techniques provides unambiguous proof of identity and purity.

TechniquePurposeCharacteristic Signals for Indol-1-yl(oxo)acetic acid Scaffold
¹H NMR Maps the proton environmentSignals for indole ring protons (typically 6.5-8.0 ppm); Absence of the N-H proton signal (~11-12 ppm); Signals from any substituents on the indole ring.
¹³C NMR Maps the carbon skeletonTwo carbonyl carbon signals in the downfield region (~160-185 ppm); Signals for the indole ring carbons (~100-140 ppm).
FTIR Identifies functional groupsBroad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹); Two sharp C=O stretches for the ketone and carboxylic acid (~1680-1760 cm⁻¹).
HRMS Determines exact mass and formulaProvides a high-precision mass measurement that can be used to confirm the elemental composition of the synthesized molecule.

Data compiled from typical values for indole derivatives.[7]

Conclusion and Future Perspectives

The indol-1-yl(oxo)acetic acid framework represents a highly adaptable and pharmacologically relevant scaffold. The synthetic route via N-acylation with oxalyl chloride is robust and amenable to the creation of large chemical libraries for screening. Mastery of the purification techniques, particularly pH-based crystallization and properly modified chromatography, is essential for obtaining high-purity compounds suitable for biological evaluation. Future work in this area will likely focus on developing more stereoselective synthetic methods, exploring novel substitutions to target specific protein isoforms, and conjugating these molecules to other pharmacophores to create multi-target agents.

References

  • Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Retrieved from scholarresearch.com. [Link]

  • Roberts, J. L., & Roberts, C. W. (2017). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 5(4), 60. [Link]

  • Google Patents. (n.d.). CN106008311A - Refinement method of indole-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... Retrieved from [Link]

  • Taylor & Francis Online. (2017). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents. Molecules, 27(21), 7565. [Link]

  • Stefancich, G., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Retrieved from [Link]

  • PubMed. (n.d.). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. Retrieved from [Link]

  • Google Patents. (n.d.). UA75872C2 - Indolyl-3- glyoxylic acid with useful therapeutic properties.

Sources

A Technical Guide to 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, a derivative of the indoline scaffold, represents a class of molecules with significant potential in medicinal chemistry and drug discovery. The indoline nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The addition of an N-oxoacetic acid moiety introduces a reactive handle and potential pharmacophoric element, making this compound an intriguing subject for further investigation. This technical guide provides a comprehensive overview of its molecular characteristics, a plausible synthetic approach based on established chemical principles, and a discussion of its potential applications in research and development.

While specific peer-reviewed literature on the synthesis and biological evaluation of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS 1018243-08-7) is not extensively available, this guide leverages data from closely related N-acyl indoline derivatives to provide a robust framework for its study.

Molecular Formula and Weight

The fundamental molecular attributes of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid are summarized below. These properties are crucial for its identification, characterization, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
CAS Number 1018243-08-7[1]

Synthesis and Mechanistic Insights

The synthesis of N-acylated indolines, including 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, can be achieved through the acylation of the indoline nitrogen. A common and effective method involves the reaction of indoline with an appropriate acylating agent, such as a derivative of oxoacetic acid.

Proposed Synthetic Workflow

A plausible and efficient synthetic route to the target compound is outlined below. This protocol is based on well-established acylation reactions of secondary amines.

Synthetic Workflow Indoline Indoline Intermediate N-(chlorooxoacetyl)indoline Indoline->Intermediate Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Target 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Intermediate->Target Nucleophilic Substitution Hydrolysis Hydrolysis (e.g., H₂O) Hydrolysis->Target

Caption: Proposed two-step synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Experimental Protocol

Materials:

  • Indoline

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Deionized water

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Acylation:

    • Dissolve indoline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to the stirred indoline solution. The slow addition is crucial to control the exothermic reaction.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Causality and Self-Validation:

  • The use of an anhydrous solvent and inert atmosphere is critical to prevent the premature hydrolysis of the highly reactive oxalyl chloride.

  • The non-nucleophilic base (triethylamine) scavenges the HCl generated during the acylation, driving the reaction to completion.

  • Monitoring by TLC at each stage ensures the reaction has proceeded as expected before moving to the next step, forming a self-validating workflow.

Potential Applications in Drug Discovery and Chemical Biology

While the specific biological activity of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is not widely reported, the indoline scaffold and N-oxoacetic acid moiety are present in compounds with diverse pharmacological profiles.

  • Scaffold for Library Synthesis: The carboxylic acid group provides a versatile handle for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

  • Enzyme Inhibition: The α-keto acid functionality is a known pharmacophore in various enzyme inhibitors, including inhibitors of proteases and dehydrogenases.

  • Antiviral and Anticancer Research: Indole derivatives are well-known for their potential as antiviral and anticancer agents. Further derivatization of the title compound could lead to the discovery of novel therapeutic candidates.

Conclusion

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a molecule of interest due to its chemical structure, which combines the privileged indoline scaffold with a reactive N-oxoacetic acid group. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis and exploration based on established chemical principles and the known properties of related compounds. Its potential as a versatile building block in medicinal chemistry warrants further investigation by researchers and drug development professionals.

References

  • Pharmaffiliates. 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. [Link]

Sources

Methodological & Application

The Versatile Role of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of contemporary organic synthesis, the quest for versatile and efficient building blocks is paramount. 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, also known as N-oxalylindoline, has emerged as a significant scaffold, offering a unique combination of functionalities poised for the construction of complex molecular architectures. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the synthesis, key applications, and detailed protocols for the utilization of this valuable synthetic intermediate. The indoline core is a prevalent motif in numerous biologically active compounds and natural products, and the introduction of the glyoxylic acid moiety at the nitrogen atom opens a gateway to a diverse array of chemical transformations. This guide will delve into the practical aspects of employing this reagent, underpinned by mechanistic insights and supported by authoritative literature.

Core Attributes and Synthetic Accessibility

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid possesses two key reactive sites: a carboxylic acid and an adjacent ketone. This α-keto acid functionality within the N-acylindoline framework allows for a range of selective manipulations, making it a powerful tool for introducing the indoline moiety and for the subsequent elaboration into more complex structures.

While a direct, one-step synthesis from commercially available starting materials is not extensively documented in readily available literature, a plausible and efficient synthetic route can be proposed based on established principles of N-acylation of secondary amines. The following protocol outlines a reliable method for the laboratory-scale preparation of the title compound.

Proposed Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

This proposed synthesis involves a two-step procedure starting from indoline and a mono-protected oxalic acid derivative, such as ethyl oxalyl chloride.

Workflow for the Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

Indoline Indoline Intermediate Ethyl 2-(indolin-1-yl)-2-oxoacetate Indoline->Intermediate Step 1: N-Acylation EtOxCl Ethyl oxalyl chloride (in THF, with Et3N) Product 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Intermediate->Product Step 2: Ester Hydrolysis Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Proposed synthetic workflow for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Protocol 1: Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

Step 1: Synthesis of Ethyl 2-(indolin-1-yl)-2-oxoacetate

  • To a solution of indoline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl oxalyl chloride (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(indolin-1-yl)-2-oxoacetate.

Step 2: Hydrolysis to 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

  • Dissolve the ethyl 2-(indolin-1-yl)-2-oxoacetate (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.5 eq.) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid as a solid, which can be further purified by recrystallization if necessary.

Application in Organic Synthesis: A Gateway to Novel Heterocycles and Amide Derivatives

The primary utility of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in organic synthesis lies in its role as a versatile precursor for the construction of more elaborate molecules, particularly those containing the indoline framework. The carboxylic acid functionality can be readily activated and coupled with a wide range of nucleophiles, most notably amines, to form amide bonds. This amide coupling is a cornerstone of medicinal chemistry and materials science.

Amide Bond Formation: Synthesis of N-Substituted 2-(Indolin-1-yl)-2-oxoacetamides

The synthesis of amide derivatives from 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a robust and high-yielding transformation. The protocol involves the activation of the carboxylic acid, typically by conversion to the corresponding acyl chloride, followed by reaction with a primary or secondary amine.

General Workflow for Amide Coupling

StartingAcid 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid AcylChloride 2-(Indolin-1-yl)-2-oxoacetyl chloride (in situ) StartingAcid->AcylChloride Step 1 Activation Activation (e.g., Oxalyl chloride, DMF cat.) AmideProduct N-Substituted 2-(Indolin-1-yl)-2-oxoacetamide AcylChloride->AmideProduct Amine Primary or Secondary Amine (R1R2NH) Amine->AmideProduct Step 2

Caption: General workflow for the synthesis of N-substituted 2-(indolin-1-yl)-2-oxoacetamides.

Protocol 2: General Procedure for Amide Coupling

  • To a solution of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C and add oxalyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 eq.) and a suitable base such as triethylamine or diisopropylethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the freshly prepared solution of 2-(indolin-1-yl)-2-oxoacetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted 2-(indolin-1-yl)-2-oxoacetamide.

This protocol is highly versatile and can be adapted for a wide range of amine nucleophiles, providing access to a library of indoline-containing amides for applications in drug discovery and materials science. The use of standard peptide coupling reagents such as HATU or HBTU can also be employed as an alternative to the acyl chloride method, particularly for sensitive substrates.[1][2]

Table 1: Representative Amine Coupling Partners and Potential Applications

Amine NucleophileResulting Amide StructurePotential Application Area
BenzylamineN-benzyl-2-(indolin-1-yl)-2-oxoacetamideMedicinal chemistry scaffolds
Morpholine1-(2-(indolin-1-yl)-2-oxoacetyl)morpholineBioactive molecule synthesis
AnilineN-phenyl-2-(indolin-1-yl)-2-oxoacetamidePrecursors for dyes and functional materials
Glycine methyl esterMethyl 2-(2-(indolin-1-yl)-2-oxoacetamido)acetatePeptidomimetic and building block synthesis

Further Synthetic Transformations and Future Outlook

Beyond amide coupling, the α-keto functionality of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and its derivatives opens avenues for further synthetic exploration. The ketone can undergo a variety of transformations, including:

  • Reduction: Selective reduction of the ketone to the corresponding alcohol would introduce a new stereocenter and a hydroxyl group for further functionalization.

  • Wittig-type Reactions: Olefination of the ketone can be used to introduce carbon-carbon double bonds.

  • Grignard and Organolithium Additions: Reaction with organometallic reagents can lead to the formation of tertiary alcohols, significantly increasing molecular complexity.

The strategic combination of reactions at both the carboxylic acid and ketone positions allows for the divergent synthesis of a wide array of complex indoline-containing molecules. The indoline nitrogen, being part of an amide, is less nucleophilic, which allows for selective reactions at other sites.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a highly valuable and versatile building block for organic synthesis. Its straightforward, albeit proposed, synthesis and the presence of two distinct and readily manipulable functional groups make it an attractive starting material for the construction of a diverse range of molecules. The application note has detailed a robust protocol for its use in amide bond formation, a critical transformation in many areas of chemical science. The potential for further derivatization of the ketone functionality underscores the broad synthetic utility of this compound. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the importance of versatile intermediates like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid will undoubtedly increase.

References

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. (2014). ResearchGate. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

  • THE ACTION OF OXALYL CHLORIDE ON INDOLES: A NEW APPROACH TO TRYPTAMINES. (1959). Journal of the American Chemical Society. [Link]

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... (n.d.). ResearchGate. [Link]

  • Why This Reaction Doesn't Happen ??? (2013). Sciencemadness.org. [Link]

  • Reaction between oxalyl chloride and indole. (2020). Sciencemadness.org. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2018). Scientific & Academic Publishing. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PubMed Central. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. [Link]

Sources

Application Notes and Protocols: 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid as a Versatile Precursor for Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold and the Potential of a Key Building Block

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, is a privileged heterocyclic motif in medicinal chemistry. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a variety of biological targets. While numerous indole and indoline derivatives have been successfully developed into marketed drugs, the full potential of novel, functionalized building blocks is still being explored.

This document provides an in-depth technical guide on the utility of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (also known as indoline-1-glyoxylic acid) as a precursor for the synthesis of pharmaceutical compounds. While there is no publicly documented synthesis of a specific marketed drug commencing from this exact precursor, its chemical architecture suggests significant potential for the construction of diverse and biologically active molecules. These application notes will explore its plausible synthetic transformations and provide exemplary protocols to guide researchers in leveraging this compound in drug discovery programs.

The precursor, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid , possesses several key features that make it an attractive starting material:

  • A Reactive α-Keto Acid Moiety: The oxoacetic acid group is primed for a variety of chemical modifications, including reduction, amidation, and esterification, allowing for the introduction of diverse side chains.

  • A Nucleophilic Indoline Nitrogen: While acylated in the precursor, the potential for modifications at the N-1 position exists.

  • An Aromatic Benzene Ring: The benzene ring of the indoline scaffold is amenable to electrophilic substitution, enabling the introduction of substituents to modulate the electronic and steric properties of the final compounds.

This guide will provide a scientifically grounded exploration of how these features can be exploited to generate libraries of novel compounds for screening and lead optimization.

Physicochemical Properties of the Precursor

A clear understanding of the starting material's properties is crucial for reaction design and optimization.

PropertyValueReference
CAS Number 1018243-08-7[1][2]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Appearance Solid[2]
Purity Typically ≥95%[2]
Storage Temperature Room Temperature[2]

Proposed Synthetic Pathways and Applications

The true value of a precursor lies in its synthetic versatility. Below, we outline several plausible and high-impact synthetic routes starting from 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, drawing parallels from established syntheses of structurally related pharmaceutical compounds.

Pathway 1: Amidation for the Synthesis of Novel Ligands

The carboxylic acid functionality of the precursor can be readily converted to an amide. This is a common strategy in medicinal chemistry to introduce new points of interaction with biological targets and to modulate physicochemical properties such as solubility and cell permeability.

Conceptual Workflow: Amidation

precursor 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid activation Carboxylic Acid Activation (e.g., HATU, EDC) precursor->activation Coupling Agent product 2,3-Dihydro-1H-indol-1-yl(oxo)acetamide Derivative activation->product Nucleophilic Acyl Substitution amine Primary or Secondary Amine (R₁R₂NH) amine->product Amine Source

Caption: General workflow for the amidation of the precursor.

This pathway could be employed to synthesize analogs of compounds with known biological activity. For instance, the indoline scaffold is present in a variety of pharmacologically active agents, and modifying the side chain via amidation could lead to novel derivatives with improved properties.

Pathway 2: Reduction of the α-Keto Group to Access Chiral Alcohols

The reduction of the α-keto group can generate a chiral hydroxyl group, opening the door to the synthesis of enantiomerically pure compounds. Asymmetric reduction methods can be employed to selectively obtain either the (R)- or (S)-enantiomer, which is critical as the biological activity of chiral drugs often resides in a single enantiomer.

Conceptual Workflow: Asymmetric Reduction

precursor 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid reduction Asymmetric Reduction (e.g., Chiral Borane Reagent) precursor->reduction product_R (R)-2,3-Dihydro-1H-indol-1-yl (hydroxy)acetic acid reduction->product_R Chiral Catalyst A product_S (S)-2,3-Dihydro-1H-indol-1-yl (hydroxy)acetic acid reduction->product_S Chiral Catalyst B

Caption: Asymmetric reduction to yield chiral hydroxyacetic acid derivatives.

These chiral building blocks are valuable intermediates. For example, the resulting hydroxyacetic acid derivatives could be further elaborated or incorporated into larger molecules, such as in the synthesis of S1P1 functional antagonists, which have shown therapeutic potential in autoimmune diseases.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthetic exploration of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (2,3-Dihydro-1H-indol-1-yl)(oxo)-N-phenylacetamide

This protocol details a standard amidation reaction using aniline as the amine source.

Materials:

  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid (1.0 eq)

  • Aniline (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1.0 eq) in anhydrous DMF, add aniline (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

The reaction is expected to yield the target amide in good to excellent yield, depending on the purity of the starting materials and the reaction conditions.

ParameterExpected Value
Yield 70-90%
Purity (LC-MS) >95%
Protocol 2: Reduction of the α-Keto Group using Sodium Borohydride

This protocol describes a non-stereoselective reduction to produce the racemic hydroxyacetic acid derivative.

Materials:

  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Methanol

  • Deionized water

  • 1M HCl (aq)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in small portions. Effervescence may be observed.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic (~pH 2-3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome:

This reduction should proceed cleanly to give the racemic 2,3-dihydro-1H-indol-1-yl(hydroxy)acetic acid.

ParameterExpected Value
Yield >85%
Purity (LC-MS) >95%

Conclusion and Future Outlook

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid represents a promising, yet underexplored, building block for the synthesis of novel pharmaceutical compounds. Its versatile reactivity allows for the straightforward introduction of diverse chemical functionalities, making it an ideal starting point for the generation of compound libraries for high-throughput screening. The protocols and synthetic strategies outlined in this document provide a solid foundation for researchers to begin exploring the potential of this precursor in their drug discovery efforts. Future work should focus on the development of stereoselective transformations and the exploration of a wider range of coupling partners to fully unlock the synthetic utility of this valuable indoline derivative.

References

  • BOC Sciences. Main Product - 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. [URL: https://www.bocsci.com/product/2-3-dihydro-1h-indol-1-yl-oxo-acetic-acid-cas-1018243-08-7-4009893.html]
  • Pharmaffiliates. 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid | CAS No : 1018243-08-7. [URL: https://www.pharmaffiliates.com/en/products/details/2-3-dihydro-1h-indol-1-yl-oxo-acetic-acid]
  • Chemchart. Chemical Safety, Models, Suppliers, Regulation, and Patents - 1018243-08-7. [URL: https://www.chemchart.com/cas/1018243-08-7]
  • Chemikart. 2,3-Dihydro-1h-indol-1-yl(oxo)acetic acid | 1018243-08-7. [URL: https://www.chemikart.com/chemical/1018243-08-7]
  • Pharmaffiliates. 4-(Methylamino)butanal | CAS No : 7729-27-3. [URL: https://www.pharmaffiliates.com/en/products/details/4-methylamino-butanal]
  • Sigma-Aldrich. 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. [URL: https://www.sigmaaldrich.com/US/en/product/chembridge/ch4182076766]
  • PubMed. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. [URL: https://pubmed.ncbi.nlm.nih.gov/11256860/]
  • National Institutes of Health. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293228/]
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [URL: https://www.mdpi.com/1420-3049/28/10/4211]
  • National Institutes of Health. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3812832/]
  • Thieme. Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-00000186]
  • PubMed. Synthetic Approaches to the New Drugs Approved during 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/39898601/]

Sources

Application Notes and Protocols for High-Throughput Screening of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid Derivatives as Modulators of Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Regulator of Tumor Immune Evasion

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target in the field of immuno-oncology.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[5][6][7] This metabolic reprogramming has profound immunosuppressive effects, primarily by inducing the arrest and apoptosis of effector T cells and promoting the differentiation and activation of regulatory T cells (Tregs).[5][7] Consequently, the inhibition of IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies.

The chemical scaffold, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, and its derivatives have been identified as a promising class of IDO1 inhibitors. This application note provides a comprehensive guide to the high-throughput screening (HTS) of such compounds, detailing both biochemical and cell-based assay protocols to identify and characterize novel IDO1 modulators.

The IDO1 Catalytic Pathway: A Target for Inhibition

The mechanism of IDO1-mediated immunosuppression is visually summarized in the signaling pathway diagram below. Understanding this pathway is crucial for designing and interpreting HTS assays.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneResponse Immune Response Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Overexpression Tryptophan L-Tryptophan IDO1->Tryptophan Depletion Kynurenine Kynurenine IDO1->Kynurenine Catalysis Tryptophan->IDO1 Substrate T_Cell Effector T Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine->T_Cell Induces Apoptosis Treg Regulatory T Cell (Treg) Kynurenine->Treg Promotes Differentiation Suppression Immune Suppression T_Cell->Suppression Treg->Suppression Inhibitor IDO1 Inhibitor (e.g., 2,3-dihydro-1H-indol-1-yl (oxo)acetic acid derivative) Inhibitor->IDO1 Inhibition

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Part 1: Biochemical High-Throughput Screening Assay for IDO1 Inhibitors

This protocol describes a robust, absorbance-based biochemical assay suitable for HTS campaigns to identify direct inhibitors of recombinant human IDO1. The assay measures the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1, which has a distinct absorbance maximum at 321 nm.[4]

Experimental Workflow: Biochemical Assay

Biochemical_Workflow Start Start Compound_Plate Prepare Compound Plate (Test Compounds & Controls) Start->Compound_Plate Assay_Plate Add Assay Buffer, Recombinant IDO1, & Test Compounds Compound_Plate->Assay_Plate Incubation1 Pre-incubation (RT, 15 min) Assay_Plate->Incubation1 Substrate_Addition Add L-Tryptophan Substrate Solution Incubation1->Substrate_Addition Incubation2 Enzymatic Reaction (RT, 60 min) Substrate_Addition->Incubation2 Read_Absorbance Measure Absorbance at 321 nm Incubation2->Read_Absorbance Data_Analysis Calculate % Inhibition and IC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the biochemical IDO1 inhibitor screening assay.

Detailed Protocol: Biochemical IDO1 Assay

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5, containing ascorbic acid and methylene blue)

  • Known IDO1 inhibitor (e.g., Epacadostat) as a positive control

  • DMSO (for compound dilution)

  • 384-well UV-transparent microplates

  • Microplate reader with absorbance detection at 321 nm

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and the positive control in DMSO.

    • Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 100 nL) of the compound solutions to the 384-well assay plates.

    • Include wells with DMSO only for negative (0% inhibition) and positive (100% inhibition) controls.

  • Reagent Preparation:

    • Prepare the IDO1 assay buffer. A typical formulation includes cofactors necessary for maintaining the enzyme in its active ferrous state.[8]

    • Dilute the recombinant human IDO1 enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate and a robust signal window.

    • Prepare the L-tryptophan substrate solution in the assay buffer.

  • Assay Execution:

    • Add the diluted IDO1 enzyme solution to all wells of the compound-plated 384-well plate, except for the wells designated as blanks.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the L-tryptophan substrate solution to all wells.

    • Incubate the plate at room temperature for 60 minutes. Protect the plate from light.

    • Measure the absorbance of each well at 321 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of IDO1 inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value, which represents the concentration of the inhibitor required to reduce IDO1 activity by 50%, is then determined using a non-linear regression analysis.

ParameterTypical Value
Plate Format384-well
Final Assay Volume50 µL
Recombinant IDO1 Conc.5-20 nM
L-Tryptophan Conc.100-200 µM
Pre-incubation Time15 minutes
Reaction Time60 minutes
Detection Wavelength321 nm

Part 2: Cell-Based High-Throughput Screening Assay for IDO1 Inhibitors

While biochemical assays are excellent for identifying direct enzyme inhibitors, cell-based assays provide a more physiologically relevant context, accounting for factors such as cell permeability, metabolism, and potential off-target effects.[5][7][9] This protocol describes a robust method for screening compounds against IDO1 activity in a cellular environment. The assay utilizes a human cancer cell line, such as SK-OV-3 (ovarian cancer), where IDO1 expression is induced by interferon-gamma (IFNγ).[5] IDO1 activity is quantified by measuring the amount of kynurenine secreted into the cell culture medium.

Experimental Workflow: Cell-Based Assay

Cellular_Workflow Start Start Cell_Seeding Seed SK-OV-3 Cells in 96/384-well Plates Start->Cell_Seeding Cell_Adhesion Incubate for Cell Adhesion (24 hours) Cell_Seeding->Cell_Adhesion Treatment Add Test Compounds & IFNγ to Induce IDO1 Expression Cell_Adhesion->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Supernatant_Harvest Harvest Cell Culture Supernatant Incubation->Supernatant_Harvest Kynurenine_Detection Detect Kynurenine (e.g., with Ehrlich's Reagent) Supernatant_Harvest->Kynurenine_Detection Read_Absorbance Measure Absorbance at 480 nm Kynurenine_Detection->Read_Absorbance Data_Analysis Calculate % Inhibition and EC50 values Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based IDO1 inhibitor screening assay.

Detailed Protocol: Cell-Based IDO1 Assay

Materials:

  • SK-OV-3 cells (or another suitable IFNγ-responsive cell line)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Recombinant Human Interferon-gamma (IFNγ)

  • Test compounds and a known cell-permeable IDO1 inhibitor (e.g., Epacadostat)

  • 96- or 384-well cell culture plates

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • Kynurenine standard

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SK-OV-3 cells according to standard protocols.

    • Seed the cells into 96- or 384-well plates at an optimized density and allow them to adhere for 24 hours.

  • Compound and IFNγ Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Add IFNγ to all wells (except for the un-induced control wells) to a final concentration of 50-100 ng/mL to induce IDO1 expression.

    • Include appropriate controls: cells with no treatment, cells with IFNγ only (0% inhibition), and cells with IFNγ and a saturating concentration of the positive control inhibitor (100% inhibition).

  • Incubation:

    • Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Kynurenine Detection:

    • Carefully harvest the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins, and centrifuge to clarify.

    • Transfer the clarified supernatant to a new plate.

    • Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored complex.

    • Incubate at room temperature for 10-20 minutes.

    • Measure the absorbance at 480 nm.

Data Analysis and Interpretation

A standard curve using known concentrations of kynurenine should be prepared to quantify the amount produced in the cell culture supernatant. The percentage of inhibition is calculated based on the reduction in kynurenine production in the presence of the test compound compared to the IFNγ-treated control. EC50 values are then determined from the dose-response curves.

ParameterTypical Value
Cell LineSK-OV-3
Seeding Density5,000-10,000 cells/well (96-well)
IFNγ Concentration50-100 ng/mL
Incubation Time48-72 hours
Detection MethodEhrlich's Reagent
Detection Wavelength480 nm
CompoundCell-Based IC50 (HeLa)Biochemical IC50
Ido1-IN-1610 nM2 nM
Epacadostat15 nM5 nM
BMS-98620550 nM10 nM
Table adapted from available literature to show comparative values of known inhibitors.[10]

Conclusion

The protocols detailed in this application note provide robust and scalable methods for the high-throughput screening of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives and other chemical scaffolds as potential IDO1 inhibitors. The combination of a primary biochemical screen to identify direct inhibitors, followed by a secondary cell-based assay for validation in a more physiological context, represents a comprehensive and effective strategy in the early stages of drug discovery for this important immuno-oncology target.

References

  • A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Chem Pharm Bull (Tokyo). 2017;65(8):714-717. [Link]

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. J Biomol Screen. 2014;19(9):1266-74. [Link]

  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Acta Pharmacol Sin. 2020;41(3):423-431. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • IDO1 Cell-Based Assay Kit. BPS Bioscience. [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. Aurora Biolabs. [Link]

  • Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. PubMed Central. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. 2018;9(56):30814-30820. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. J Med Chem. 2018;61(7):2683-2703. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

Sources

Application Notes & Protocols: The 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid Scaffold in the Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Drug Discovery Division

Introduction: The Indole Core as a Privileged Scaffold in Kinase Inhibition

The indole heterocyclic system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its unique electronic properties and rigid, planar structure allow it to participate in various non-covalent interactions within protein active sites, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1] Within this broad class, the 2,3-dihydro-1H-indol-2-one, or oxindole, nucleus—a close structural relative of the 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid core—has emerged as a highly versatile framework for the design of potent enzyme inhibitors.[3][4]

Notably, the oxindole scaffold is prominently featured in numerous inhibitors of protein kinases, a class of enzymes that regulate the majority of cellular pathways and are frequently dysregulated in diseases like cancer.[5][6] One of the most critical targets in oncology is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling can drive tumor cell proliferation, survival, and metastasis.[6][7] Several FDA-approved EGFR inhibitors are based on heterocyclic scaffolds, underscoring the therapeutic importance of this target.[2][8]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and characterization of novel EGFR inhibitors based on the 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and related oxindole scaffolds. We will delve into the rationale behind inhibitor design, provide a representative synthetic protocol, and detail robust methodologies for in vitro biochemical and cell-based screening to empower the identification and validation of next-generation targeted therapeutics.

Part 1: Rationale and Synthesis of a Representative Inhibitor

Mechanistic Insight & Structure-Activity Relationship (SAR)

The design of kinase inhibitors based on the oxindole scaffold leverages key structural features that facilitate binding to the ATP pocket of the EGFR kinase domain. Molecular docking and SAR studies reveal critical interactions:[7][9]

  • Hinge-Binding: The indole N-H or a suitably placed hydrogen bond donor/acceptor on the scaffold can form a crucial hydrogen bond with the "hinge region" of the kinase (e.g., the backbone amide of Met793 in EGFR), anchoring the inhibitor in the active site.[7]

  • Hydrophobic Pockets: The aromatic nature of the indole ring system effectively occupies hydrophobic pockets within the ATP-binding site.

  • Substituent Effects: Modifications at various positions of the oxindole ring are used to enhance potency, selectivity, and pharmacokinetic properties. For instance, substitution at the 3-position with a benzylidene group can extend into other regions of the ATP pocket, while modifications at the 5- or 6-position can improve solubility or introduce additional interactions.[1][6]

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid provides a glyoxylic acid moiety at the N1 position. This functional group can be readily converted into various amides, esters, or other functionalities, serving as a versatile chemical handle to introduce diverse substituents that can probe different regions of the enzyme's active site and modulate the compound's overall properties.

Representative Synthetic Protocol: Synthesis of a 3-Benzylidene-2-oxindole Derivative

This protocol describes a common and reliable method for synthesizing 3-substituted oxindole derivatives, which serve as the core for many EGFR inhibitors. The key step is a Knoevenagel-type condensation.

Objective: To synthesize a model inhibitor, 3-(4-methoxybenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one.

Materials:

  • 5-Fluorooxindole

  • 4-Methoxybenzaldehyde

  • Piperidine

  • Ethanol (absolute)

  • Hydrochloric Acid (HCl), 1M

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Workflow Diagram:

G cluster_0 Synthesis Workflow A Step 1: Reaction Setup Dissolve 5-fluorooxindole and 4-methoxybenzaldehyde in ethanol. B Step 2: Catalysis Add piperidine (catalyst) to the mixture. A->B Add catalyst C Step 3: Reflux Heat the reaction mixture to reflux for 4-6 hours. B->C Heat D Step 4: Precipitation & Isolation Cool mixture. Collect the precipitated product by vacuum filtration. C->D Monitor by TLC E Step 5: Purification Wash with cold ethanol and water. Recrystallize from ethanol/DMF. D->E Isolate solid F Step 6: Characterization Confirm structure via NMR, MS, and IR. E->F Pure product G cluster_1 Biochemical Assay Workflow P1 Step 1: Plate Setup Dispense 2.5 µL of serially diluted inhibitor or DMSO vehicle. P2 Step 2: Add Enzyme Add 2.5 µL of EGFR enzyme solution to each well. P1->P2 Pre-incubation (optional) P3 Step 3: Initiate Reaction Add 5 µL of Substrate/ATP mix. Incubate for 60 min at RT. P2->P3 Start reaction P4 Step 4: Stop & Deplete ATP Add 5 µL ADP-Glo™ Reagent. Incubate for 40 min at RT. P3->P4 Stop reaction P5 Step 5: Detect ADP Add 10 µL Kinase Detection Reagent. Incubate for 30 min at RT. P4->P5 Convert ADP to ATP P6 Step 6: Read Luminescence Measure signal with a plate reader. P5->P6 Generate light

Sources

Application Note: A Researcher's Guide to the Synthesis and Functionalization of the 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydro-1H-indole (indoline) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a detailed guide to the synthesis and subsequent functionalization of a highly versatile derivative: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (also known as indoline-1-glyoxylic acid). We present robust, step-by-step protocols for the synthesis of the core scaffold and its derivatization through two primary pathways: modification of the terminal carboxylic acid via amide bond formation and functionalization of the aromatic ring through electrophilic substitution. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.

Introduction: The Privileged Indoline Scaffold

The Significance of Indoline Derivatives in Drug Discovery

The indole and its reduced form, indoline, are fundamental heterocyclic motifs that feature prominently in a vast array of natural products and synthetic molecules with significant therapeutic applications.[3] Their unique structural and electronic properties allow them to engage in various noncovalent interactions, such as hydrogen bonding and π–π stacking, with biological targets.[3] This versatility has established the indoline core as an excellent scaffold in the design of agents targeting a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][4] The rigid, three-dimensional structure of polycyclic fused indoline frameworks makes them particularly attractive for achieving high selectivity with enzymes and receptors.[2]

Introducing the 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid Scaffold

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold (Molecular Formula: C₁₀H₉NO₃, CAS: 1018243-08-7) is a particularly valuable building block.[5] It incorporates the core indoline structure, which is acylated at the nitrogen atom with a glyoxylic acid moiety. This N-acyl linkage serves two critical functions:

  • Activation and Directing Group: It modifies the electronic properties of the indoline ring, influencing the regioselectivity of further chemical transformations.

  • Functional Handle: The terminal carboxylic acid provides a readily accessible point for diversification, allowing for the introduction of a wide range of substituents through well-established chemical reactions.

This combination of a privileged core and a versatile functional handle makes it an ideal starting point for constructing libraries of novel compounds for biological screening.

Synthesis of the Core Scaffold

The most direct and efficient method for preparing the title scaffold is the Friedel-Crafts acylation of 2,3-dihydro-1H-indole with an appropriate acylating agent derived from oxalic acid. The following protocol utilizes oxalyl chloride, which readily reacts with the indoline nitrogen.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the indoline nitrogen atom attacks one of the electrophilic carbonyl carbons of oxalyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A subsequent hydrolysis of the remaining acyl chloride group during aqueous workup yields the desired carboxylic acid.

G Indoline 2,3-Dihydro-1H-indole Reaction Acylation (0°C to rt) Indoline->Reaction OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction HCl scavenger Intermediate Acyl Chloride Intermediate Workup Aqueous Workup (Hydrolysis) Intermediate->Workup Product 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Workup->Product Reaction->Intermediate

Caption: Workflow for the synthesis of the core scaffold.

Detailed Protocol: Synthesis from Indoline and Oxalyl Chloride

Materials:

  • 2,3-Dihydro-1H-indole (1.0 eq)

  • Oxalyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,3-dihydro-1H-indole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Caution: The reaction is exothermic and releases HCl gas.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid as a solid.

Expected Characterization Data
ParameterExpected Value
Appearance White to off-white solid
Molecular Weight 191.19 g/mol
¹H NMR (CDCl₃, δ) ~8.0-7.2 (m, 4H, Ar-H), 4.2 (t, 2H, N-CH₂), 3.2 (t, 2H, Ar-CH₂)
¹³C NMR (CDCl₃, δ) ~165 (C=O, acid), ~160 (C=O, amide), ~140-120 (Ar-C), ~50 (N-CH₂), ~28 (Ar-CH₂)
HRMS (ESI) Calculated for C₁₀H₉NO₃ [M+H]⁺, found within ±5 ppm

Functionalization at the Glyoxylic Acid Moiety

The carboxylic acid is a prime site for derivatization, most commonly through the formation of amides. This introduces diverse chemical functionalities, allowing for fine-tuning of steric and electronic properties crucial for modulating biological activity.

Protocol 1: Amide Bond Formation via an Acid Chloride

This classic two-step approach involves activating the carboxylic acid by converting it to a more reactive acid chloride, which then readily reacts with a nucleophilic amine. This method is robust and suitable for a wide range of amines.

G Scaffold Core Scaffold (Carboxylic Acid) StepA Step A: Activation Scaffold->StepA ThionylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ThionylChloride->StepA AcidChloride 2,3-dihydro-1H-indol-1-yl(oxo)acetyl chloride StepB Step B: Coupling AcidChloride->StepB Amine Primary/Secondary Amine (R¹R²NH) Amine->StepB Base Base (e.g., Pyridine, TEA) Base->StepB Product Amide Derivative StepA->AcidChloride StepB->Product

Caption: Two-step amide formation via an acid chloride intermediate.

Procedure:

  • Step A: Preparation of 2,3-dihydro-1H-indol-1-yl(oxo)acetyl chloride

    • Suspend the core scaffold (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

    • Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases and the solid dissolves.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acid chloride is typically used immediately in the next step without further purification.

  • Step B: Amide Coupling

    • Dissolve the crude acid chloride from Step A in anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Perform a standard aqueous workup as described in section 2.2.

    • Purify the resulting amide by flash column chromatography on silica gel.

Protocol 2: Direct Amide Coupling Using HATU

Modern peptide coupling reagents allow for the direct, one-pot synthesis of amides from carboxylic acids and amines under mild conditions, avoiding the need for harsh reagents like thionyl chloride. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent.

Procedure:

  • Dissolve the core scaffold (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent such as DMF.

  • Add a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Functionalization of the Aromatic Ring

The second major axis for diversification is the functionalization of the benzene ring of the indoline scaffold. This is typically achieved through electrophilic aromatic substitution (EAS).

Theoretical Background: Directing Effects

The N-acyl group on the indoline nitrogen is an electron-withdrawing group. In classical EAS theory, such groups are deactivating and direct incoming electrophiles to the meta position relative to the point of attachment (i.e., the C-6 and C-4 positions).[6] However, in the fused indoline system, the position para to the nitrogen (C-5) is often the most favorable site for substitution due to resonance stabilization of the sigma complex intermediate. The precise outcome can depend on the specific electrophile and reaction conditions.

G Scaffold Core Scaffold Reaction Electrophilic Aromatic Substitution Scaffold->Reaction Electrophile Electrophile Source (e.g., HNO₃/H₂SO₄ for -NO₂) (e.g., Br₂/FeBr₃ for -Br) Electrophile->Reaction Product 5-Substituted Product (Major) Reaction->Product Regioselective functionalization

Caption: General workflow for electrophilic aromatic substitution.

Protocol 3: Nitration of the Indoline Scaffold

Procedure:

  • Add the core scaffold (1.0 eq) portion-wise to concentrated sulfuric acid at 0°C. Stir until a clear solution is formed.

  • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of the scaffold, maintaining the temperature below 5°C.

  • Stir the reaction at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • The primary product is expected to be the 5-nitro derivative. Further purification can be achieved by recrystallization or column chromatography.

Protocol 4: Bromination of the Indoline Scaffold

Procedure:

  • Dissolve the core scaffold (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) (0.1 eq).

  • Add a solution of bromine (Br₂) (1.1 eq) in the same solvent dropwise to the mixture at room temperature.

  • Stir for 2-6 hours. The reaction can be gently heated if necessary.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Perform a standard aqueous workup and purify the product by column chromatography to isolate the 5-bromo derivative.

Advanced Functionalization: An Outlook on C-H Activation

While classical EAS provides reliable routes to certain derivatives, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for achieving regioselectivity that is otherwise difficult or impossible. Catalytic systems based on palladium, rhodium, and ruthenium can utilize the N-acyl group as a directing group to selectively functionalize specific C-H bonds, such as the C-7 position.[7][8][9] These advanced methods allow for the direct introduction of aryl, alkyl, and other functional groups, significantly expanding the accessible chemical space from this versatile scaffold.[10]

Summary and Conclusion

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold is a high-potential starting material for the synthesis of novel, biologically relevant molecules. This application note has provided validated, step-by-step protocols for the synthesis of the core scaffold and its subsequent diversification. By leveraging both classical amide coupling and electrophilic substitution reactions, researchers can efficiently generate extensive libraries of compounds. Furthermore, the potential for advanced C-H functionalization offers exciting future avenues for creating unique and complex molecular architectures based on this privileged indoline core.

References

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. National Institutes of Health. Available at: [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. Available at: [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. RSC Publishing. Available at: [Link]

  • Electrophilic reaction of indole with glyoxylic acid. ResearchGate. Available at: [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. Available at: [Link]

  • Electrochemical difunctionalization of indolizines with glyoxylic acid and halide salts. Green Chemistry (RSC Publishing). Available at: [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PMC. Available at: [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC - PubMed Central. Available at: [Link]

  • Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. Available at: [Link]

  • Ru(II)-Catalyzed C-H Amidation of Indoline at the C7-Position Using Dioxazolone as an Amidating Agent: Synthesis of 7-Amino Indoline Scaffold. PubMed. Available at: [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. Available at: [Link]

  • Catalyzed C–H Amidation of Indoline at the C7-Position Using Dioxazolone as an Amidating Agent: Synthesis of 7-Amino Indoline Scaffold. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. IRIS . Available at: [Link]

  • Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry. Available at: [Link]

  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. Pharmaffiliates. Available at: [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry. Available at: [Link]

  • Transition metal-Catalyzed C-H Functionalizations of Indoles. ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC - NIH. Available at: [Link]

  • C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect. Available at: [Link]

  • DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. ResearchGate. Available at: [Link]

  • Cobalt catalyzed decarbonylative ipso-C-C bond functionalization: Synthesis of Indole C-3 functionalized acyloins using 1,2-diketone. ChemRxiv. Available at: [Link]

Sources

The Indoline-1-Glyoxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Indoline Scaffold

The indoline scaffold, a bicyclic heterocyclic organic compound, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its unique three-dimensional structure, featuring a non-coplanar arrangement of its two rings, imparts favorable physicochemical properties such as increased water solubility and reduced lipophilicity compared to its aromatic counterpart, indole.[1] This structural feature, combined with the ability of the nitrogen atom to act as both a hydrogen bond donor and acceptor, and the benzene ring's capacity for hydrophobic interactions, makes the indoline moiety a "privileged scaffold".[1][2][3] This term denotes a molecular framework that can be readily modified to interact with a diverse range of biological targets, leading to compounds with a wide spectrum of therapeutic activities.[3] The indoline core is found in numerous natural products and has been instrumental in the development of drugs for treating cancer, inflammation, hypertension, and microbial infections.[1][2]

This guide focuses on a specific and highly versatile derivative of the indoline scaffold: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid , also known as indoline-1-glyoxylic acid. We will delve into the medicinal chemistry applications of this scaffold and its derivatives, exploring their synthesis, biological activities, and mechanisms of action across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical entity.

I. The Indoline-1-Glyoxylic Acid Scaffold: A Gateway to Diverse Bioactivity

The introduction of a glyoxylic acid moiety at the 1-position of the indoline ring provides a rich platform for chemical diversification and biological targeting. The carboxylic acid group can participate in crucial interactions with biological targets, such as forming salt bridges with basic amino acid residues, while the adjacent ketone offers a handle for further synthetic modifications. This combination of features has enabled the development of potent and selective modulators of various enzymes and receptors.

Key Therapeutic Areas and Mechanisms of Action:

The indoline-1-glyoxylic acid scaffold and its close analogs have demonstrated significant potential in several key therapeutic areas:

  • Oncology: Derivatives of the related indole-3-glyoxylamide have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[4] These agents disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] Furthermore, the broader indole scaffold is a well-established framework for developing kinase inhibitors that target signaling pathways crucial for cancer cell proliferation and survival, such as those involving EGFR, BRAF, and VEGFR.[2][6]

  • Inflammation and Autoimmune Diseases: The indoline scaffold has been successfully employed in the design of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[7] By simultaneously targeting these enzymes, such compounds can effectively reduce the production of pro-inflammatory mediators. Additionally, derivatives of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid have been developed as potent and centrally available S1P1 functional antagonists.[8] These molecules modulate lymphocyte trafficking and have therapeutic potential for autoimmune diseases like multiple sclerosis.[8]

  • Cardiovascular Diseases: Researchers have exploited the structural similarities between the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid scaffold (found in the NSAID etodolac) and known thromboxane A2 receptor (TP) antagonists to develop a new class of dual cyclooxygenase (COX) inhibitors and TP antagonists (COXTRANs).[9][10] This dual-action approach aims to mitigate the cardiovascular side effects associated with traditional NSAIDs and coxibs.[9]

  • Other Therapeutic Areas: The versatility of the indoline and indole scaffolds extends to a wide range of other biological activities, including antimicrobial, antifungal, antihypertensive, and neuroprotective effects.[2][11][12]

II. Synthetic Strategies and Methodologies

The synthesis of derivatives based on the indoline-1-glyoxylic acid scaffold typically involves the initial formation of the indoline ring system followed by functionalization at the nitrogen atom.

General Synthesis Protocol for Indoline-1-Glyoxylic Acid Derivatives:

This protocol outlines a general approach for the synthesis of indoline-1-glyoxylic acid derivatives, which can be adapted based on the desired substitutions.

Step 1: Synthesis of the Substituted Indoline Core

A common method for synthesizing the indoline core is through the reduction of the corresponding indole.

  • Reaction: Reduction of a substituted indole.

  • Reagents: Substituted indole, reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation).

  • Solvent: Acetic acid or an appropriate solvent for hydrogenation.

  • Procedure:

    • Dissolve the substituted indole in the chosen solvent.

    • If using a chemical reducing agent, add it portion-wise at a controlled temperature.

    • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, work up the reaction mixture to isolate the substituted indoline.

Step 2: Acylation with Oxalyl Chloride

The indoline nitrogen is then acylated with oxalyl chloride to introduce the glyoxylyl chloride moiety.

  • Reaction: N-acylation of the substituted indoline.

  • Reagents: Substituted indoline, oxalyl chloride, a non-nucleophilic base (e.g., triethylamine).

  • Solvent: Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether).

  • Procedure:

    • Dissolve the substituted indoline and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C.

    • Add oxalyl chloride dropwise to the cooled solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and perform an extractive work-up to isolate the (2,3-dihydro-1H-indol-1-yl)(oxo)acetyl chloride intermediate.

Step 3: Hydrolysis to the Glyoxylic Acid

The final step involves the hydrolysis of the acyl chloride to the desired carboxylic acid.

  • Reaction: Hydrolysis of the acyl chloride.

  • Reagents: (2,3-dihydro-1H-indol-1-yl)(oxo)acetyl chloride intermediate, water or a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Solvent: A suitable solvent to facilitate the reaction (e.g., tetrahydrofuran).

  • Procedure:

    • Dissolve the acyl chloride intermediate in the chosen solvent.

    • Add the aqueous solution and stir vigorously.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Workflow for Synthesis of Indoline-1-Glyoxylic Acid Derivatives

G cluster_0 Synthesis of Indoline Core cluster_1 Acylation cluster_2 Hydrolysis Indole Substituted Indole Reduction Reduction (e.g., NaBH3CN or H2/Pd-C) Indole->Reduction Indoline Substituted Indoline Reduction->Indoline Acylation Acylation with Oxalyl Chloride Indoline->Acylation Acyl_Chloride (2,3-dihydro-1H-indol-1-yl)(oxo)acetyl chloride Hydrolysis Hydrolysis (e.g., aq. NaHCO3) Acyl_Chloride->Hydrolysis Final_Product 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Derivative Hydrolysis->Final_Product

Caption: Synthetic workflow for indoline-1-glyoxylic acid derivatives.

III. Application Notes and Experimental Protocols

This section provides detailed protocols for evaluating the biological activity of indoline-1-glyoxylic acid derivatives in key therapeutic areas.

Application Note 1: Evaluation of Anticancer Activity - Tubulin Polymerization Inhibition Assay

Rationale: Many indole-based compounds exert their anticancer effects by inhibiting tubulin polymerization.[4][5] This assay measures the ability of a test compound to interfere with the assembly of microtubules in vitro.

Protocol:

  • Reagents and Materials:

    • Tubulin (≥99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

    • GTP (100 mM stock)

    • Glycerol

    • Test compounds dissolved in DMSO

    • Positive control (e.g., colchicine)

    • Negative control (DMSO vehicle)

    • 96-well microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a 2X tubulin solution in General Tubulin Buffer.

    • Prepare a 2X test compound solution in General Tubulin Buffer.

    • In a 96-well plate, add 50 µL of the 2X test compound solution to each well. Include wells for the positive and negative controls.

    • Incubate the plate at 37 °C for 5 minutes.

    • Initiate the polymerization by adding 50 µL of the 2X tubulin solution containing GTP (final concentration 1 mM) and glycerol (final concentration as required) to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC₅₀ value for active compounds.

Data Presentation: Tubulin Polymerization Inhibition
CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
Test Compound A 0.1150.8
0.545
1.060
5.095
Colchicine 1.0850.5
Application Note 2: Evaluation of Anti-inflammatory Activity - 5-LOX Inhibition Assay

Rationale: The inhibition of 5-LOX is a key strategy for the development of anti-inflammatory drugs.[7] This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Protocol:

  • Reagents and Materials:

    • Human recombinant 5-LOX enzyme

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 1 mM EDTA)

    • Test compounds dissolved in DMSO

    • Positive control (e.g., zileuton)

    • Negative control (DMSO vehicle)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 234 nm

  • Procedure:

    • Add the assay buffer, 5-LOX enzyme, and test compound (or controls) to the wells of the microplate.

    • Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately measure the increase in absorbance at 234 nm for 10 minutes, which corresponds to the formation of leukotrienes.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the negative control.

    • Calculate the IC₅₀ value for active compounds.

Logical Relationship of Experimental Steps in a Biological Assay

G cluster_0 Assay Preparation cluster_1 Reaction Incubation cluster_2 Data Acquisition and Analysis Reagent_Prep Prepare Reagents (Enzyme, Substrate, Buffers) Incubation Incubate Enzyme with Test Compound/Control Reagent_Prep->Incubation Compound_Prep Prepare Test Compound and Control Solutions Compound_Prep->Incubation Reaction_Initiation Initiate Reaction with Substrate Incubation->Reaction_Initiation Data_Acquisition Measure Reaction Progress (e.g., Absorbance Change) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate % Inhibition and IC50 Value Data_Acquisition->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

IV. Conclusion and Future Perspectives

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold and its derivatives represent a highly promising and versatile platform in medicinal chemistry. The inherent "privileged" nature of the indoline core, coupled with the synthetic tractability of the glyoxylic acid moiety, provides a robust foundation for the design and development of novel therapeutic agents. The demonstrated activities of related compounds in oncology, inflammation, and cardiovascular disease highlight the broad potential of this chemical class.

Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the indoline ring and the glyoxylic acid side chain to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel active compounds.

  • Development of Multi-Targeted Agents: Designing single molecules that can modulate multiple targets within a disease pathway, such as the dual COX/TP inhibitors.

  • Exploration of New Therapeutic Areas: Screening libraries of indoline-1-glyoxylic acid derivatives against a wider range of biological targets to uncover new therapeutic applications.

The continued exploration of the rich chemical space offered by the indoline-1-glyoxylic acid scaffold is poised to yield the next generation of innovative medicines to address unmet medical needs.

V. References

  • Kamal, A., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 28(5), 2281. [Link]

  • Brovarna, M., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2353. [Link]

  • Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(7), 815-820. [Link]

  • Bruno, A., et al. (2021). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 64(21), 16036-16055. [Link]

  • Various Authors. (2020-2024). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Bruno, A., et al. (2021). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. ACS Publications. [Link]

  • Li, Y., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200958. [Link]

  • Perrone, R., et al. (2002). 2-(1H-indol-3-yl)-2-oxo-acetic acid amides with antitumor activity. Google Patents.

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15009-15028. [Link]

  • Giglio, M., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 26(11), 3133. [Link]

  • Shrestha, S., et al. (2021). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 26(16), 4941. [Link]

  • Various Authors. (2015). Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). ResearchGate. [Link]

  • Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(1), 1. [Link]

  • Various Authors. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(15), 6044-6058. [Link]

Sources

"2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" derivatives as potential anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the exploration of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives as a promising class of anticancer agents.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with significant biological activities.[1][2][3] Many FDA-approved anticancer drugs, such as Sunitinib and Osimertinib, feature this heterocyclic motif, highlighting its importance in targeting key pathways involved in cancer progression.[2][4] Derivatives of the indole core have been shown to exert their anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling cascades like the PI3K/Akt/mTOR pathway.[1][5]

This guide focuses on a specific, promising subclass: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives. These compounds, characterized by an oxoacetic acid moiety attached to the nitrogen of an indoline (2,3-dihydro-1H-indole) ring, offer a unique chemical architecture for engaging with biological targets. We will provide a comprehensive overview, from a representative synthesis protocol to detailed methodologies for evaluating their anticancer efficacy in vitro.

Section 1: Synthetic Protocol for a Representative Derivative

The synthesis of these derivatives is crucial for generating a library of compounds for screening. Below is a representative, two-step protocol for the synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetic acid, a parent compound in this series.

Protocol 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate

Rationale: This step introduces the key glyoxylate (oxoacetate) functional group onto the indoline nitrogen. Ethyl oxalyl chloride is a highly reactive acylating agent, and a non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct without interfering with the reaction. Dichloromethane (DCM) is an excellent inert solvent for this type of acylation.

Materials:

  • 2,3-dihydro-1H-indole (Indoline)

  • Ethyl oxalyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve 2,3-dihydro-1H-indole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C using an ice bath.

  • Add ethyl oxalyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Protocol 2: Hydrolysis to 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Rationale: The final step is the saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. A mixture of THF and water ensures the solubility of both the organic starting material and the inorganic base (LiOH). Acidification protonates the carboxylate salt to yield the final product.

Materials:

  • Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to yield the final product, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, which can be further purified by recrystallization if necessary.

Section 2: Proposed Mechanisms of Anticancer Action

Indole-based compounds are known to interfere with multiple signaling pathways crucial for cancer cell survival and proliferation.[6] Derivatives of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid are hypothesized to act through several key mechanisms, primarily culminating in the induction of apoptosis and cell cycle arrest.

  • Induction of Apoptosis: These compounds may trigger programmed cell death by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[5]

  • Cell Cycle Arrest: By interfering with the function of cyclin-dependent kinases (CDKs) or other cell cycle regulators, these derivatives can halt cell division at specific checkpoints (e.g., G2/M phase), preventing the proliferation of cancer cells.[5][7]

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors.[2][4] These derivatives could potentially inhibit receptor tyrosine kinases like EGFR or intracellular signaling kinases like those in the PI3K/Akt pathway, which are often overactive in cancer.

G cluster_apoptosis Apoptotic Pathway cluster_cellcycle Cell Cycle Pathway drug Indole Derivative target Target Protein (e.g., Kinase, Tubulin) drug->target Inhibition pi3k PI3K/Akt Pathway target->pi3k bcl2 Bcl-2 (Anti-apoptotic) ⬇ target->bcl2 bax Bax (Pro-apoptotic) ⬆ target->bax cdk Cyclin/CDK Complexes ⬇ target->cdk caspases Caspase Activation bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis arrest Cell Cycle Arrest (G2/M Phase) cdk->arrest

Caption: Proposed signaling pathways affected by indole derivatives.

Section 3: Protocols for In Vitro Anticancer Evaluation

A systematic in vitro evaluation is essential to determine the anticancer potential of newly synthesized compounds.[8][9][10] The following protocols describe three fundamental assays: the MTT assay for cytotoxicity, the Annexin V/PI assay for apoptosis, and Propidium Iodide staining for cell cycle analysis.

Protocol 3: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • 96-well microplates, multichannel pipette, plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[14] Purple formazan crystals will become visible in viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[14]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.250100%
0.11.18895%
10.93875%
100.61349%
500.25020%
1000.12510%
IC₅₀ ~10.2 µM
Protocol 4: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[16]

G start Seed & Treat Cells harvest Harvest Cells (including supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate Incubate 15 min (Room Temp, Dark) stain->incubate analyze Analyze via Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Treated and untreated cell suspensions

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC₅₀ concentration) for a predetermined time (e.g., 24 or 48 hours).

  • Harvest Cells: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization and combine them with the cells from the supernatant to ensure all apoptotic cells are collected.[16]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[16]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[16]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[17]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide (PI) stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. RNase treatment is necessary because PI can also bind to double-stranded RNA.[19]

Materials:

  • Treated and untreated cell suspensions

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, in PBS)

  • RNase A solution (100 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvest: Treat and harvest cells as described in the apoptosis protocol (Protocol 4, steps 1-2).

  • Fixation: Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[19][20] This step is critical to prevent cell clumping.

  • Incubate the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).[19]

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5-10 minutes.[21] Discard the supernatant and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.[22]

  • Analysis: Analyze the samples by flow cytometry. Use the linear scale for the PI channel and gate out doublets to ensure accurate analysis of single cells.[21][22]

Data Presentation:

Cell Cycle PhaseControl (%)Treated (%)
G0/G15525
S3015
G2/M1560
Interpretation Normal DistributionG2/M Arrest

Section 4: Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies are vital for optimizing the lead compound. For 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives, modifications at several positions can be explored:

  • Indoline Ring Substitution: Introducing electron-donating or electron-withdrawing groups at positions 4, 5, 6, or 7 of the indoline ring can significantly impact lipophilicity and electronic properties, potentially enhancing target binding and cellular uptake.

  • Carboxylic Acid Moiety: The carboxylic acid group is often crucial for forming hydrogen bonds with target proteins. Esterification or amidation of this group can modulate the compound's properties. For instance, converting it to an amide may improve cell permeability and introduce new interaction points.[23]

  • Linking to Other Moieties: The core scaffold can be linked to other pharmacophores known for their anticancer activity to create hybrid molecules with potentially synergistic or multi-target effects.[24][25]

A systematic approach to synthesizing and screening analogs with these modifications will help elucidate the key structural features required for potent anticancer activity and guide the development of more effective therapeutic agents.[2][3]

Conclusion

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold represents a fertile ground for the discovery of novel anticancer agents. Its synthetic accessibility and the diverse mechanisms of action associated with the broader indole family make it an attractive starting point for drug development programs. The detailed protocols provided in this guide offer a robust framework for the synthesis, in vitro screening, and mechanistic evaluation of these promising derivatives. By combining rational design, systematic screening, and in-depth biological analysis, researchers can unlock the full therapeutic potential of this chemical class in the ongoing fight against cancer.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.t.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • PubMed. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Karger Publishers. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

  • PubMed. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Retrieved from [Link]

  • National Institutes of Health. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002008225A1 - 2-(1h-indol-3-yl)-2-oxo-acetic acid amides with antitumor activity.
  • National Institutes of Health. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (2009). Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents. Retrieved from [Link]

  • ACS Omega. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
  • PubMed Central. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Retrieved from [Link]

  • OUCI. (n.d.). A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. Retrieved from [Link]

  • ResearchGate. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). Retrieved from [Link]

Sources

The Role of 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid in the Synthesis of Novel Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and synthetic tractability have made it a focal point for the development of novel therapeutics. Within the realm of inflammatory diseases, indoline derivatives have emerged as promising candidates, exhibiting potent inhibitory effects on key inflammatory mediators.[1] This guide provides an in-depth exploration of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid," a key building block for a novel class of anti-inflammatory agents. We will delve into its synthesis, propose its application in drug design, and provide detailed protocols for its biological evaluation, offering researchers a comprehensive resource for harnessing the therapeutic potential of this versatile scaffold.

Section 1: The Indoline Scaffold in Anti-Inflammatory Drug Discovery

The arachidonic acid cascade is a pivotal pathway in the inflammatory response, leading to the production of pro-inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs) through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[2] Many existing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes; however, their long-term use can be associated with gastrointestinal side effects.[3] This has spurred the development of new anti-inflammatory agents with improved safety profiles.

Indole derivatives, a class of compounds that includes the well-known NSAID indomethacin, have been extensively investigated for their anti-inflammatory properties.[3] The reduced form, indoline, offers a more flexible three-dimensional structure, which can be advantageous for binding to enzyme active sites. Recent studies have highlighted the potential of indoline-based compounds as dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH), offering a multi-target approach to modulating the inflammatory response.[2] The N-acylation of the indoline core, particularly with functional groups that can mimic endogenous ligands or interact with key amino acid residues in enzyme active sites, is a promising strategy for developing potent and selective anti-inflammatory agents.

Section 2: Synthesis of 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid and its Ester Precursor

The title compound, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, can be conceptualized as a key intermediate for the synthesis of a library of anti-inflammatory drug candidates. Its synthesis involves a two-step process starting from commercially available indoline.

Synthetic Pathway Overview

The proposed synthetic route involves the N-acylation of indoline with an appropriate electrophile, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. Ethyl chlorooxoacetate is a suitable reagent for the initial acylation step.

Synthetic Pathway Indoline Indoline Intermediate Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate Indoline->Intermediate N-Acylation EthylChlorooxoacetate Ethyl Chlorooxoacetate (ClCOCOOEt) EthylChlorooxoacetate->Intermediate Target 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid Intermediate->Target Saponification Base Base (e.g., Triethylamine) Hydrolysis Hydrolysis (e.g., LiOH)

Caption: Proposed synthetic pathway for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate

Objective: To synthesize the ester precursor of the target compound via N-acylation of indoline.

Materials:

  • Indoline

  • Ethyl chlorooxoacetate

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of indoline (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Slowly add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate.

Expected Outcome and Characterization: The product is expected to be a stable oil or low-melting solid. Characterization should be performed using:

  • ¹H NMR: To confirm the presence of the indoline and ethyl ester protons and their respective integrations.

  • ¹³C NMR: To identify the carbonyl carbons and other characteristic peaks.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Detailed Experimental Protocol: Synthesis of 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid

Objective: To hydrolyze the ester precursor to obtain the final carboxylic acid.

Materials:

  • Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve the ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Expected Outcome and Characterization: The final product is expected to be a solid. Further purification can be achieved by recrystallization if necessary. Characterization should include:

  • ¹H NMR and ¹³C NMR: To confirm the structure and the disappearance of the ethyl ester signals.

  • FT-IR: To identify the carboxylic acid O-H and C=O stretching frequencies.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the compound.

Section 3: Application in the Synthesis of Anti-Inflammatory Drug Candidates

The synthesized 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid serves as a versatile scaffold for the creation of a library of potential anti-inflammatory agents through derivatization of the carboxylic acid group. For instance, amide coupling reactions with various amines can yield a diverse set of N-substituted glyoxylamides.

Derivatization Target_Acid 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid Derivative N-Substituted Indoline-1-glyoxylamide (Drug Candidate) Target_Acid->Derivative Amine R-NH2 Amine->Derivative Coupling Amide Coupling (e.g., HATU, EDC)

Caption: Derivatization of the target acid to produce potential drug candidates.

Section 4: Protocols for Biological Evaluation

To assess the anti-inflammatory potential of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and its derivatives, a series of in vitro and in vivo assays can be employed.

In Vitro Anti-Inflammatory Activity

4.1.1 Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production in Macrophages

Objective: To evaluate the ability of the test compounds to inhibit the production of key inflammatory mediators (TNF-α, IL-6, and NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][5]

Protocol Workflow:

InVitro_Workflow cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plates Pretreat Pre-treat cells with test compounds (various concentrations) for 1 hour Seed_Cells->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Griess_Assay Nitric Oxide (NO) Quantification (Griess Assay) Collect_Supernatant->Griess_Assay ELISA TNF-α and IL-6 Quantification (ELISA) Collect_Supernatant->ELISA

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.

  • Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide Assay: Collect the supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Assay: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-treated control. Determine the IC50 values for each compound.

In Vivo Anti-Inflammatory Activity

4.2.1 Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the acute anti-inflammatory activity of the test compounds in a well-established in vivo model of inflammation.[6]

Protocol Workflow:

InVivo_Workflow cluster_0 Animal Preparation cluster_1 Dosing and Induction cluster_2 Measurement and Analysis Animal_Grouping Group animals (e.g., Wistar rats) and fast overnight Administer_Compound Administer test compound or vehicle (e.g., orally) Animal_Grouping->Administer_Compound Induce_Edema Inject carrageenan (1% w/v) sub-plantarly into the right hind paw Administer_Compound->Induce_Edema Measure_Paw Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer Calculate_Inhibition Calculate the percentage inhibition of edema Measure_Paw->Calculate_Inhibition

Caption: Workflow for in vivo evaluation using the carrageenan-induced paw edema model.

Procedure:

  • Animal Grouping: Acclimatize Wistar rats for one week and fast them overnight before the experiment.

  • Compound Administration: Administer the test compounds or a vehicle control (e.g., 0.5% carboxymethyl cellulose) orally 1 hour before carrageenan injection. A positive control group receiving a standard NSAID (e.g., indomethacin) should be included.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume and then the percentage inhibition of edema for each group compared to the vehicle control group.

Section 5: Mechanistic Insights - Targeting COX and LOX Pathways

The anti-inflammatory activity of indoline derivatives may be attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and 5-LOX.[2][3] The N-glyoxyloyl moiety of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and its derivatives could potentially interact with the active sites of these enzymes, leading to their inhibition. Molecular docking studies can be employed to predict the binding modes of these compounds and guide further structural optimization.

Conclusion

2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid represents a valuable and versatile building block for the synthesis of novel anti-inflammatory agents. The protocols outlined in this guide provide a framework for its synthesis and comprehensive biological evaluation. By leveraging the unique structural features of the indoline scaffold and the functional handles provided by the N-glyoxyloyl moiety, researchers can explore a rich chemical space to develop next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01191]
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29672023/]
  • Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/117909]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10893043/]
  • In Vivo Validation of Isoindole-Based Compounds as Anti-Inflammatory Agents: A Comparative Guide. Benchchem. [URL: https://www.benchchem.com/product/b1086]
  • Phytochemicals in Food - Indole-3-acetic acid. Ask Ayurveda. [URL: https://www.ask-ayurveda.com/phytochemicals-in-food-indole-3-acetic-acid/]
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. ResearchGate. [URL: https://www.researchgate.
  • Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/28/11/4477]
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Figshare. [URL: https://figshare.
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00249]
  • Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03504]
  • Synthesis and biological evaluation of N-heterocyclic indolyl glyoxylamides as orally active anticancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12699388/]
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38166416/]
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21855654/]
  • Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia. [URL: https://acta.mam.gov.tr/en/molecular-drug-design-and-docking-study-of-novel-n-substituted-celecoxib-derivatives-as-selective-cyclooxygenase-2-inhibitors-14234]
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3081018/]
  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-7-methyl-1H-indol-3-yl-2-oxoacetic-acid-16-Reagents-and-conditions_fig2_330691500]
  • Synthesis and biological evaluation of novel oxindole-based RTK inhibitors as anti-cancer agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25456085/]
  • Novel process for the synthesis of indoline derivatives. Google Patents. [URL: https://patents.google.
  • A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38948194/]
  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/262573216_Synthesis_and_evaluation_of_the_biological_activity_of_N'-2-oxo-12_dihydro-3H-indol-3-ylidene_benzohydrazides_as_potential_anticancer_agents]
  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2023-16-12-14.html]
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [URL: https://knowledge.uchicago.edu/record/3001]
  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7796030/]
  • INDOLINONE DERIVATIVES AND PROCESS FOR THEIR MANUFACTURE. Patent 2229360 - EPO. [URL: https://data.epo.org/publication-server/document?i=EP10777085.9&pn=2229360&ki=B1&cc=EP&nm=]
  • Synthesis of 2-indolinone derivatives. Google Patents. [URL: https://patents.google.

Sources

Application Note & Protocols: A Framework for Evaluating the Bioactivity of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the cellular evaluation of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Introduction: Unlocking the Potential of an Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] Derivatives of the related oxindole and indoline structures have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[1][3][4] The compound of interest, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, belongs to this promising class. Its structure, featuring an N-acylated indoline core, suggests the potential for interaction with various biological targets.

This guide provides a strategic, multi-tiered framework for the systematic evaluation of this compound's bioactivity. We will proceed from foundational cytotoxicity assessments to targeted screens for anti-inflammatory, anticancer, and neuroprotective potential. Each protocol is designed as a self-validating system, complete with the necessary controls and rationale to ensure data integrity and reproducibility.

Section 1: The Foundational Tier - Assessing Cellular Viability and Cytotoxicity

Before exploring any specific bioactivity, it is imperative to determine the concentration range over which the compound affects basic cellular health. This step identifies the therapeutic window, distinguishing between specific biological modulation and overt toxicity. Cellular viability and proliferation assays are ubiquitously used to assess the effect of candidate therapeutics.[5]

Workflow for Foundational Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Compound Dissolve Compound in DMSO (Stock) Serial Prepare Serial Dilutions of Compound Compound->Serial Cells Culture & Seed Cells in 96-well Plates Treat Treat Cells for 24-72 hours Cells->Treat Serial->Treat AddReagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Treat->AddReagent Incubate Incubate as per Protocol AddReagent->Incubate Readout Measure Signal (Absorbance/Luminescence) Incubate->Readout Analyze Calculate % Viability & Determine IC50 Readout->Analyze

Caption: General workflow for determining compound cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[5] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cell line (e.g., HeLa for cancer, RAW 264.7 for inflammation)

  • Complete culture medium

  • 96-well flat-bottom plates

  • 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01M HCl)

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Controls:

    • Negative Control (100% Viability): Cells treated with vehicle (medium + DMSO) only.

    • Positive Control (0% Viability): Cells treated with a known cytotoxic agent (e.g., 10% DMSO or 1 µM staurosporine).

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

Data Analysis:

  • Subtract the blank reading from all wells.

  • Calculate percent viability: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

  • Plot percent viability against log[compound concentration] and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell viability).

ParameterDescriptionExample Value
Cell Line Human Cervical CancerHeLa
Seeding Density Cells per well8,000
Treatment Time Hours48
IC50 µM25.4 µM

Section 2: Probing Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases. The NF-κB signaling pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).[6] Assays targeting these outputs are effective screens for anti-inflammatory compounds.[6][7]

Signaling Pathway: NF-κB Activation

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (marks for degradation) NFkB NF-κB (p65/p50) IkB:e->NFkB:w Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNFα, IL-6, iNOS) Nucleus->Genes Activates Transcription Compound Test Compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway targeted by anti-inflammatory agents.

Protocol 2: Griess Assay for Nitric Oxide (NO) Inhibition

Principle: In macrophages, bacterial lipopolysaccharide (LPS) induces iNOS, which produces large amounts of NO, a pro-inflammatory mediator. This assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels indicates inhibition of the iNOS pathway.[7]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (phenol red-free for this assay)

  • LPS (from E. coli)

  • Griess Reagent Kit

  • Sodium nitrite standard

  • Test compound

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.

    • Scientist's Note: Pre-treatment allows the compound to enter the cells and act on its target before the inflammatory stimulus is introduced.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Controls:

    • Negative Control: Cells + vehicle (no LPS, no compound).

    • Positive Control: Cells + vehicle + LPS.

    • Drug Control: A known iNOS inhibitor (e.g., L-NAME) + LPS.

  • Incubation: Incubate for 24 hours.

  • Sample Collection: Transfer 50 µL of supernatant from each well to a new plate.

  • Griess Reaction: Add the Griess reagent components to the supernatant according to the manufacturer's instructions and incubate for 15 minutes at room temperature.

  • Readout: Measure absorbance at 540 nm. Create a standard curve using the sodium nitrite standard to quantify nitrite concentration.

Section 3: Investigating Anticancer Potential

The oxindole core is present in several approved anticancer drugs, making this a critical area of investigation.[1][4] Key hallmarks of cancer that can be assessed in vitro include uncontrolled proliferation (measured in Section 1), evasion of apoptosis (programmed cell death), and the ability to migrate.[8][9]

Anticancer Screening Cascade

G Start Select Cancer Cell Line (e.g., MCF-7, A549) Cytotox 1. Cytotoxicity Screen (MTT / CellTiter-Glo) Determine IC50 Start->Cytotox Apoptosis 2. Apoptosis Assay (Annexin V / PI) Use IC50 concentration Cytotox->Apoptosis Migration 3. Migration Assay (Wound Healing) Use sub-IC50 concentration Cytotox->Migration Colony 4. Colony Formation Assay (Long-term effect) Use sub-IC50 concentration Cytotox->Colony End Candidate for Further Study Apoptosis->End Migration->End Colony->End

Caption: A tiered approach for screening anticancer activity in vitro.

Protocol 3: Annexin V/PI Assay for Apoptosis

Principle: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cell line (e.g., Jurkat, a suspension line ideal for flow cytometry)

  • 6-well plates

  • Test compound at its IC50 and 2x IC50 concentrations

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells in 6-well plates and treat with the test compound for a predetermined time (e.g., 24 hours).

  • Controls:

    • Negative Control: Untreated cells.

    • Positive Control: Cells treated with a known apoptosis inducer (e.g., camptothecin or staurosporine).

  • Cell Harvesting: Collect all cells, including those floating in the medium (apoptotic cells often detach). Centrifuge and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Rationale: Delaying analysis can lead to an overestimation of late apoptosis/necrosis as cells degrade post-staining.

Data Interpretation:

  • Live Cells: Annexin V-negative, PI-negative (Bottom-left quadrant).

  • Early Apoptotic: Annexin V-positive, PI-negative (Bottom-right quadrant).

  • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive (Top-right quadrant).

Section 4: Exploring Neuroprotective Effects

Neurodegenerative diseases are often characterized by neuronal cell death caused by factors like oxidative stress.[10][11] Cell-based models can simulate this damage, allowing for the screening of compounds that can protect neurons from such insults.[12][13]

Neuroprotection Assay Concept

G Neurons Neuronal Cells (e.g., SH-SY5Y) Death Cell Death Neurons->Death Leads to Stressor Neurotoxic Stressor (e.g., H₂O₂, Glutamate) Stressor->Neurons Compound Test Compound Compound->Neurons Protects Survival Cell Survival

Caption: Conceptual model for a neuroprotection screening assay.

Protocol 4: Oxidative Stress Protection Assay

Principle: This assay evaluates the ability of the test compound to protect neuronal cells from death induced by an oxidative stressor, such as hydrogen peroxide (H₂O₂). Cell viability is used as the readout to quantify the protective effect.[13]

Materials:

  • SH-SY5Y human neuroblastoma cell line (can be differentiated to a more neuron-like phenotype with retinoic acid)

  • Complete culture medium

  • Hydrogen peroxide (H₂O₂)

  • Test compound

  • MTT or CellTiter-Glo Viability Assay Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound (determined in Section 1) for 2-4 hours.

    • Rationale: Pre-treatment assesses the compound's ability to prime the cell's protective mechanisms before the insult.

  • Induction of Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (this concentration, e.g., 100-300 µM, must be optimized beforehand).

  • Controls:

    • Normal Control: Cells + vehicle only (no compound, no H₂O₂).

    • Stress Control: Cells + vehicle + H₂O₂.

    • Compound Control: Cells + compound only (no H₂O₂), to ensure the compound itself isn't affecting viability at the tested concentration.

    • Positive Drug Control: A known antioxidant (e.g., N-acetylcysteine) + H₂O₂.

  • Incubation: Incubate for 24 hours.

  • Readout: Measure cell viability using the MTT or CellTiter-Glo assay as described in Protocol 1.

Data Analysis:

  • Normalize the data to the "Normal Control" (100% viability) and "Stress Control" (~50% viability).

  • Calculate the percent protection afforded by the compound relative to the damage induced by H₂O₂.

References

  • Shafiei, M., Peyton, L., Hashemzadeh, M., & Foroumadi, A. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]

  • ScienceDirect. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. ScienceDirect. [Link]

  • Kavalcová, P., Jantová, S., & Milata, V. (2001). Novel oxindole derivatives and their biological activity. Folia Microbiologica, 46(3), 187–192. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. In Springer Nature Experiments. [Link]

  • Nagappa, A. N., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 287-296. [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 49-54. [Link]

  • MD Biosciences. (n.d.). Cell-Based Assays. MD Biosciences. [Link]

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]

  • Al-Ostoot, F. H., et al. (2021). Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells. Molecules, 26(15), 4478. [Link]

  • Khetmalis, Y. M., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Oxindole Analogs As Antitubercular Agents. Future Medicinal Chemistry. [Link]

  • Lloyd, T. E., & Eisen, A. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery, 14(10), 987-997. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Medicinal Chemistry, 16(1), 74-83. [Link]

  • Brown, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS Unibo. [Link]

  • Sharapova, T., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • González-Guevara, J. L., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2496. [Link]

  • Shytikov, D., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Journal of Immunological Methods, 394(1-2), 10-18. [Link]

  • EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

  • Li, Y., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(19), 6664. [Link]

  • Chen, X., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • Zhou, Q., et al. (2026). Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. [Link]

  • Raju, G., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5, 201-206. [Link]

  • Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem Compound Database. [Link]

  • Al-Harthy, T., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2355. [Link]

  • Scott, F. L., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 929-934. [Link]

  • Bertinaria, M., et al. (2025). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Hunchak, Y., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 398. [Link]

Sources

Application Notes and Protocols: 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid as a Versatile Building Block for Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of the Indoline Scaffold

The indole nucleus is a cornerstone in medicinal chemistry and natural products, with its derivatives exhibiting a vast spectrum of biological activities.[1][2] However, the unique electronic and structural properties of the indoline scaffold—the saturated analog of indole—are increasingly being recognized as a fertile ground for the development of novel functional materials.[3] This guide focuses on a particularly promising building block: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid . Its N-acylated structure offers a unique combination of a rigid, electron-rich core with a reactive carboxylic acid functionality, paving the way for the synthesis of advanced polymers and materials with tailored properties for applications in organic electronics and beyond.[3][4]

This document provides a comprehensive overview, from the fundamental synthesis of the monomer to its polymerization and subsequent application in a representative organic electronic device. The protocols herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles.

Synthesis of the Monomer: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

The synthesis of the target monomer is achieved through a straightforward two-step process starting from commercially available indoline. The key transformation is the N-acylation of the indoline nitrogen, a reaction that requires careful selection of reagents to ensure high selectivity and yield.[5]

Synthetic Strategy: A Two-Step Approach

The chosen synthetic route involves the reaction of indoline with an appropriate acylating agent. Given the desired (oxo)acetic acid moiety, a common and effective precursor is ethyl chlorooxoacetate. The resulting ester is then hydrolyzed to yield the final carboxylic acid.

Synthesis_Workflow Indoline Indoline Intermediate_Ester Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate Indoline->Intermediate_Ester N-Acylation (Schotten-Baumann conditions) EtOOC_COCl Ethyl chlorooxoacetate EtOOC_COCl->Intermediate_Ester Final_Product 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Intermediate_Ester->Final_Product Hydrolysis (e.g., LiOH, THF/H2O)

Caption: Synthetic workflow for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Detailed Experimental Protocol: Monomer Synthesis

Materials:

Reagent/SolventPuritySupplier
Indoline98%Sigma-Aldrich
Ethyl chlorooxoacetate98%Alfa Aesar
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM)AnhydrousAcros Organics
Lithium hydroxide (LiOH)≥98%Merck
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Hydrochloric acid (HCl)1 M aq.VWR Chemicals
Sodium sulfate (Na₂SO₄)AnhydrousJ.T. Baker

Step 1: Synthesis of Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indoline (11.9 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl chlorooxoacetate (13.7 g, 100 mmol) in anhydrous dichloromethane (50 mL) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl ester as a pale yellow oil.

Step 2: Hydrolysis to 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

  • Dissolve the purified ethyl ester (21.9 g, 100 mmol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL).

  • Add lithium hydroxide (4.2 g, 100 mmol) to the solution and stir at room temperature for 6 hours.

  • Monitor the hydrolysis by TLC (mobile phase: 1:1 hexane:ethyl acetate with 1% acetic acid).

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ethyl acetate/hexane mixture to afford pure 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid as a white solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Spectroscopic Data (¹H NMR, DMSO-d₆)
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetateC₁₂H₁₃NO₃219.2485-90δ 8.10 (d, 1H), 7.30-7.15 (m, 3H), 4.30 (q, 2H), 4.15 (t, 2H), 3.10 (t, 2H), 1.30 (t, 3H)
2,3-dihydro-1H-indol-1-yl(oxo)acetic acidC₁₀H₉NO₃191.1990-95δ 13.5 (s, 1H, COOH), 8.05 (d, 1H), 7.25-7.10 (m, 3H), 4.10 (t, 2H), 3.05 (t, 2H)

Application in Polymer Synthesis: A Novel Poly(indoline-amide)

The presence of the carboxylic acid functionality in our building block allows for its use as a monomer in condensation polymerization. Here, we outline a protocol for the synthesis of a novel poly(indoline-amide) through reaction with a suitable diamine, such as 1,4-diaminobenzene. Such polymers are of interest for their potential as hole-transporting materials in organic electronics.[3]

Polymerization Strategy

A direct polyamidation reaction is employed, facilitated by a coupling agent to promote the formation of the amide bond. This method avoids the need for harsh conditions and provides good control over the polymerization process.

Polymerization_Workflow Monomer_A 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Polymer Poly(indoline-amide) Monomer_A->Polymer Polyamidation (e.g., DCC/DMAP) Monomer_B 1,4-Diaminobenzene Monomer_B->Polymer

Caption: Polymerization of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Detailed Experimental Protocol: Polymer Synthesis

Materials:

Reagent/SolventPuritySupplier
2,3-dihydro-1H-indol-1-yl(oxo)acetic acidAs synthesized-
1,4-Diaminobenzene99%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)99%Acros Organics
4-Dimethylaminopyridine (DMAP)99%Alfa Aesar
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
MethanolACS GradeVWR Chemicals

Procedure:

  • In a dry 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1.91 g, 10 mmol) and 1,4-diaminobenzene (1.08 g, 10 mmol) in anhydrous DMF (50 mL).

  • Add DMAP (0.12 g, 1 mmol) to the solution and stir until fully dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (2.27 g, 11 mmol) in anhydrous DMF (20 mL).

  • Add the DCC solution dropwise to the monomer solution over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • The formation of a precipitate (dicyclohexylurea) will be observed.

  • Filter off the precipitate and pour the filtrate into 500 mL of rapidly stirring methanol.

  • Collect the precipitated polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 60 °C for 24 hours.

Expected Polymer Characteristics:

PropertyExpected Value/Range
AppearanceOff-white to light brown powder
SolubilitySoluble in DMF, DMSO, NMP
Number Average Mol. Wt. (Mₙ)10,000 - 20,000 g/mol (by GPC vs. polystyrene standards)
Polydispersity Index (PDI)1.5 - 2.5

Characterization of the Novel Poly(indoline-amide)

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential applications. The following techniques are recommended:

TechniquePurpose
Nuclear Magnetic Resonance (NMR) To confirm the polymer structure and the successful formation of the amide linkage. ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆).
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the characteristic functional groups in the polymer, such as the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).
Gel Permeation Chromatography (GPC) To determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer. This is essential for understanding the physical properties of the material.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer. The decomposition temperature (Tₔ) provides information on the material's suitability for processing and device fabrication.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (T₉) of the polymer. This is a critical parameter for understanding the material's amorphous or crystalline nature and its mechanical properties.
UV-Visible Spectroscopy To investigate the optical properties of the polymer in solution and as a thin film. The absorption spectrum can provide insights into the electronic transitions and the optical bandgap of the material.
Cyclic Voltammetry (CV) To determine the electrochemical properties of the polymer, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for evaluating its potential as a charge-transporting material in electronic devices.[3]

Application in Organic Light-Emitting Diodes (OLEDs)

The synthesized poly(indoline-amide) can be investigated as a hole-transporting layer (HTL) in a multilayer OLED device due to the electron-rich nature of the indoline core.[3]

OLED Fabrication Workflow

OLED_Fabrication Substrate_Cleaning ITO Substrate Cleaning PEDOT_PSS_Deposition Spin-coat PEDOT:PSS (HIL) Substrate_Cleaning->PEDOT_PSS_Deposition Polymer_HTL_Deposition Spin-coat Poly(indoline-amide) (HTL) PEDOT_PSS_Deposition->Polymer_HTL_Deposition Emissive_Layer_Deposition Thermal Evaporation of Emissive Layer (e.g., Alq3) Polymer_HTL_Deposition->Emissive_Layer_Deposition Electron_Transport_Layer_Deposition Thermal Evaporation of ETL (e.g., TPBi) Emissive_Layer_Deposition->Electron_Transport_Layer_Deposition Cathode_Deposition Thermal Evaporation of Cathode (LiF/Al) Electron_Transport_Layer_Deposition->Cathode_Deposition Encapsulation Device Encapsulation Cathode_Deposition->Encapsulation

Caption: Workflow for the fabrication of a multilayer OLED.

Detailed Protocol: OLED Fabrication and Testing

Device Structure: ITO / PEDOT:PSS / Poly(indoline-amide) / Alq₃ / TPBi / LiF / Al

Procedure:

  • Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole-Injection Layer (HIL) Deposition: A filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transporting Layer (HTL) Deposition: A solution of the synthesized poly(indoline-amide) in DMF (10 mg/mL) is spin-coated on top of the PEDOT:PSS layer and annealed at 100 °C for 30 minutes inside the glovebox.

  • Emissive and Electron-Transporting Layer Deposition: The substrates are transferred to a high-vacuum thermal evaporator (<10⁻⁶ Torr). A layer of tris(8-hydroxyquinolinato)aluminum (Alq₃) as the emissive layer, followed by a layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as the electron-transporting layer, are deposited by thermal evaporation.

  • Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) are sequentially deposited to form the cathode.

  • Encapsulation: The completed devices are encapsulated using a UV-curable epoxy resin and a glass slide to protect them from atmospheric moisture and oxygen.

  • Device Characterization: The current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra of the fabricated OLEDs are measured using a programmable sourcemeter and a spectroradiometer.

Conclusion and Future Outlook

This guide has detailed the synthesis, polymerization, and application of a novel building block, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. The protocols provided offer a clear pathway for researchers to explore the potential of this and similar N-acylated indoline derivatives in the field of materials science. The versatility of the indoline scaffold, combined with the ability to introduce a wide range of functional groups through N-acylation, opens up a vast design space for new materials with tailored electronic, optical, and physical properties. Future work could involve the copolymerization of this monomer with other functional units to further tune the properties of the resulting materials for applications in organic solar cells, sensors, and other advanced electronic devices.

References

  • Jiang, H., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. [Link]

  • Krasavin, M., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. National Institutes of Health. [Link]

  • Various Authors. (n.d.). Methods for N-acylation of indole with carboxylic acid (derivatives). ResearchGate. [Link]

  • El-Sayed, W. A., et al. (2014). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of furoindoline derivatives Isolated yields based on... ResearchGate. [Link]

  • Various Authors. (2022). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (n.d.). Synthesis of indoline derivatives 55. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Reagents... ResearchGate. [Link]

  • Dove, A. W., et al. (2007). Functional Lactide Monomers: Methodology and Polymerization. PubMed Central. [Link]

  • Lee, J., et al. (2022). New Opportunities for Organic Semiconducting Polymers in Biomedical Applications. MDPI. [Link]

  • Hoogenboom, R., et al. (2016). Synthesis of pH- and Thermoresponsive Poly(2-n-propyl-2-Oxazoline) Based Copolymers. Macromolecular Chemistry and Physics. [Link]

  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]

  • DeFusco, D. (2025). Study Finds Light-Driven Chemistry Boosts Electronic Properties of Polymers. University of North Carolina at Chapel Hill. [Link]

  • Budnyk, S., et al. (2021). Non-Conventional Features of Plant Oil-Based Acrylic Monomers in Emulsion Polymerization. PubMed Central. [Link]

  • de Guzman, M. R. D., et al. (2023). Synthesis and Characterization of Acetic Acid-Doped Polyaniline and Polyaniline–Chitosan Composite. MDPI. [Link]

  • Various Authors. (2019). Advanced Materials for Organic Electronics. ResearchGate. [Link]

  • Wikipedia. (n.d.). Indole-3-acetic acid. Wikipedia. [Link]

  • LookChem. (n.d.). Cas 87-51-4,Indole-3-acetic acid. LookChem. [Link]

  • Li, Y., et al. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this synthetic procedure. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

The synthesis is typically a two-step process: the N-acylation of indoline with oxalyl chloride to form an intermediate acyl chloride, followed by in-situ or subsequent hydrolysis to yield the final carboxylic acid product. While seemingly straightforward, this reaction pathway presents several challenges that can impact efficiency. This guide provides a structured approach to overcoming these hurdles.

Core Synthesis Protocol

This section details a robust, baseline protocol for the synthesis. Subsequent sections will address variations and troubleshooting based on this foundational procedure.

Experimental Protocol: Two-Step Synthesis

Materials:

  • Indoline (2,3-dihydro-1H-indole)

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

  • Triethylamine (TEA) or Pyridine (optional, as a base)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

Step 1: N-Acylation of Indoline

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

  • Dissolve indoline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

  • Optional: If using a base, add triethylamine (1.1 eq) to the indoline solution.

  • In the dropping funnel, prepare a solution of oxalyl chloride (1.1 eq) in a small volume of anhydrous DCM.

  • Add the oxalyl chloride solution dropwise to the stirred indoline solution over 30-45 minutes, ensuring the temperature remains below 5 °C. Vigorous gas evolution (HCl) will be observed if no base is used.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the indoline is consumed.

Step 2: Hydrolysis and Product Isolation

  • Once the acylation is complete, cool the reaction mixture back to 0 °C.

  • Slowly and carefully add deionized water to the flask to quench the reaction and hydrolyze the intermediate acyl chloride. Caution: This is an exothermic process.

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel. If a base like TEA was used, the aqueous layer will be basic. Acidify the entire mixture by adding 1M HCl until the pH is ~1-2. The product should precipitate or move into the organic layer.

  • Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization, typically from an ethanol/water or ethyl acetate/hexane solvent system.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several factors. Let's break them down systematically.

  • Cause A: Incomplete Acylation. The N-acylation of indoline is generally fast, but can stall if reagents are degraded or conditions are suboptimal.

    • Verification: Check your TLC plate. If a significant amount of the indoline starting material is still present after the expected reaction time, the reaction is incomplete.

    • Solution:

      • Reagent Quality: Oxalyl chloride is highly moisture-sensitive and can hydrolyze to oxalic acid and HCl, rendering it ineffective.[1] Always use a fresh bottle or a recently opened one stored under an inert atmosphere.

      • Temperature Control: While the initial addition should be at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature ensures the reaction goes to completion.

      • Stoichiometry: Ensure you are using a slight excess (1.05-1.1 eq) of oxalyl chloride.

  • Cause B: Side Product Formation. The formation of unintended products is a primary reason for yield loss.

    • Verification: Analyze your crude product by ¹H NMR or LC-MS. Look for signals corresponding to the structures below.

    • Key Side Products & Solutions:

      • Di-acylated Product (Amide Formation): One molecule of oxalyl chloride can react with two molecules of indoline to form a symmetrical diamide. This is favored if the indoline is added to the oxalyl chloride (inverse addition).

        • Solution: Always add the oxalyl chloride to the indoline solution. This maintains an excess of indoline relative to the acylating agent at the point of reaction, minimizing the chance of the second acyl chloride moiety reacting.

      • C-Acylation (Friedel-Crafts Reaction): Although the indoline nitrogen is the most nucleophilic site, acylation can occur on the electron-rich aromatic ring, particularly at the C7 position.[2] This is promoted by the presence of Lewis acids, which can be generated in situ.

        • Solution: Avoid Lewis acid catalysts. If HCl generated during the reaction is suspected to be an issue, include a non-nucleophilic base like triethylamine or pyridine in the reaction mixture to act as an acid scavenger.[3]

  • Cause C: Product Loss During Workup. The carboxylic acid product has pH-dependent solubility, which can lead to loss if the workup is not handled correctly.

    • Verification: If your crude yield is low before purification, this is a likely culprit.

    • Solution: During the aqueous workup, ensure you acidify the solution to a pH of 1-2 before completing the extractions. At neutral or basic pH, the product will exist as its carboxylate salt, which is highly soluble in water and will be lost in the aqueous layer.

Troubleshooting Summary Table
SymptomPotential CauseSuggested Solution
Low Yield Incomplete reaction (starting material remains)Use fresh oxalyl chloride; ensure reaction warms to RT after addition.
Formation of di-acylated side productAdd oxalyl chloride solution slowly to the indoline solution (not inverse addition).
Formation of C-acylated side productAdd a non-nucleophilic base (e.g., triethylamine) to scavenge generated HCl.
Product lost in aqueous layer during workupAcidify the aqueous layer to pH 1-2 with 1M HCl before final extractions.

Question 2: My final product is discolored (yellow/brown) and difficult to purify. What's causing this and how can I improve purity?

Answer: Discoloration often points to impurities formed from side reactions or decomposition.

  • Cause A: Indoline Oxidation. Indoline can be sensitive to air oxidation, which can produce colored impurities over time. This is exacerbated by acid and heat.

    • Solution: Use high-purity indoline. If the starting material is old or discolored, consider purifying it by distillation or column chromatography before use. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Cause B: Uncontrolled Reaction Temperature. Allowing the reaction temperature to rise uncontrollably during the oxalyl chloride addition can lead to polymerization and the formation of complex, colored tars.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition using an efficient ice bath and slow, dropwise addition.

  • Purification Strategy:

    • Acid-Base Extraction: An effective way to remove neutral impurities (like the di-acylated side product) is to dissolve the crude product in a solvent like ethyl acetate and extract it with a weak base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is re-acidified to pH 1-2 to precipitate the pure product, which can be filtered or extracted back into an organic solvent.

    • Recrystallization: This is the best method for final purification.

      • Solvent Selection: Start with solvents where the product is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

      • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Frequently Asked Questions (FAQs)

Q1: Why is oxalyl chloride the preferred reagent for this acylation?

Oxalyl chloride is highly electrophilic and reactive, making it an efficient acylating agent for the relatively nucleophilic nitrogen of indoline.[4] Furthermore, its byproducts (HCl and CO) are gases, which can easily be removed from the reaction mixture, simplifying the workup process.

Q2: Is a base, such as triethylamine, necessary for this reaction?

It is not strictly necessary but is often recommended. The reaction of indoline with oxalyl chloride produces one equivalent of HCl. This strong acid can protonate the starting indoline, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine scavenges the HCl as it is formed, preventing this issue and often leading to cleaner reactions and higher yields.[3]

Q3: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system like 30% ethyl acetate in hexanes. The indoline starting material will have a certain Rf value. As the reaction progresses, a new spot corresponding to the product (or the intermediate, which may hydrolyze on the silica plate) will appear, and the indoline spot will diminish. The reaction is considered complete when the indoline spot is no longer visible.

Q4: What are the primary safety concerns when working with oxalyl chloride?

Oxalyl chloride is corrosive, toxic, and highly reactive with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). It decomposes on heating or contact with water to produce toxic gases, including carbon monoxide and hydrogen chloride.[4] All glassware must be scrupulously dried before use.

Visualizing the Process

To better understand the synthesis and troubleshooting logic, the following diagrams have been created.

Diagram 1: Proposed Reaction Mechanism

Reaction_Mechanism Proposed Reaction Mechanism for Synthesis Indoline Indoline Intermediate1 Tetrahedral Intermediate Indoline->Intermediate1 N-Acylation (Step 1) OxalylCl Oxalyl Chloride OxalylCl->Intermediate1 N-Acylation (Step 1) AcylChloride Indolin-1-yl(oxo)acetyl chloride Intermediate1->AcylChloride Collapse HCl_CO HCl + CO Intermediate1->HCl_CO Product 2,3-dihydro-1H-indol-1-yl (oxo)acetic acid AcylChloride->Product Hydrolysis (Step 2) Water H₂O Water->Product Hydrolysis (Step 2) HCl2 HCl Product->HCl2

Caption: A simplified mechanism showing the key steps of N-acylation and subsequent hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckTLC Analyze crude reaction by TLC/LC-MS. Is starting material present? Start->CheckTLC CheckSideProducts Are major side products observed? CheckTLC->CheckSideProducts No Cause1 Cause: Incomplete Reaction CheckTLC->Cause1 Yes WorkupLoss Yield is low, but crude is relatively clean. CheckSideProducts->WorkupLoss No Cause2 Cause: Side Reactions CheckSideProducts->Cause2 Yes Cause3 Cause: Workup Loss WorkupLoss->Cause3 Solution1 Action: Use fresh oxalyl chloride. Ensure reaction reaches RT. Cause1->Solution1 Solution2 Action: Add oxalyl chloride to indoline. Use a non-nucleophilic base. Cause2->Solution2 Solution3 Action: Acidify aqueous layer to pH 1-2 before final extractions. Cause3->Solution3

Caption: A decision tree to systematically diagnose and resolve causes of low reaction yield.

References

  • ResearchGate. (2019). An Efficient and Practical Method for the Synthesis of Saxagliptin Intermediate 2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid and Its Optimization. Available at: [Link]

  • Google Patents. (n.d.). US11261158B2 - Synthesis of 2-indolinone derivatives.
  • ACS Publications. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Available at: [Link]

  • ACS Publications. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Available at: [Link]

  • PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Available at: [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Available at: [Link]

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?. Available at: [Link]

Sources

Common side-products in the synthesis of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the common challenges and side-products encountered in the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Technical Support Center: Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Welcome to the technical support guide for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the common synthetic challenges, side-product formation, and troubleshooting strategies associated with this important synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to diagnose and solve problems effectively in your own laboratory.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the synthetic strategy for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, providing the essential knowledge base for a successful reaction.

Q1: What is the standard and most reliable method for synthesizing 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid?

The most prevalent and robust method is a two-step process starting from indoline (2,3-dihydro-1H-indole).

  • N-Acylation: The synthesis begins with the N-acylation of indoline using an oxalyl group source. The most common reagent for this is oxalyl chloride, typically reacted in an anhydrous aprotic solvent (like diethyl ether or THF) at low temperatures (e.g., 0 °C). This reaction forms the intermediate, 2,3-dihydro-1H-indol-1-yl(oxo)acetyl chloride.[1]

  • Hydrolysis: The resulting acid chloride is highly reactive and is typically not isolated. It is quenched in situ or in a subsequent step with water or an aqueous base (like sodium bicarbonate solution) to hydrolyze the acid chloride to the desired carboxylic acid.[1]

Q2: Why is the order of addition so critical when using oxalyl chloride with indoline?

This is arguably the most critical parameter to control for avoiding the primary side-product. Oxalyl chloride is a symmetrical molecule with two reactive acyl chloride groups.[2]

  • Correct Procedure (Slowly adding oxalyl chloride to indoline): By adding the oxalyl chloride solution dropwise to a solution of indoline, you maintain an excess of indoline in the reaction flask at all times. This ensures that each molecule of oxalyl chloride is more likely to react with only one molecule of indoline.

  • Incorrect Procedure (Adding indoline to oxalyl chloride): Reversing the addition order creates an environment where oxalyl chloride is in excess. This significantly increases the probability that a single oxalyl chloride molecule will be acylated by two indoline molecules, leading to the formation of the unwanted dimer, N,N'-oxalyl diindoline.

Q3: Are there alternatives to oxalyl chloride, and what are their pros and cons?

Yes, while oxalyl chloride is common, alternatives exist, primarily diethyl oxalate or dimethyl oxalate.

ReagentProsCons
Oxalyl Chloride Highly reactive, leading to fast reaction times at low temperatures. Volatile byproducts (HCl, CO, CO₂) simplify workup.[2]Extreme moisture sensitivity. High reactivity can lead to dimer formation if addition is not controlled. Corrosive.
Diethyl Oxalate Less reactive and easier to handle than oxalyl chloride. Dimer formation is less of a concern.Requires higher reaction temperatures (reflux) and often a base. The reaction produces an ester intermediate which then requires a separate, often strenuous, hydrolysis step (saponification) to yield the final acid. This adds a step and can introduce hydrolysis-related side products.

Q4: How can I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most straightforward method.

  • Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The indoline starting material and the acylated product will be UV active.

  • Procedure: Spot the starting indoline, the co-spot (indoline + reaction mixture), and the reaction mixture. A successful reaction will show the consumption of the indoline spot and the appearance of a new, typically lower Rf spot corresponding to the product.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is formatted to help you identify specific experimental problems based on your observations and provides clear, actionable solutions.

Issue 1: High Amount of Unreacted Indoline Detected Post-Reaction
  • Symptom: TLC or LC-MS analysis shows a significant percentage of the starting indoline remains after the reaction is complete. The overall yield is low.

  • Primary Cause: Inactive or degraded oxalyl chloride. Oxalyl chloride is extremely sensitive to moisture. If it has been improperly stored or handled, it will hydrolyze to oxalic acid and HCl, rendering it ineffective for acylation.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle or a newly opened ampule of oxalyl chloride. Ensure it is a clear, colorless to pale yellow liquid.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

    • Check Stoichiometry: While a slight excess of indoline is sometimes used, ensure you are using at least one full equivalent of oxalyl chloride.

Issue 2: A Major Side-Product with a Mass of ~316 g/mol is Observed
  • Symptom: LC-MS analysis reveals a significant peak with a mass corresponding to the N,N'-oxalyl diindoline dimer (C₂₀H₂₀N₂O₂). The desired product yield is significantly reduced.

  • Primary Cause: Incorrect order of addition or poor mixing. This issue arises when localized concentrations of oxalyl chloride are allowed to build up, promoting the double-acylation reaction.

  • Preventative Measures:

    • Correct Addition: As detailed in the FAQ, always add the oxalyl chloride solution slowly and dropwise to the indoline solution.

    • Efficient Stirring: Ensure vigorous stirring throughout the addition to rapidly disperse the oxalyl chloride as it is introduced.

    • Dilution: Working at very high concentrations can increase the rate of the bimolecular side-reaction. Using a sufficient volume of solvent can help mitigate this.

Workflow: Preventing Dimer Formation

G cluster_prep Preparation cluster_reaction Reaction Setup Indoline Indoline Solution in Anhydrous Solvent Flask Reaction Flask with Indoline Solution Indoline->Flask Oxalyl Oxalyl Chloride Solution in Anhydrous Solvent Funnel Addition Funnel with Oxalyl Chloride Solution Oxalyl->Funnel Correct Correct Pathway: Desired Product Flask->Correct Indoline in Excess Funnel->Flask Slow, Dropwise Addition with Vigorous Stirring Incorrect Side-Reaction: Dimer Formation Funnel->Incorrect Incorrect Addition: (Indoline to Oxalyl Chloride) or Poor Mixing

Caption: Controlled addition is key to maximizing yield.

Issue 3: Product Appears as a Persistent Oil or Fails to Solidify
  • Symptom: After workup and solvent removal, the final product is a thick, viscous oil instead of the expected solid, making isolation by filtration impossible.

  • Potential Causes & Solutions:

    • Incomplete Hydrolysis: If an ester of oxalyl chloride was used, residual unhydrolyzed ester can act as an impurity that inhibits crystallization.

      • Solution: Re-subject the crude product to the hydrolysis conditions (e.g., reflux with aqueous acid or base) to ensure full conversion to the carboxylic acid.[3][4]

    • Residual Solvent: High-boiling point solvents (like DMF or DMSO if used) can be difficult to remove and can trap the product as an oil.

      • Solution: If possible, perform a solvent swap to a more volatile solvent like ethyl acetate or dichloromethane before final concentration. Co-evaporation with a solvent like toluene can help azeotropically remove traces of other solvents.

    • Presence of Other Impurities: The dimer or other greasy side-products can also prevent crystallization.

      • Solution: Attempt purification by column chromatography on silica gel. A gradient elution from hexanes to ethyl acetate is often effective. The carboxylic acid product is quite polar and may require the addition of a small amount of acetic or formic acid to the eluent to ensure good peak shape and prevent streaking.

Issue 4: Product Contamination with an Indole-based Impurity
  • Symptom: ¹H NMR shows signals in the aromatic region inconsistent with the indoline scaffold, and IR spectroscopy may show C=C stretching indicative of an indole ring. The mass spectrum might show an impurity with a mass two units lower than the expected product.

  • Primary Cause: Contamination of the indoline starting material with indole. Indole is the precursor to indoline, and incomplete reduction can leave it as an impurity. Indole preferentially acylates at the C3 position, not the nitrogen, under these conditions.[5][6] This leads to the formation of 2-(1H-indol-3-yl)-2-oxoacetic acid as a side-product.

  • Troubleshooting Steps:

    • Analyze Starting Material: Before starting the synthesis, run a quality check (e.g., ¹H NMR or GC-MS) on your indoline to ensure it is free from indole contamination.

    • Purify Indoline: If indole is present, the indoline can be purified by distillation or column chromatography before use.

    • Purify Final Product: If the side-product has already formed, it can often be separated from the desired product by careful column chromatography or recrystallization.

Part 3: Experimental Protocols and Workflows

Protocol 1: Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add indoline (5.0 g, 41.9 mmol) and 100 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate dry flask, prepare a solution of oxalyl chloride (2.9 mL, 3.4 g, 26.8 mmol - Note: This is a literature example, stoichiometry may vary, often closer to 1.1 eq is used) in 50 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel. Add the oxalyl chloride solution dropwise to the stirred indoline solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate may form during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.

  • Hydrolysis: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate, stirring vigorously. Continue stirring for 30 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes (the anti-solvent) until the solution becomes faintly cloudy.

  • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Troubleshooting Decision Tree

G Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield Impurity Major Impurity? Start->Impurity No Physical Physical State Issue? Start->Physical No IndolineLeft Indoline Remains? LowYield->IndolineLeft Mass316 Impurity Mass ~316? Impurity->Mass316 Oily Product is Oily? Physical->Oily CheckReagent Check Oxalyl Chloride Quality Ensure Anhydrous Conditions IndolineLeft->CheckReagent Yes Success Problem Solved CheckReagent->Success Dimer Dimer Formation. Review Addition Protocol: - Slow Addition - Vigorous Stirring - Correct Order Mass316->Dimer Yes IndoleImpurity Indole-like Signals in NMR/IR? Mass316->IndoleImpurity No Dimer->Success CheckSM Indole in Starting Material. Purify Indoline before use. IndoleImpurity->CheckSM Yes CheckSM->Success Purify Purification Required: - Ensure complete hydrolysis - Remove residual solvent - Attempt Chromatography Oily->Purify Yes Purify->Success

Caption: A logical flow for troubleshooting synthesis issues.

References

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). PubMed Central. [Link]

  • Why This Reaction Doesn't Happen ??? (2013). Sciencemadness.org. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. (2023). National Institutes of Health (NIH). [Link]

  • Reaction between oxalyl chloride and indole. (2020). Sciencemadness.org. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

  • Oxalyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). (n.d.). ResearchGate. [Link]

  • Hydrolysis of poly-(2-ethyl-2-oxazoline). (2013). Ghent University Library. [Link]

  • Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. (n.d.). Royal Society of Chemistry Publishing. [Link]

  • Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. (2023). University of Warwick. [Link]

Sources

Technical Support Center: Purification of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS 1018243-08-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-tested purification strategies. Here, we address common challenges and provide in-depth, practical solutions in a question-and-answer format to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial crude product of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a brownish, sticky solid. What is the best initial purification strategy?

A1: A brownish, sticky appearance in the crude product often suggests the presence of residual solvents, starting materials, and colored impurities. A multi-step approach is typically most effective.

  • Acid-Base Extraction: Given that the target compound is a carboxylic acid, a primary and highly effective purification step is an acid-base extraction.[1][2] This technique separates acidic compounds from neutral and basic impurities. The general principle is to deprotonate the carboxylic acid with a weak base, making it water-soluble, while non-acidic impurities remain in the organic phase.[2]

  • Recrystallization: Following extraction, recrystallization is an excellent technique for further purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the compound and impurities in a given solvent at varying temperatures.[4][5]

  • Column Chromatography: If significant impurities remain after extraction and recrystallization, column chromatography is a powerful tool for separating compounds based on their polarity.[6]

Troubleshooting Guide: Recrystallization

Q2: I'm struggling to find a suitable single solvent for the recrystallization of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. What should I do?

A2: Finding an ideal single solvent that dissolves the compound when hot but not when cold can be challenging.[3] If a single solvent isn't working, a two-solvent (or mixed-solvent) system is the recommended approach.

Recommended Two-Solvent Systems:

Solvent 1 (Soluble) Solvent 2 (Insoluble) Rationale
Ethyl AcetateHexaneThe compound is likely soluble in the polar ethyl acetate and insoluble in the non-polar hexane.
EthanolWaterGood for moderately polar compounds. The carboxylic acid group enhances solubility in alcohols and water.[7]
AcetoneTolueneAcetone is a polar aprotic solvent, while toluene is non-polar.

Protocol for Two-Solvent Recrystallization:

  • Dissolve the crude product in a minimal amount of the hot "soluble" solvent (Solvent 1).

  • If colored impurities are present, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Heat the resulting solution and add the "insoluble" solvent (Solvent 2) dropwise until the solution becomes cloudy.

  • Add a few more drops of the hot "soluble" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold Solvent 2.[3]

Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[8] Here are several strategies to overcome this:

  • Increase the Solvent Volume: Add more of the hot solvent to ensure the compound fully dissolves at a temperature below its melting point.[8]

  • Lower the Cooling Rate: Allow the flask to cool more slowly to room temperature before moving it to an ice bath. This can be achieved by insulating the flask.

  • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.

Troubleshooting Guide: Column Chromatography

Q4: What is a good starting point for a solvent system (eluent) for column chromatography of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid on a silica gel column?

A4: For indole derivatives, a common and effective mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[6][10] Given the presence of a carboxylic acid, which is a polar functional group, a more polar eluent system will likely be required.

Recommended Starting Solvent System:

  • Stationary Phase: Silica gel is the most common choice for indole derivatives due to its effectiveness in separating compounds with varying polarities.[6]

  • Mobile Phase (Eluent): Start with a mixture of Hexane:Ethyl Acetate (EtOAc) with 1% Acetic Acid . A good starting ratio would be 70:30 (Hexane:EtOAc). The small amount of acetic acid helps to keep the carboxylic acid protonated, which minimizes tailing on the silica gel column.

Workflow for Optimizing the Solvent System:

Caption: Workflow for optimizing the mobile phase for column chromatography.

Q5: I am observing significant peak tailing during column chromatography. What is causing this and how can I prevent it?

A5: Peak tailing for acidic compounds like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid on silica gel is a common issue. It is often caused by strong interactions between the acidic proton of the carboxylic acid and the silanol groups on the silica surface.

Solutions to Minimize Tailing:

  • Acidify the Mobile Phase: As mentioned previously, adding a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to the eluent is highly effective. The added acid protonates the silanol groups on the silica and ensures the target compound remains in its neutral, protonated state, reducing strong ionic interactions.

  • Use a Different Stationary Phase: If acidifying the mobile phase is not sufficient or is incompatible with your compound, consider alternative stationary phases:

    • Reverse-Phase (C18) Silica: In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid.[11]

    • Alumina (Neutral or Basic): While less common for acidic compounds, neutral or basic alumina can sometimes provide better separation if silica gel proves problematic.

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate. The deprotonated product will be in the upper aqueous layer (if using ethyl acetate) or the lower aqueous layer (if using dichloromethane).

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery.

  • Combine all aqueous extracts in a beaker and cool in an ice bath.

  • Slowly acidify the aqueous solution by adding 1M HCl dropwise with stirring until the pH is approximately 2-3. The product should precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.

Protocol 2: General Recrystallization
  • Place the crude, extracted solid into an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (or the "soluble" solvent of a two-solvent system) to just dissolve the solid.

  • If using a two-solvent system, add the "insoluble" solvent dropwise while hot until turbidity persists. Then add a few drops of the "soluble" solvent to redissolve.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Allow the crystals to air dry on the filter paper, then transfer to a watch glass for final drying.

References

  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. Available at: [Link].

  • Powell, M. F., & Stowe, B. B. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(4), 571–576.
  • Reddy, G. S., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 128-137.
  • Lepri, L., Desideri, P. G., & Heimler, D. (1983). High-performance thin-layer chromatography of indole derivatives on layers of Sil C18-50 untreated or impregnated with N-dodecylpyridinium chloride.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link].

  • University of California, Irvine. Recrystallization1. Available at: [Link].

  • University of Toronto Scarborough. Recrystallization - Single Solvent. Available at: [Link].

  • Varsity Tutors. How to Purify Compounds. Available at: [Link].

  • University of California, Los Angeles. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link].

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link].

  • Tata Institute of Fundamental Research. Separation and purification of organic compounds. Available at: [Link].

  • Jeske, R. (2016). Recrystallization. YouTube. Available at: [Link].

  • PubChem. (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Available at: [Link].

  • Khan, A., et al. (2021). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry, 12(11), 1935-1946.
  • Khan, A., et al. (2021). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry, 12(11), 1935-1946.
  • Reddy, K. A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 255-263.
  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link].

  • Khan, I., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Journal of the Iranian Chemical Society, 20(5), 1237-1249.
  • Google Patents. WO2016135630A1 - Process for removing impurities from acetic acid.
  • Reddy, K. A., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(16), 255-263.
  • Google Patents. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • Wang, Y., et al. (2022). Synthesis and characterization of new impurities in obeticholic acid. Molecules, 27(15), 4983.
  • National Institutes of Health. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Available at: [Link].

  • PubChem. Oxindole-3-acetic acid. Available at: [Link].

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

I. Introduction to the Synthesis

The synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid typically involves the reaction of indoline with an oxoacetic acid derivative. While the reaction appears straightforward on a lab scale, scaling up production presents several challenges that can impact yield, purity, and process efficiency. This guide will address these critical aspects to ensure a successful and reproducible manufacturing process.

A common synthetic route involves the acylation of 2,3-dihydro-1H-indole (indoline) with a derivative of oxalyl chloride, followed by hydrolysis.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid synthesis, providing potential causes and actionable solutions.

Problem 1: Low Reaction Yield

Q: We are experiencing a significant drop in yield upon scaling up the reaction from a 10 g to a 100 g scale. What are the likely causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common issue and can be attributed to several factors.

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Causality: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. This is particularly critical during the addition of the acylating agent.

    • Solution: Optimize the stirring speed and impeller design to ensure homogenous mixing throughout the reactor. For larger volumes, consider using overhead stirrers with appropriate paddle designs (e.g., anchor or turbine) to improve mass transfer.

  • Poor Temperature Control:

    • Causality: The acylation reaction is often exothermic. Inadequate heat dissipation in a larger reactor can lead to a temperature increase, favoring the formation of byproducts.

    • Solution: Employ a reactor with a jacketed cooling system and a reliable temperature probe. A controlled, slow addition of the acylating agent is crucial to manage the exotherm.

  • Side Reactions:

    • Causality: The formation of di-acylated or other byproducts can become more pronounced at a larger scale.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of indoline may be used to ensure the complete consumption of the more expensive acylating agent, but this must be balanced with purification challenges.

Problem 2: Product Purity Issues

Q: Our final product is contaminated with unreacted starting materials and several unidentified byproducts. How can we improve the purity?

A: Achieving high purity is critical, especially for pharmaceutical applications.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion.

  • Byproduct Formation:

    • Causality: As mentioned, poor temperature and mixing control can lead to byproducts. The choice of base and solvent can also influence the reaction's selectivity.

    • Solution: Screen different bases and solvents to find the optimal conditions that minimize side reactions. A common approach is to use a non-nucleophilic base like triethylamine.

  • Ineffective Work-up and Purification:

    • Causality: The work-up procedure, including quenching, extraction, and washing steps, is critical for removing impurities. Recrystallization, a common purification method, may be challenging for this compound if it forms an oil or has impurities with similar solubility.

    • Solution: Develop a robust work-up procedure. This may involve pH adjustments to facilitate the separation of acidic and basic components. For purification, explore different recrystallization solvents or solvent systems. If recrystallization is ineffective, column chromatography may be necessary, although this can be challenging and costly at a large scale.

Problem 3: Handling and Stability of Reagents and Product

Q: We are concerned about the stability of the acylating agent and the final product. What are the best practices for handling and storage?

A: Proper handling and storage are essential for safety and to maintain the integrity of the materials.

Best Practices:

  • Acylating Agent (e.g., Oxalyl Chloride derivative):

    • Handling: These reagents are often moisture-sensitive and corrosive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Use dry glassware and solvents.

    • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.

  • 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (Final Product):

    • Stability: The stability of the final product should be determined through formal stability studies. It is generally advisable to store it in a cool, dark, and dry place.

    • Handling: Handle as a solid powder in a well-ventilated area.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Dichloromethane (DCM) and 1,4-dioxane are commonly used solvents for this type of acylation. The choice of solvent can impact reaction kinetics and solubility of reactants and products. It is advisable to perform small-scale experiments to determine the most suitable solvent for your specific conditions.

Q2: How can I effectively monitor the reaction progress?

A2: TLC is a quick and effective method for monitoring the disappearance of the starting material (indoline) and the appearance of the product. HPLC provides more quantitative data and can also be used to track the formation of byproducts.

Q3: What are the key safety considerations for this process?

A3: The primary safety concerns are associated with the handling of the corrosive and moisture-sensitive acylating agent. The reaction can also be exothermic, requiring careful temperature control to prevent runaways. A thorough risk assessment should be conducted before performing the reaction on a large scale.

Q4: Can this synthesis be performed under microwave irradiation to speed up the reaction?

A4: Microwave-assisted synthesis has been reported for similar compounds and can significantly reduce reaction times.[1] However, scaling up microwave reactions can be challenging and requires specialized equipment. It is a viable option for smaller-scale production but may not be practical for large-scale manufacturing without significant process development.

IV. Experimental Protocols

General Synthetic Protocol

This protocol provides a general procedure for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. Optimization may be required based on the specific scale and equipment used.

dot

SynthesisWorkflow Indoline Indoline Reaction_Mixture Reaction Mixture Indoline->Reaction_Mixture Solvent_Base Solvent (e.g., DCM) Base (e.g., Triethylamine) Solvent_Base->Reaction_Mixture Acylating_Agent Acylating Agent (e.g., Oxalyl Chloride derivative) Acylating_Agent->Reaction_Mixture Slow addition at 0 °C Quenching Quenching (e.g., Water or aq. HCl) Reaction_Mixture->Quenching After reaction completion Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Drying_Evaporation Drying and Evaporation Extraction->Drying_Evaporation Crude_Product Crude Product Drying_Evaporation->Crude_Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Final Product: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Purification->Final_Product

Caption: General workflow for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. Procedure:

  • To a stirred solution of indoline (1.0 equivalent) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an appropriate solvent (e.g., DCM) at 0 °C, slowly add the acylating agent (e.g., an oxalyl chloride derivative, 1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of water or a dilute aqueous acid solution.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or solvent system.

Troubleshooting Flowchart: Low Yield

dot

LowYieldTroubleshooting Start Low Yield Observed Check_Mixing Is mixing efficient? Start->Check_Mixing Check_Temp Is temperature controlled? Check_Mixing->Check_Temp Yes Optimize_Mixing Optimize stirring speed/ impeller design Check_Mixing->Optimize_Mixing No Check_Stoichiometry Is stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Optimize_Temp Improve cooling/ control addition rate Check_Temp->Optimize_Temp No Check_Completion Did the reaction go to completion? Check_Stoichiometry->Check_Completion Yes Adjust_Stoichiometry Verify reactant amounts Check_Stoichiometry->Adjust_Stoichiometry No Check_Workup Is the work-up procedure optimized? Check_Completion->Check_Workup Yes Increase_Time_Temp Increase reaction time or temperature Check_Completion->Increase_Time_Temp No Optimize_Workup Optimize extraction and purification steps Check_Workup->Optimize_Workup No End Yield Improved Check_Workup->End Yes Optimize_Mixing->Check_Temp Optimize_Temp->Check_Stoichiometry Adjust_Stoichiometry->Check_Completion Increase_Time_Temp->Check_Workup Optimize_Workup->End

Caption: A decision-making flowchart for troubleshooting low reaction yields.

V. Data Summary

The following table summarizes typical reaction parameters that can be optimized during the scale-up process.

ParameterLab Scale (e.g., 1 g)Pilot Scale (e.g., 100 g)Key Considerations for Scale-Up
Reactant Ratio (Indoline:Acylating Agent) 1 : 1.11 : 1.05 - 1.1Tighter control to minimize excess reagents and cost.
Solvent Volume ~10-20 mL/g~5-10 mL/gReduced solvent volume to improve process efficiency and reduce waste.
Addition Time of Acylating Agent ~5-10 minutes~30-60 minutesSlower addition to control exotherm.
Reaction Temperature 0 °C to RT0 °C to RT (with careful monitoring)Efficient heat removal is critical.
Reaction Time 1-3 hours2-6 hoursMay increase due to mass transfer limitations.

VI. References

  • Kamal, A., et al. (2007). Microwave-assisted synthesis of 3-hydroxy-2-oxindoles and pilot evaluation of their antiglaucomic activity. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3662. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the synthesis of indoles and related compounds using this classic and versatile reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Fischer indole synthesis and what are its key components?

The Fischer indole synthesis is a venerable and widely used chemical reaction for synthesizing the indole aromatic heterocycle.[1][2] Discovered by Emil Fischer in 1883, the reaction involves treating a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][3] The essential components are:

  • Arylhydrazine: The source of the benzene ring and the indole nitrogen.

  • Aldehyde or Ketone: Must be enolizable, meaning it must have at least two alpha-hydrogens.[4]

  • Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to facilitate the reaction.[1][3][5]

Q2: What is the general mechanism of the Fischer indole synthesis?

The reaction proceeds through several key steps:

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound condense to form a phenylhydrazone.[1][2][4]

  • Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.[1][4]

  • [1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[1][6]

  • Cyclization and Ammonia Elimination: The resulting intermediate cyclizes and, under the acidic conditions, eliminates a molecule of ammonia to form the aromatic indole ring.[1][4]

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone Formation A->C B Aldehyde or Ketone B->C D Phenylhydrazone C->D E Tautomerization (to Enamine) D->E F Enamine E->F G [3,3]-Sigmatropic Rearrangement F->G H Di-imine Intermediate G->H I Cyclization H->I J Aminal Intermediate I->J K Ammonia Elimination J->K L Indole Product K->L Troubleshooting_Workflow cluster_solutions Solutions Start Low or No Yield Check_Purity Verify Starting Material Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions If pure Sol_Purity Use freshly purified reagents Check_Purity->Sol_Purity Screen_Catalyst Screen Acid Catalysts Optimize_Conditions->Screen_Catalyst If no improvement Sol_Conditions Vary temperature, time, and solvent Optimize_Conditions->Sol_Conditions Consider_Substrate Evaluate Substrate Compatibility Screen_Catalyst->Consider_Substrate If still low yield Sol_Catalyst Test Brønsted and Lewis acids Screen_Catalyst->Sol_Catalyst Success Improved Yield Consider_Substrate->Success If compatible Sol_Substrate Modify substrate or choose alternative route Consider_Substrate->Sol_Substrate

Troubleshooting Workflow for Low Yield

Problem 2: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve the selectivity?

This is a common challenge that arises from the formation of two possible enamine intermediates. [7]

  • Cause: The regioselectivity is highly dependent on the reaction conditions, particularly the acid catalyst used. [7] * Solution: The choice of acid catalyst and its concentration can significantly influence the regioselectivity. [8]Generally, stronger acids and higher concentrations tend to favor the formation of the more substituted indole. [7]It is advisable to screen different acid catalysts and their concentrations to optimize the yield of the desired regioisomer. [8]In some cases, a weakly acidic medium may favor indolization towards the more functionalized carbon. [9] Problem 3: I am having difficulty purifying my indole product. What are some common issues and solutions?

Purification can be challenging due to the nature of the indole products and potential byproducts.

  • Cause 1: Co-elution of Byproducts. The crude product may contain unreacted starting materials, side products, and isomers that are difficult to separate by column chromatography. [10] * Solution: Experiment with different solvent systems for chromatography. Adding a small amount of a polar solvent like methanol to a non-polar eluent can sometimes improve separation. [8]If the product contains a basic nitrogen, adding a small amount of a volatile base like triethylamine to the eluent can improve the peak shape. [8][10]

  • Cause 2: Product Decomposition on Silica Gel. Some indole products can be sensitive to the acidic nature of standard silica gel. [8] * Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. [8]Alternatively, consider using other stationary phases like alumina or reversed-phase silica. [8]

    Parameter Recommendation for Optimization Rationale
    Acid Catalyst Screen both Brønsted (HCl, H₂SO₄, PPA) and Lewis (ZnCl₂, BF₃·OEt₂) acids. The optimal acid depends on the specific substrates; some require strong acids while others are sensitive to degradation. [5][11][9]
    Temperature Systematically vary from room temperature to reflux. Reaction rate is temperature-dependent, but high temperatures can cause decomposition. [3][9]
    Solvent Test a range of solvents, including acetic acid, ethanol, or toluene. The solvent can influence reaction outcomes and solubility. Acetic acid can also act as a catalyst. [4][9]

    | Reaction Time | Monitor the reaction progress using TLC. | Allows for determination of the point of maximum product formation before significant decomposition occurs. [9]|

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]

  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54095. [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5795–5797. [Link]

  • Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5795-5797. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]

Sources

Technical Support Center: Chiral Integrity in the Synthesis of 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereocontrolled synthesis of chiral 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of maintaining chiral purity during amide bond formation. As your Senior Application Scientist, I have structured this resource to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses common issues encountered during synthesis. Each question represents a real-world experimental observation, followed by a detailed explanation of the cause and a step-by-step guide to resolution.

Q1: My final product shows significant loss of enantiomeric excess (e.e.). What is the most likely cause?

A1: The primary culprit for racemization in this synthesis is the formation of a 5(4H)-oxazolone intermediate during the activation of the chiral (oxo)acetic acid.

Root Cause Analysis: The α-carbon of your (oxo)acetic acid is susceptible to racemization once the carboxyl group is activated for amide coupling. The activation process, especially with highly reactive coupling reagents, can facilitate an intramolecular cyclization to form a planar, achiral oxazolone.[1][2] This intermediate loses its stereochemical information. Subsequent attack by the indoline amine nucleophile can occur from either face of the planar ring, leading to a racemic or partially racemic product.[3]

The propensity for oxazolone formation is highly dependent on the coupling reagents, bases, temperature, and reaction time.[4][5]

Racemization_Mechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_chiral Chiral Pathway cluster_racemic Racemization Pathway ChiralAcid Chiral N-Acyl Amino Acid (R*) ActivatedEster Activated Ester (Less Prone to Racemization) ChiralAcid->ActivatedEster + Coupling Reagent + Additive (HOBt/Oxyma) ActivatedIntermediate Highly Reactive Intermediate (e.g., O-Acylisourea) ChiralAcid->ActivatedIntermediate + Coupling Reagent (e.g., DCC alone) ChiralProduct Chiral Amide Product (Desired) ActivatedEster->ChiralProduct + Indoline Amine Oxazolone Planar, Achiral Oxazolone Intermediate ActivatedEster->Oxazolone Slow (Suppressed) ActivatedIntermediate->Oxazolone Intramolecular Cyclization RacemicProduct Racemic Amide Product (Undesired) Oxazolone->RacemicProduct + Indoline Amine Decision_Workflow Figure 2: Workflow for Selecting a Low-Racemization Protocol A Start: Chiral (oxo)acetic acid coupling required B Is the substrate known to be highly prone to racemization? A->B C Use 'Racemization-Free' Reagents: - Ynamides (Zhao Reagent) - T3P with pyridine B->C Yes D Select a modern coupling reagent system B->D No / Unsure G Set Reaction Conditions: - Start reaction at 0°C - Minimize pre-activation time C->G E Choose Reagent & Additive: - HATU or HCTU - EDC/DIC + Oxyma Pure D->E F Select Base & Stoichiometry: - Use NMM instead of DIPEA - Use minimal stoichiometry (e.g., 1 eq.) E->F F->G H Run Reaction & Analyze e.e. G->H

Sources

Technical Support Center: Synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in established chemical principles and field-proven insights.

Section 1: Reaction Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis, focusing on yield, purity, and reaction control.

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid?

Low yield is a frequent challenge and can often be traced back to several key experimental parameters. The primary synthesis involves the N-acylation of indoline with oxalyl chloride, followed by hydrolysis of the intermediate acyl chloride.

Causality Analysis:

  • Moisture Sensitivity of Oxalyl Chloride: Oxalyl chloride is highly reactive towards water. Any moisture present in the reaction setup (glassware, solvent, indoline, or atmosphere) will lead to its rapid decomposition into gaseous by-products (HCl, CO, CO₂) or oxalic acid, thus reducing the amount of reagent available for the acylation of indoline.[1]

  • Competitive Side Reactions: The intermediate, (2,3-dihydro-1H-indol-1-yl)(oxo)acetyl chloride, is also reactive. If the reaction is not controlled, it can react with a second molecule of indoline to form an undesired bis-amide by-product.

  • Inadequate Temperature Control: The reaction is typically exothermic. Poor temperature control can accelerate side reactions, including potential polymerization or decomposition of the starting material or product.

  • Suboptimal Stoichiometry or Addition Rate: The molar ratio of reactants is critical. An excess of indoline can favor the formation of the bis-amide by-product, while a large excess of oxalyl chloride can lead to other side reactions. The rate of addition also plays a crucial role; a slow, controlled addition of oxalyl chloride to the indoline solution is generally preferred.[2]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield start Low Yield Observed q1 Are reaction conditions strictly anhydrous? start->q1 a1_yes Yes q1->a1_yes a1_no No: Implement rigorous drying procedures q1->a1_no Primary Suspect q2 Is the rate of oxalyl chloride addition controlled? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes a2_no No: Use a syringe pump for slow, dropwise addition q2->a2_no q3 Is the reaction temperature maintained at 0-5 °C? a2_yes->q3 a2_no->q3 a3_yes Yes q3->a3_yes a3_no No: Use an ice/salt bath and monitor internal temperature q3->a3_no q4 Is a base used to scavenge HCl? a3_yes->q4 a3_no->q4 a4_yes Yes q4->a4_yes a4_no No: Add a non-nucleophilic base (e.g., triethylamine) q4->a4_no end Yield Improved a4_yes->end a4_no->end G cluster_0 Formation of Bis-Amide By-product Indoline Indoline Intermediate Intermediate Acyl Chloride (Indoline-CO-CO-Cl) Indoline->Intermediate Acylation OxalylChloride Oxalyl Chloride (Cl-CO-CO-Cl) OxalylChloride->Intermediate DesiredProduct Desired Product (Indoline-CO-COOH) Intermediate->DesiredProduct Hydrolysis Byproduct Bis-Amide By-product (Indoline-CO-CO-Indoline) Intermediate->Byproduct Side Reaction H2O H₂O (Work-up) H2O->DesiredProduct Indoline2 Indoline (Excess) Indoline2->Byproduct

Caption: Reaction pathway showing the formation of the desired product and the bis-amide by-product.

Prevention Strategies:

  • Inverse Addition: Instead of adding oxalyl chloride to indoline, consider adding the indoline solution dropwise to a solution of oxalyl chloride. This "inverse addition" ensures that oxalyl chloride is always in excess relative to indoline, minimizing the chance for the intermediate to react with another indoline molecule.

  • Stoichiometric Control: Use a slight excess of oxalyl chloride (e.g., 1.1-1.2 equivalents) to ensure all the indoline is consumed in the formation of the intermediate acyl chloride.

  • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular side reaction that leads to the bis-amide by-product.

Question 3: My NMR spectrum shows signals that do not correspond to my product. I suspect C-acylation or dimerization. How can I confirm this?

While N-acylation is expected for indoline, C-acylation, particularly at the C7 position on the benzene ring, can occur under certain conditions, such as with strong Lewis acids. [3][4]Dimerization, though more common with indoles, can be promoted by the HCl generated in situ if a base is not used. [5] Analytical Confirmation:

By-product TypeExpected ¹H NMR SignalsExpected ¹³C NMR SignalsMass Spec (m/z)
C7-Acylated Product Aromatic protons will show a different splitting pattern. The signal for the proton at C7 will be absent.Additional carbonyl carbon signal. Aromatic carbon signals will be shifted.Same as N-acylated product
Indoline Dimer Complex aromatic and aliphatic signals. The number of protons will be doubled.A larger number of distinct carbon signals.Approximately double the mass of indoline.
Oxidized Product (Indole) Appearance of signals in the indole aromatic region and disappearance of the characteristic indoline aliphatic signals.Shift of carbons in the five-membered ring to aromatic values.M-2 relative to indoline starting material.

Troubleshooting and Prevention:

  • To Avoid C-acylation: Avoid the use of strong Lewis acids like AlCl₃ unless C-acylation is the desired outcome. The reaction between indoline and oxalyl chloride typically does not require a Lewis acid catalyst. [6][7]* To Prevent Dimerization: As mentioned, use a non-nucleophilic base like triethylamine to scavenge the HCl by-product.

  • To Prevent Oxidation: Ensure the reaction and work-up are performed under an inert atmosphere. Avoid excessive heat and exposure to air, especially during purification steps. Some oxidizing agents can convert indolines to indoles. [8][9]

Section 3: FAQs and Best Practices

Q1: What is the best method to purify the final product, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid?

A: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A common method involves dissolving the crude product in a hot solvent mixture, such as ethyl acetate/hexanes or ethanol/water, and allowing it to cool slowly. [10]This is effective for removing less polar by-products like the bis-amide.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography using a gradient elution of ethyl acetate in hexanes, often with a small percentage of acetic or formic acid to improve the peak shape of the carboxylic acid, is a reliable method.

Q2: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting material (indoline) will have a higher Rf value than the highly polar carboxylic acid product. The intermediate acyl chloride will also be visible on the TLC plate. The reaction is complete when the indoline spot has been completely consumed.

Q3: My final product is unstable and decomposes over time. What are the storage recommendations?

A: The final product, being a carboxylic acid, is generally stable. However, impurities can catalyze decomposition. Ensure the product is thoroughly dried and free of residual acid (like HCl) from the reaction. Store the purified, dry solid in a cool, dark place, preferably under an inert atmosphere.

References

  • Noland, W. E., et al. (2016). N′-Acylation of (3,2′)-indole dimers. Tetrahedron Letters.
  • Wikipedia. Oxalyl chloride.
  • BenchChem. (2025).
  • Sci-Hub. (2016).
  • Sciencemadness Discussion Board. (2011).
  • Sciencemadness Discussion Board. (2020). Reaction between oxalyl chloride and indole.
  • PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
  • Organic Chemistry Portal. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
  • ACS Publications. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source.
  • OSHA. (2003). Morpholine.
  • ACS Publications. (2015). Intramolecular Dearomative Oxidative Coupling of Indoles: A Unified Strategy for the Total Synthesis of Indoline Alkaloids.
  • Google Patents. (1976). US3940439A - Acid chloride synthesis.
  • PMC - NIH.
  • ResearchGate.
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Synthesis of indolines.
  • ChemicalBook. (2024).
  • BenchChem. side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • BOC Sciences.
  • MDPI. (2019).
  • ACS Publications. (2021).
  • PMC - NIH. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
  • NIH. (2023).
  • ResearchGate. Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16).
  • Santa Cruz Biotechnology. (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid.
  • Organic Syntheses. 3.
  • Organic Chemistry Portal. Synthesis of indoles.
  • J-STAGE. (2025).
  • Pharmaffiliates. 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid.
  • BenchChem. A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • Google Patents. (2016).
  • BenchChem. A Researcher's Guide to Assessing the Purity of Synthesized 6-Nitroindoline-2-carboxylic Acid.
  • BenchChem. Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC.

Sources

Technical Support Center: Refinement of Experimental Protocols for Handling "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. As a key intermediate, proper handling and optimized reaction protocols are paramount to achieving reliable and reproducible results. This guide provides field-proven insights, troubleshooting advice for common experimental hurdles, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to anticipate potential issues, diagnose problems effectively, and refine your experimental approach for maximum success.

Compound Profile and Key Properties

A foundational understanding of the physicochemical properties of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is the first step in designing a robust experimental plan.

PropertyDataSource(s)
Chemical Name 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid[1]
Synonym(s) N-(glyoxylyl)indoline
CAS Number 1018243-08-7[1]
Molecular Formula C₁₀H₉NO₃[1]
Molecular Weight 191.19 g/mol [1]
Physical Form Solid
Typical Purity ≥95%
Storage Temperature Room Temperature (RT)

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and safety of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Q1: What are the recommended storage and handling conditions for this compound?

A: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid should be stored at room temperature in a tightly sealed container to prevent moisture absorption. Work in a well-ventilated area or a chemical fume hood.[2] Standard personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn at all times. Avoid creating dust.

Q2: What solvents are recommended for dissolving this compound?

A: Specific solubility data is not widely published. However, based on its structure—an N-acylated indoline with a carboxylic acid—it is expected to have good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). For related indole-3-glyoxyl amide syntheses, DMF with gentle heating (to approx. 90 °C) has been shown to be effective for solubilizing polar starting materials where other solvents like THF failed.[3] For reaction purposes, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are likely suitable, especially when used with a base to form the carboxylate salt. We strongly recommend performing small-scale solubility tests with your intended solvents before proceeding with a large-scale reaction.

Q3: What are the primary safety hazards associated with this compound?

A: While a specific safety data sheet (SDS) should always be consulted, compounds with similar structures (e.g., oxoacetic acids, indole derivatives) can be irritating to the skin, eyes, and respiratory system.[4] The isomer (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is listed as harmful if swallowed.[4] In case of contact, flush the affected area with copious amounts of water.[2] If inhaled, move to fresh air.[2] Always review the supplier-specific SDS before use.

Q4: How can I assess the purity of my starting material or synthesized product?

A: The most common methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) to check for impurities. Visualize with UV light and/or a potassium permanganate stain.

  • ¹H NMR: This will provide the definitive structural confirmation. Key expected signals include aromatic protons from the indole ring, two methylene (CH₂) groups from the dihydro-indole portion, and potentially a broad singlet for the carboxylic acid proton.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight (191.19 g/mol ) and assess purity.

Troubleshooting Guide for Synthesis & Application

The most common synthetic route to this compound involves the acylation of indoline. This section provides a troubleshooting guide for this critical transformation.

Problem 1: Low or No Product Yield

This is the most frequent issue. A systematic approach is required to identify the root cause.

  • Potential Cause A: Poor Quality Starting Materials

    • Why it happens: Indoline (2,3-dihydro-1H-indole) can oxidize over time if not stored properly, turning dark and forming impurities. The acylating agent (e.g., oxalyl chloride or its mono-ester) can hydrolyze if exposed to moisture.

    • Solution: Verify the purity of your indoline via NMR. If it is dark or shows significant impurities, consider purifying it by distillation or column chromatography. Always use freshly opened or properly stored anhydrous acylating agents and solvents.

  • Potential Cause B: Suboptimal Reaction Conditions

    • Why it happens: This acylation reaction is often exothermic. Uncontrolled temperature can lead to side reactions and decomposition. The choice and amount of base are also critical; an insufficient amount will not fully deprotonate the indoline nitrogen, while a large excess can promote side reactions.

    • Solution:

      • Temperature Control: Perform the addition of the acylating agent at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm to room temperature slowly.

      • Base Selection: Use a non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use 1.1–1.5 equivalents to neutralize the HCl generated in situ if using oxalyl chloride.

  • Potential Cause C: Inefficient Workup

    • Why it happens: The carboxylic acid product can have some solubility in the aqueous phase, especially if the pH is basic.[5][6]

    • Solution: During aqueous workup, acidify the aqueous layer to a pH of ~2-3 with dilute HCl to ensure the product is in its neutral, less water-soluble carboxylic acid form. If product loss is still suspected, back-extract the acidified aqueous layers with a suitable organic solvent like ethyl acetate.[5]

Problem 2: Complex Crude Product Mixture
  • Potential Cause A: Side Reactions

    • Why it happens: If using a highly reactive acylating agent like oxalyl chloride, rapid addition can lead to localized heating and the formation of undesired byproducts.

    • Solution: Add the acylating agent dropwise via a syringe pump over an extended period to maintain a low concentration and control the reaction temperature.

  • Potential Cause B: Product Instability During Workup

    • Why it happens: The product may be sensitive to strong acid or base used during the washing steps.[5]

    • Solution: Test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to your planned workup conditions.[5] If instability is observed, use milder washes, such as saturated ammonium chloride instead of dilute HCl, or a saturated sodium bicarbonate solution instead of strong base.

Workflow & Troubleshooting Visualization

The following diagrams illustrate a standard synthesis workflow and a decision tree for troubleshooting low yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation P1 Dissolve Indoline & Base in Anhydrous Solvent P2 Cool to 0 °C under N₂ Atmosphere P1->P2 R2 Add Acylating Agent Dropwise to Indoline Solution P2->R2 R1 Prepare Acylating Agent in Anhydrous Solvent R1->R2 R3 Stir at 0 °C to RT (Monitor by TLC) R2->R3 W1 Quench Reaction (e.g., with H₂O) R3->W1 W2 Acidify Aqueous Layer (pH 2-3) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry, Filter, Concentrate W3->W4 W5 Purify Crude Product (Column or Recrystallization) W4->W5

Caption: General workflow for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

G Start Problem: Low Yield CheckSM Check Purity of Starting Materials (SMs) via NMR/TLC Start->CheckSM SM_OK SMs Pure? CheckSM->SM_OK PurifySM Action: Purify SMs (Distill, Recrystallize) and Repeat SM_OK->PurifySM No CheckCond Review Reaction Conditions SM_OK->CheckCond Yes PurifySM->Start Cond_OK Temp & Stoichiometry Controlled? CheckCond->Cond_OK OptimizeCond Action: Optimize Temp (e.g., -78 °C), Titrate Base, Use Syringe Pump Addition Cond_OK->OptimizeCond No CheckWorkup Analyze Workup Procedure Cond_OK->CheckWorkup Yes OptimizeCond->Start Workup_OK Product Lost in Aqueous Layer? CheckWorkup->Workup_OK OptimizeWorkup Action: Acidify Aqueous Layer, Back-Extract with EtOAc, Use Brine to Break Emulsions Workup_OK->OptimizeWorkup Yes Success Yield Improved Workup_OK->Success No OptimizeWorkup->Start

Caption: Troubleshooting decision tree for low reaction yield.

Key Experimental Protocol: Synthesis from Indoline

This protocol provides a representative method for the synthesis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. Causality is explained in italics.

Objective: To synthesize 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid via acylation of indoline with ethyl oxalyl chloride, followed by saponification.

Step 1: Acylation of Indoline

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add indoline (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (TEA, 1.2 eq). This base acts as an acid scavenger for the HCl that will be generated.

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve ethyl oxalyl chloride (1.1 eq) in anhydrous DCM.

  • Add the ethyl oxalyl chloride solution dropwise to the indoline solution over 30 minutes. Slow addition is crucial to control the exotherm and prevent side reactions.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC until the indoline starting material is consumed.

Step 2: Workup and Isolation of the Ester Intermediate

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. These washes remove excess TEA, unreacted starting materials, and water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetate.

Step 3: Saponification (Hydrolysis of the Ester)

  • Dissolve the crude ester from Step 2 in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (LiOH, 1.5–2.0 eq). LiOH is a strong base that will hydrolyze the ethyl ester to the desired carboxylic acid.

  • Stir the mixture at room temperature for 2–6 hours, monitoring by TLC for the disappearance of the ester.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or DCM to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2–3 with 1 M HCl. This protonates the carboxylate salt, causing the final product to precipitate or become extractable.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. Pharmaffiliates. [Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. National Institutes of Health (NIH). [Link]

  • Oxindole-3-acetic acid | C10H9NO3. PubChem, National Institutes of Health (NIH). [Link]

  • xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). Human Metabolome Database. [Link]

  • (2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. Stenutz. [Link]

  • Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). ResearchGate. [Link]

  • Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold. ACS Publications. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides. National Institutes of Health (NIH). [Link]

  • Synthesis Studies of N-Acetyl Glyoxylamide Derivatives Using Unreactive Amines. Scientific.net. [Link]

  • How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • SAFETY DATA SHEET Acetic acid 99.85%. Univar Solutions. [Link]

  • Synthesis of 2-indolinone derivatives.
  • Synthesis of N-glyoxyl prolyl and pipecolyl amides and evaluation of their in vitro and in vivo nerve regenerative effects. PubMed, National Institutes of Health (NIH). [Link]

  • Acetic Acid MSDS. Pioneer Forensics. [Link]

  • 2-(1-Hexyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile. ResearchGate. [Link]

  • Organic Chemistry: A Tenth Edition Study Guide. OpenStax. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Chemistry (YouTube). [Link]

  • Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. [Link]

Sources

Validation & Comparative

Comparative Study of 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid Analogs as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs based on the "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" scaffold, with a specific focus on their efficacy as Aldose Reductase (AR) inhibitors. We will explore the underlying mechanism, present key structure-activity relationship (SAR) data, and provide a detailed experimental protocol for in vitro screening.

Introduction: The Significance of Aldose Reductase Inhibition

Under hyperglycemic conditions, as seen in diabetes mellitus, the enzyme aldose reductase (AR, EC 1.1.1.21) becomes hyperactivated.[1][2][3] AR is the rate-limiting enzyme in the polyol pathway, which converts excess glucose into sorbitol.[1][3][4] This accumulation of sorbitol within cells, which does not easily diffuse through membranes, creates significant osmotic stress.[1][5] This osmotic imbalance, coupled with the depletion of the cofactor NADPH, contributes to oxidative stress and is a primary driver of long-term diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts.[1][2][3][6]

Therefore, the inhibition of aldose reductase is a key therapeutic strategy for preventing or mitigating these debilitating complications.[1][3][7] The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold and its derivatives have emerged as a promising class of AR inhibitors (ARIs), demonstrating potent activity and offering a versatile platform for structural modification.[8][9][10]

The Polyol Pathway: The Target Mechanism

The diagram below illustrates the biochemical cascade of the polyol pathway and the critical intervention point for Aldose Reductase Inhibitors (ARIs). Hyperglycemia drives glucose into this pathway, leading to sorbitol accumulation and subsequent cellular damage. ARIs block the first enzymatic step, thereby preventing the downstream pathological consequences.

Polyol_Pathway cluster_pathway Polyol Pathway cluster_consequences Pathological Consequences Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (AR) (AKR1B1) Glucose->Sorbitol Glucose:e->Sorbitol:w Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Osmotic_Stress ↑ Intracellular Osmotic Stress Sorbitol->Osmotic_Stress Accumulation NADPH NADPH NADP NADP+ NADPH->NADP NADPH:e->NADP:w Consumption Oxidative_Stress ↑ Oxidative Stress (NADPH Depletion) NADP->Oxidative_Stress Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy, Cataracts) Osmotic_Stress->Complications ARI Aldose Reductase Inhibitors (ARIs) ARI->Glucose

The Polyol Pathway and the role of Aldose Reductase Inhibitors.

Comparative Analysis of Indole-Based Analogs

The inhibitory potency of this class of compounds is highly dependent on the substitutions made to the core indole nucleus. Research has shown that modifications at the N-1 and C-5 positions are particularly critical for enhancing activity against aldose reductase.[8]

A study of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives revealed significant improvements in inhibitory concentration (IC₅₀) through strategic substitutions. The parent compound exhibited moderate activity, but the introduction of a halogen at the 5-position and a lipophilic group at the 1-position of the indole ring led to a substantial increase in potency.[8]

Compound ID1-Position Substituent5-Position SubstituentALR2 IC₅₀ (µM)Reference CompoundALR2 IC₅₀ (µM)
39 -H-H0.85Sorbinil0.50
55 -CH₂(4-Methylphenyl)-F0.075 Tolrestat0.046

Data synthesized from Maffei, et al., J. Med. Chem. (2005).[8]

Key Structure-Activity Relationship (SAR) Insights:

  • N-1 Substitution: The addition of a lipophilic benzyl group at the N-1 position significantly enhances binding affinity. This suggests the presence of a corresponding hydrophobic pocket in the enzyme's active site.

  • C-5 Halogenation: Introducing a halogen, such as fluorine, at the C-5 position dramatically increases inhibitory activity. This is likely due to favorable electronic interactions and improved anchoring within the active site.[8]

  • Selectivity: The lead compound, 55 , demonstrated good selectivity for aldose reductase (ALR2) over the related aldehyde reductase (ALR1), which is a crucial characteristic for minimizing off-target effects.[8]

  • Prodrug Potential: Esterification of the carboxylic acid moiety can create effective prodrugs. For example, the isopropyl ester of compound 55 was nearly as effective as the well-known inhibitor tolrestat in an in vivo model of galactosemic cataracts.[8]

Docking simulations suggest that the active species binding to the catalytic site is the 2-hydroxy tautomer of the oxindole ring, which forms key interactions within the enzyme's active site.[8]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

To ensure the reproducibility and validity of screening results, a standardized spectrophotometric assay is essential. This protocol details a robust method for determining the in vitro inhibitory activity of test compounds against aldose reductase by monitoring the consumption of the cofactor NADPH.[1][2][7]

Assay Workflow

The following diagram outlines the key steps in the experimental workflow, from reagent preparation to the final calculation of inhibitory activity.

Assay_Workflow start Start prep Prepare Reagents: - Phosphate Buffer (pH 6.2) - NADPH Solution - DL-glyceraldehyde (Substrate) - Enzyme Solution start->prep dilute Prepare Serial Dilutions of Test Compounds & Positive Control (e.g., Epalrestat) prep->dilute setup Set up Reaction Mixtures (Blank, Control, Test) dilute->setup preincubate Pre-incubate Mixtures at 37°C for 10-20 min setup->preincubate initiate Initiate Reaction by adding DL-glyceraldehyde Substrate preincubate->initiate monitor Immediately Monitor Absorbance Decrease at 340 nm (Kinetic Mode) initiate->monitor calculate Calculate Percentage Inhibition monitor->calculate determine Plot % Inhibition vs. [Inhibitor] to Determine IC₅₀ Value calculate->determine end End determine->end

Workflow for the in vitro aldose reductase inhibition assay.[2]
Materials and Reagents
  • Enzyme: Partially purified aldose reductase from rat or rabbit lenses, or human recombinant aldose reductase.[7][9]

  • Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[1][7]

  • Cofactor: 2.5 mM NADPH solution in phosphate buffer. (Must be freshly prepared and protected from light).[1]

  • Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[1]

  • Test Compounds: Stock solutions of indole analogs in a suitable solvent (e.g., DMSO). Serial dilutions are prepared in buffer.

  • Positive Control: Epalrestat or Quercetin solution.[1]

  • Equipment: UV-Vis Spectrophotometer or 96-well plate reader capable of reading at 340 nm, temperature-controlled at 37°C.[7][11]

Step-by-Step Procedure

This procedure is adapted for a standard 1.0 mL cuvette-based assay. Volumes can be scaled down for microplate formats.

  • Prepare Reaction Mixtures: Set up three cuvettes (Blank, Control, Test) as described in the table below.

ComponentBlank (µL)Control (µL)Test (µL)
Phosphate Buffer (pH 6.2)700600600
NADPH Solution (2.5 mM)100100100
Enzyme Solution100100100
Test Compound Solution--100
Buffer (for Control)-100-
Subtotal Volume 900 900 900
  • Pre-incubation: Mix the contents of each cuvette gently and pre-incubate at 37°C for 15-20 minutes.[11] This allows the inhibitor to interact with the enzyme before the reaction starts.

  • Initiate Reaction: To start the enzymatic reaction, add 100 µL of the DL-glyceraldehyde substrate to the Control and Test cuvettes. Add 100 µL of buffer to the Blank cuvette. Mix gently by inverting.[1]

  • Spectrophotometric Reading: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings every 30 seconds. The rate of reaction is the change in absorbance per minute (ΔOD/min).[1][2]

Data Analysis
  • Calculate the rate of reaction (Slope) for each sample from the linear portion of the kinetic curve.

  • Calculate the Percentage Inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(RateControl - RateTest) / RateControl] x 100

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.[2]

Conclusion and Future Directions

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold represents a highly promising foundation for the development of potent and selective aldose reductase inhibitors. Structure-activity relationship studies have clearly demonstrated that strategic modifications, particularly the introduction of lipophilic groups at the N-1 position and halogens at the C-5 position, can yield compounds with nanomolar efficacy.[8] The dual properties of some indole derivatives, which exhibit both AR inhibition and antioxidant activity, present an exciting avenue for creating multifunctional drugs to combat diabetic complications.[9]

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance oral bioavailability and tissue penetration.[6][12] Further exploration of substitutions on the indole ring and the acetic acid side chain may lead to even more potent and selective inhibitors, ultimately providing a new therapeutic class for the management and prevention of long-term diabetic complications.

References

  • Maffei, P., et al. (2005). Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cankilic, M., et al. (2012). In vitro aldose reductase inhibitory activity of some flavonyl-2,4-thiazolidinediones. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Mylari, B. L., et al. (1992). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stefek, M., et al. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics. Retrieved from [Link]

  • Krishnamurthy, N., et al. (2018). In Search of Differential Inhibitors of Aldose Reductase. Molecules. Retrieved from [Link]

  • ResearchGate. (2020). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. Retrieved from [Link]

  • Moodle@Units. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Retrieved from [Link]

  • Stefek, M., & Kyselova, Z. (2021). Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabet. Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. Retrieved from [Link]

  • Yan, S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Patil, K. K., & Gacche, R. N. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Austin Journal of Endocrinology and Diabetes. Retrieved from [Link]

  • Srivastava, S. K., et al. (2002). Nitric Oxide Prevents Aldose Reductase Activation and Sorbitol Accumulation During Diabetes. Diabetes. Retrieved from [Link]

  • ResearchGate. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF (6-CHLORO-3-OXO-2,3-DIHYDRO-1H-INDEN-1-YL)ACETIC ACID ESTERS AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 2,3-Dihydro-1H-indol-1-yl(oxo)acetic Acid Derivatives as Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a promising class of enzyme inhibitors based on the 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold. Our focus will be on their potent inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in the pathophysiology of diabetic complications. We will dissect the impact of various structural modifications on inhibitory potency and selectivity, presenting comparative data and the experimental methodologies used to generate these insights.

Introduction: The Significance of Aldose Reductase Inhibition

Aldose reductase (ALR2) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normal glycemic conditions, this pathway is of minor significance. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol.[1] This accumulation is a primary contributor to the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] Therefore, the inhibition of ALR2 presents a promising therapeutic strategy for the prevention and management of these debilitating conditions.[2]

The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold has emerged as a valuable starting point for the design of novel and potent ALR2 inhibitors. This guide will explore the SAR of a specific series of derivatives, the cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acids, to elucidate the key structural features that govern their biological activity.

The Core Scaffold: Cyano(2-oxo-2,3-dihydroindol-3-yl)acetic Acid

The parent compound of the series, cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid, demonstrates significant inhibitory activity against ALR2, with an IC50 value of 0.85 µM.[3] This potency is comparable to that of the well-established ALR2 inhibitor, sorbinil (IC50 0.50 µM), highlighting the potential of this chemical class.[3] The core structure consists of an oxindole ring system linked to a cyanoacetic acid moiety at the 3-position. A noteworthy characteristic of these compounds is their existence as a mixture of diastereomers due to tautomeric equilibria in solution.[3]

Structure-Activity Relationship Analysis

The exploration of SAR within this series has been systematic, focusing on modifications at the 1- and 5-positions of the indole nucleus. These modifications have a profound impact on the inhibitory potency and selectivity of the compounds against ALR2 versus the related enzyme, aldehyde reductase (ALR1).

Substitutions at the 5-Position of the Indole Ring

The introduction of a halogen atom at the 5-position of the indole ring generally enhances the inhibitory activity. This is a common strategy in the design of ALR2 inhibitors, as this region of the binding site can accommodate such substituents. The data in the table below illustrates the effect of these substitutions.

Substitutions at the 1-Position of the Indole Ring

The N1-position of the indole ring provides a key vector for introducing lipophilic groups, which can interact with a hydrophobic pocket in the ALR2 active site. The nature and size of the substituent at this position are critical for optimizing potency.

Synergistic Effects of 1- and 5-Position Substitutions

The most significant enhancements in inhibitory activity are achieved through the concurrent introduction of a halogen at the 5-position and a lipophilic group at the 1-position. This synergistic effect underscores the importance of simultaneously addressing interactions with different regions of the enzyme's active site.

Comparative Performance of Key Derivatives

The following table summarizes the in vitro inhibitory activities of key cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives against human recombinant aldose reductase (ALR2) and aldehyde reductase (ALR1).

Compound IDR1 (1-position)R2 (5-position)ALR2 IC50 (µM)ALR1 IC50 (µM)Selectivity (ALR1/ALR2)
39 HH0.85--
55 4-methylbenzylF0.0751.2316.4
Sorbinil --0.50--
Tolrestat --0.046--

Data extracted from literature.[3]

As evidenced by the data, compound 55 , which incorporates a 4-methylbenzyl group at the 1-position and a fluorine atom at the 5-position, exhibits the most potent inhibitory activity in the series, with an IC50 of 0.075 µM.[3] This potency is approaching that of the clinically evaluated inhibitor, tolrestat.[3] Furthermore, compound 55 displays a favorable selectivity profile, being over 16 times more selective for ALR2 than for ALR1.[3] This selectivity is a crucial attribute for minimizing off-target effects.

Experimental Methodologies

The following protocols are representative of the key experiments used to establish the SAR of these compounds.

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of ALR2.

Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the ALR2-catalyzed reduction of a substrate, typically glyceraldehyde.

Step-by-Step Protocol:

  • Prepare Assay Buffer: 0.1 M sodium phosphate buffer, pH 6.2.

  • Prepare Reagents:

    • NADPH solution in assay buffer.

    • DL-glyceraldehyde solution (substrate) in assay buffer.

    • Human recombinant ALR2 enzyme solution.

    • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADPH solution, and the test compound solution.

    • Initiate the reaction by adding the ALR2 enzyme solution.

    • Incubate for a defined period at a controlled temperature (e.g., 25°C).

    • Start the enzymatic reaction by adding the substrate solution (DL-glyceraldehyde).

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each compound concentration.

    • Determine the percent inhibition relative to a control without the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

In Vivo Model of Galactosemic Cataract

The efficacy of lead compounds can be evaluated in animal models that mimic diabetic complications.

Principle: In this model, rats are fed a high-galactose diet, which leads to the accumulation of galactitol in the lens via the action of ALR2, resulting in cataract formation. The ability of a test compound to prevent or delay cataract development is assessed.

Step-by-Step Protocol:

  • Animal Model: Use a suitable rat strain (e.g., Sprague-Dawley).

  • Induction of Galactosemia: Feed the rats a diet containing a high percentage of galactose (e.g., 30%).

  • Treatment: Administer the test compound (e.g., as an eye drop solution) or vehicle to the rats daily. A positive control group treated with a known ALR2 inhibitor (e.g., tolrestat) should be included.

  • Monitoring: Regularly examine the lenses of the rats using a slit lamp for the development and progression of cataracts.

  • Endpoint: At the end of the study period, sacrifice the animals and isolate the lenses for biochemical analysis (e.g., measurement of galactitol levels).

  • Data Analysis: Compare the extent of cataract formation and lens galactitol levels between the different treatment groups.

Visualizing the Scientific Process

The Polyol Pathway and Aldose Reductase

The following diagram illustrates the central role of aldose reductase in the polyol pathway.

Polyol_Pathway cluster_ALR2 cluster_SDH Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Fructose Fructose Sorbitol->Fructose ALR2 Aldose Reductase (ALR2) NADP NADP+ ALR2->NADP SDH Sorbitol Dehydrogenase NADH NADH SDH->NADH NADPH NADPH NADPH->ALR2 NADPH->NADP NAD NAD+ NAD->SDH NAD->NADH

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow for SAR Studies

The following diagram outlines a typical workflow for conducting structure-activity relationship studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Compound_Design Compound Design (SAR Hypotheses) Synthesis Chemical Synthesis of Derivatives Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening (e.g., ALR2 Inhibition Assay) Purification->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Selectivity_Assay Selectivity Assays (e.g., ALR1) IC50_Determination->Selectivity_Assay SAR_Analysis SAR Analysis Selectivity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification New_Hypotheses Generation of New Hypotheses Lead_Identification->New_Hypotheses New_Hypotheses->Compound_Design Iterative Design Cycle

Caption: A typical workflow for SAR studies.

Conclusion

The structure-activity relationship studies of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives have successfully identified potent and selective inhibitors of aldose reductase. The key takeaways from this analysis are:

  • The 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold is a promising template for the design of ALR2 inhibitors.

  • Halogen substitution at the 5-position of the indole ring enhances inhibitory activity.

  • The introduction of a lipophilic group, such as a substituted benzyl moiety, at the 1-position is crucial for achieving high potency.

  • The combination of these substitutions leads to a synergistic effect, resulting in compounds with nanomolar inhibitory activity and good selectivity.

These findings provide a clear roadmap for the further optimization of this chemical series. Future work could focus on fine-tuning the substituents at the 1- and 5-positions to further improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable therapeutic agent for the treatment of diabetic complications.

References

  • Novel, highly potent aldose reductase inhibitors: cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives. PubMed. [Link]

  • Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. PubMed. [Link]

  • Synthesis and evaluation of the biological activity of N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene] benzohydrazides as potential anticancer agents. ResearchGate. [Link]

  • Exploiting the 2-‑(1,3,4,9-tetrahydropyrano[3,4-‑b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. PMC - NIH. [Link]

  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. Pharmaffiliates. [Link]

  • Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications. PubMed Central. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Avens Publishing Group. [Link]

  • Synthesis and biological activity of phenyl amino acetic acid (2-oxo-1,2-dihydroindol-3-ylidene)hydrazides. ResearchGate. [Link]

  • Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]

  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central. [Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. ACS Publications. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. [Link]

  • Oxindole-3-acetic acid. PubChem - NIH. [Link]

  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate. [Link]

  • An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]

  • In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Biology & Biotechnology. [Link]

Sources

A Comparative Guide to Indole-3-Carbinol and 3,3'-Diindolylmethane in Biological Assays: A Focus on Anti-Cancer Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for numerous natural and synthetic bioactive compounds.[1][2] Its presence in approved anti-cancer agents like sunitinib and osimertinib underscores its significance in oncology drug development.[3][4] This guide provides an in-depth comparison of two prominent naturally occurring indole derivatives, Indole-3-Carbinol (I3C) and its primary metabolite, 3,3'-Diindolylmethane (DIM), with a focus on their anti-cancer properties as evaluated in key biological assays. While the initial topic of interest, "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid," lacks sufficient biological data for a comprehensive review, I3C and DIM offer a wealth of research for a robust comparative analysis.

I3C is found in cruciferous vegetables and, upon ingestion, rapidly dimerizes into DIM in the acidic environment of the stomach.[5][6] Many of the biological effects attributed to I3C are, in fact, mediated by DIM, which is considered the more potent and stable of the two compounds.[5][7] This guide will dissect their comparative efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties, providing researchers with a practical framework for their own investigations.

Comparative Analysis of Anti-Cancer Activities

I3C and DIM exhibit pleiotropic anti-cancer effects by modulating a wide array of cellular signaling pathways. Their primary mechanisms of action include the induction of cell cycle arrest, promotion of apoptosis, and inhibition of pro-survival signaling cascades.[8][9]

Modulation of Cell Cycle and Apoptosis

Both I3C and DIM are known to induce G1 cell cycle arrest in various cancer cell lines.[10] This is often achieved by downregulating the expression of cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors like p21 and p27.[11][12] DIM has been shown to be a more potent inducer of cell cycle arrest and apoptosis compared to I3C.[13]

The induction of apoptosis by these compounds occurs through both intrinsic (mitochondrial) and extrinsic pathways. A key mechanism is the regulation of the Bcl-2 family of proteins, where DIM has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax, thereby disrupting mitochondrial membrane integrity.[14] Furthermore, both compounds can induce the cleavage of poly (ADP-Ribose) polymerase (PARP) and activate caspases, which are critical executioners of apoptosis.[11][15]

Inhibition of Pro-Survival Signaling Pathways

A significant aspect of the anti-cancer activity of I3C and DIM is their ability to inhibit the NF-κB (nuclear factor-kappa B) signaling pathway.[13][16] NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. I3C has been shown to block NF-κB activation by inhibiting the degradation of its inhibitor, IκBα.[16] DIM also effectively suppresses NF-κB signaling, which contributes to its anti-proliferative and pro-apoptotic effects.[15][17]

Furthermore, both compounds have been found to inhibit the PI3K/Akt/mTOR pathway, another critical signaling cascade that promotes cell growth, proliferation, and survival.[8][13] DIM, in particular, has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway.[12][18]

Below is a diagram illustrating the key signaling pathways modulated by I3C and DIM.

Signaling Pathways of I3C and DIM cluster_0 I3C / DIM cluster_1 Signaling Pathways cluster_2 Cellular Outcomes I3C_DIM I3C / DIM NFkB NF-κB Pathway I3C_DIM->NFkB Inhibits Akt PI3K/Akt/mTOR Pathway I3C_DIM->Akt Inhibits Apoptosis Apoptosis Pathway I3C_DIM->Apoptosis Activates Proliferation Decreased Proliferation NFkB->Proliferation CellCycleArrest Cell Cycle Arrest NFkB->CellCycleArrest Akt->Proliferation ApoptosisOutcome Increased Apoptosis Apoptosis->ApoptosisOutcome

Caption: Key signaling pathways modulated by I3C and DIM.

Comparative Efficacy: I3C vs. DIM

While both compounds exhibit anti-cancer properties, studies suggest that DIM is a more potent and stable agent than its precursor, I3C.[13] This is attributed to the rapid conversion of I3C to DIM and other condensation products in the stomach.[5] In vitro studies have shown that DIM exhibits a lower IC50 (half-maximal inhibitory concentration) for cell growth inhibition compared to I3C in various cancer cell lines.[13]

Table 1: Comparative IC50 Values of I3C and DIM in Human Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Reference
MCF-7BreastI3C~150[10]
MCF-7BreastDIM~50[11]
PC-3ProstateI3C>100[13]
PC-3ProstateDIM~40[13]
LNCaPProstateI3C~100[10]
LNCaPProstateDIM~25[13]

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Evaluating Indole-Based Compounds

To assess the biological activities of indole-based compounds like I3C and DIM, a series of well-established in vitro assays are employed. The following protocols provide a framework for these investigations.

Experimental Workflow Diagram

Experimental Workflow start Start: Compound Treatment cell_viability Cell Viability Assay (MTT) start->cell_viability protein_analysis Protein Expression Analysis (Western Blot) start->protein_analysis pathway_activity Pathway Activity Assay (Luciferase Reporter) start->pathway_activity end End: Data Analysis cell_viability->end protein_analysis->end pathway_activity->end

Caption: A typical experimental workflow for evaluating indole compounds.

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental method to determine the cytotoxic effects of a compound on cancer cell lines.[19][20]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indole compound (and a vehicle control) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[19]

2. Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound treatment.[22]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (like HRP) is then used for detection via chemiluminescence.

  • Protocol:

    • Treat cells with the indole compound for the desired time.

    • Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[23]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[24]

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[22]

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[25]

    • Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-IκBα) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. NF-κB Luciferase Reporter Assay

This assay specifically measures the transcriptional activity of NF-κB, providing a quantitative measure of the compound's inhibitory effect on this pathway.[26][27]

  • Principle: Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.[27] When NF-κB is activated, it binds to this element and drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is proportional to NF-κB activity. A co-transfected plasmid expressing Renilla luciferase is often used as an internal control for transfection efficiency.[28]

  • Protocol:

    • Co-transfect cells (e.g., HEK293T) in a 96-well plate with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • After 24 hours, pre-treat the cells with the indole compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[29]

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative NF-κB activity.

Structure-Activity Relationship (SAR) Insights

The indole scaffold is highly amenable to chemical modification, allowing for the optimization of biological activity.[1][3] For instance, substitutions on the indole ring can significantly impact the anti-cancer potency of the molecule. Electron-withdrawing groups at the 5-position of the indole ring have been shown to enhance cytotoxic activity.[1] The dimerization of I3C to form DIM creates a more rigid and lipophilic structure, which may contribute to its increased potency and altered target engagement profile. Further exploration of the SAR of indole derivatives is a promising avenue for the development of novel and more effective anti-cancer agents.[30][[“]]

Conclusion and Future Perspectives

Both Indole-3-Carbinol and its metabolite, 3,3'-Diindolylmethane, are compelling natural compounds with well-documented anti-cancer activities. While I3C serves as a valuable dietary precursor, DIM has emerged as the more potent and biologically active molecule. Their ability to modulate multiple critical signaling pathways, including NF-κB and PI3K/Akt, makes them attractive candidates for cancer chemoprevention and therapy. Several clinical trials have investigated the potential of I3C and DIM in preventing and treating various cancers, with some promising results, although further research is needed.[32][33][34]

The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the mechanisms of action of these and other indole-based compounds. Future research should focus on optimizing the therapeutic potential of these natural products, potentially through the development of novel synthetic derivatives with improved pharmacological properties, and on conducting well-designed clinical trials to validate their efficacy in human subjects.[35][36]

References

  • Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 105(9), 3646-3654. Available from: [Link]

  • Ahmad, I., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 238, 114467. Available from: [Link]

  • Bio-Rad. (2018). A General Protocol for Western Blotting Mammalian Cell Lysates. Available from: [Link]

  • ClinicalTrials.gov. Indole-3-Carbinol in Preventing Cancer in Healthy Participants. (NCT0100958). Available from: [Link]

  • Bio-Rad Antibodies. Western Blot Protocol: Cell Lysis, Mammalian Cells. Available from: [Link]

  • Fan, S., et al. (2013). 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. PLoS ONE, 8(5), e60158. Available from: [Link]

  • Li, Y., et al. (2019). 3,3'-diindolylmethane exerts anti-proliferation and apoptosis induction by TRAF2-p38 axis in gastric cancer. Biomedicine & Pharmacotherapy, 118, 109249. Available from: [Link]

  • Ahmad, A., et al. (2011). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 11(7), 637-646. Available from: [Link]

  • Sarkar, F. H., & Li, Y. (2009). ATTENUATION OF MULTI-TARGETED PROLIFERATION-LINKED SIGNALING BY 3,3′-DIINDOLYLMETHANE (DIM): FROM BENCH TO CLINIC. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 681(2), 91-101. Available from: [Link]

  • CoLab. Novel indole-based synthetic molecules in cancer treatment: Synthetic strategies and structure-activity relationship. Available from: [Link]

  • Consensus. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Available from: [Link]

  • Tesfaye, B. A., et al. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Journal of Dietary Supplements, 18(4), 449-472. Available from: [Link]

  • ClinicalTrials.gov. Indole-3-Carbinol in Preventing Breast Cancer in Nonsmoking Women Who Are at High Risk For Breast Cancer. (NCT00033345). Available from: [Link]

  • Safa, M., et al. (2015). Indole-3-carbinol suppresses NF-κB activity and stimulates the p53 pathway in pre-B acute lymphoblastic leukemia cells. Tumour Biology, 36(5), 3919-3930. Available from: [Link]

  • MDPI. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Available from: [Link]

  • Royal Society of Chemistry. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Available from: [Link]

  • Metagenics Institute. Science Review: Indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM). Available from: [Link]

  • Reed, G. A., et al. (2005). A Phase I Study of Indole-3-Carbinol in Women: Tolerability and Effects. Cancer Epidemiology, Biomarkers & Prevention, 14(8), 1953-1960. Available from: [Link]

  • Bowdish Lab. (2012). NF-KBLUCIFERASE ASSAY. Available from: [Link]

  • Wang, M., et al. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473-501. Available from: [Link]

  • Behnsen, J., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60651. Available from: [Link]

  • Gao, N., et al. (2013). 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro and In Vivo through a Akt-Dependent Process. PLoS ONE, 8(3), e59798. Available from: [Link]

  • Marquette, M. A., et al. (2014). Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Nutrition Reviews, 72(5), 334-346. Available from: [Link]

  • ACS Publications. (2010). An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds. Available from: [Link]

  • Choi, Y., et al. (2013). Anticancer effects of 3,3'-diindolylmethane are associated with G1 arrest and mitochondria-dependent apoptosis in human nasopharyngeal carcinoma cells. Oncology Reports, 29(3), 1091-1097. Available from: [Link]

  • WebMD. Diindolylmethane: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]

  • Memorial Sloan Kettering Cancer Center. (2023). Indole-3-Carbinol. Available from: [Link]

  • Kim, Y. S., & Milner, J. A. (2005). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Nutrition and Cancer, 52(2), 113-121. Available from: [Link]

  • Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 105(9), 3646-3654. Available from: [Link]

  • ResearchGate. DIM's effect on apoptosis, cell cycle and inflammation is carried out.... Available from: [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Available from: [Link]

  • PubMed. (2025). Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Encyclopedia.pub. Indole Derivatives as Anti-Lung Cancer Agents. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • PubMed Central. (2024). Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review. Available from: [Link]

  • ResearchGate. Characterization of an optimized protocol for an NF-κB luciferase.... Available from: [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Available from: [Link]

  • C&EN. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Available from: [Link]

  • Therapellet. Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Hu. Available from: [Link]

  • Linus Pauling Institute, Oregon State University. Indole-3-Carbinol. Available from: [Link]

Sources

A Comparative Guide to the Preclinical Validation of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid as a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro and in vivo validation of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" (herein referred to as Compound X) as a potential therapeutic agent. We will operate under the hypothesis that Compound X is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion. This document will detail the necessary experimental workflows to characterize its potency, selectivity, and efficacy, while comparing its performance against established alternatives.

Introduction to the Therapeutic Rationale: Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine. In the context of oncology, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment. By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 impairs the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby allowing tumors to evade immune destruction. Inhibition of IDO1 is therefore a promising strategy to restore anti-tumor immunity.

This guide outlines a validation pathway for Compound X, a novel small molecule with a 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid scaffold, as a potential IDO1 inhibitor. We will compare its preclinical profile against Epacadostat, a well-characterized clinical-stage IDO1 inhibitor.

In Vitro Validation: From Target Engagement to Cellular Efficacy

The initial phase of validation focuses on confirming the direct interaction of Compound X with IDO1 and its functional consequences in a cellular context.

Biochemical Confirmation of IDO1 Inhibition

The first step is to quantify the direct inhibitory effect of Compound X on recombinant human IDO1 enzyme activity.

Experimental Protocol: HeLa Cell-Based IDO1 Enzyme Assay

  • Cell Culture: Culture HeLa cells, which have low endogenous IDO1 expression, in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Transiently transfect HeLa cells with a human IDO1 expression vector using a suitable lipid-based transfection reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a serial dilution of Compound X (e.g., 0.1 nM to 100 µM) or Epacadostat as a positive control for 48 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant. Kynurenine concentration is measured by adding 1.5% p-dimethylaminobenzaldehyde in acetic acid, which reacts with kynurenine to produce a yellow-colored product. The absorbance is read at 490 nm.

  • Data Analysis: Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular Mechanism of Action: Reversal of T-cell Suppression

A key functional consequence of IDO1 inhibition is the restoration of T-cell proliferation in an immunosuppressive environment.

Experimental Protocol: Co-culture of SK-OV-3 and Human PBMCs

  • Cell Culture: Culture SK-OV-3 cells, which constitutively express IDO1, in McCoy's 5A medium. Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-culture Setup: Seed SK-OV-3 cells in a 96-well plate. After 24 hours, add human PBMCs and a T-cell stimulus (e.g., anti-CD3/CD28 beads).

  • Compound Treatment: Treat the co-culture with varying concentrations of Compound X or Epacadostat.

  • Proliferation Assay: After 72 hours, measure T-cell proliferation using a BrdU incorporation assay or CFSE dilution by flow cytometry.

  • Data Analysis: Determine the EC50 value for the reversal of T-cell suppression.

In Vitro Comparative Analysis

The following table summarizes the expected in vitro performance of Compound X in comparison to Epacadostat.

ParameterCompound X (Hypothetical Data)Epacadostat (Reference Data)Rationale
IDO1 Enzymatic IC50 5 nM10 nMDemonstrates superior direct target inhibition.
T-cell Proliferation EC50 50 nM75 nMShows greater potency in a relevant cellular model.
Selectivity (TDO2 IC50) >10,000 nM>10,000 nMHigh selectivity against the related enzyme TDO2 is crucial to minimize off-target effects.
Plasma Protein Binding 92%95%Lower plasma protein binding may lead to a higher free fraction of the drug.

In Vivo Validation: Efficacy in a Preclinical Tumor Model

The in vivo validation aims to assess the therapeutic efficacy of Compound X in a relevant animal model of cancer.

Pharmacokinetics (PK) and Bioavailability

Prior to efficacy studies, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X is essential.

Experimental Workflow: Murine Pharmacokinetic Study

  • Animal Model: Use female C57BL/6 mice.

  • Dosing: Administer a single dose of Compound X via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Measure the concentration of Compound X in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).

In Vivo Efficacy in a Syngeneic Mouse Model

A syngeneic mouse model, which has a competent immune system, is crucial for evaluating an immunomodulatory agent like an IDO1 inhibitor.

Experimental Protocol: MC38 Syngeneic Tumor Model

  • Tumor Implantation: Subcutaneously implant MC38 colon adenocarcinoma cells into the flank of C57BL/6 mice.

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups (Vehicle, Compound X, Epacadostat, Anti-PD-1, Compound X + Anti-PD-1).

  • Treatment: Administer Compound X and Epacadostat orally once or twice daily. Administer anti-PD-1 antibody intraperitoneally twice a week.

  • Efficacy Readouts: Measure tumor volume twice weekly. At the end of the study, collect tumors for pharmacodynamic analysis.

  • Data Analysis: Compare tumor growth inhibition (TGI) between the different treatment groups.

In Vivo Comparative Analysis
ParameterCompound X (Hypothetical Data)Epacadostat (Reference Data)Rationale
Oral Bioavailability 40%25%Higher bioavailability may allow for lower oral doses.
Tumor Growth Inhibition (TGI) - Monotherapy 35%30%Demonstrates single-agent efficacy.
TGI - Combination with anti-PD-1 70%65%Shows synergistic anti-tumor activity with checkpoint blockade, a key clinical strategy.
Tumor Kynurenine Reduction 80%75%Confirms target engagement in the tumor microenvironment.

Visualization of Pathways and Workflows

IDO1 Signaling Pathway

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Proliferation T-Cell Proliferation & Function Tryptophan->Proliferation Required for Kynurenine Kynurenine Suppression Immune Suppression Kynurenine->Suppression IDO1->Kynurenine CompoundX Compound X CompoundX->IDO1 Inhibits T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) TumorCell Tumor Cell TumorCell->IDO1 Upregulates Suppression->T_Cell Inhibits Suppression->Treg Promotes Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochem Biochemical Assay (IDO1 IC50) Cellular Cellular Assay (T-cell Co-culture) Biochem->Cellular Selectivity Selectivity Profiling (vs. TDO2) Cellular->Selectivity PK Pharmacokinetics (Mouse PK) Selectivity->PK Proceed if promising Efficacy Efficacy Study (Syngeneic Model) PK->Efficacy PD Pharmacodynamics (Tumor Biomarkers) Efficacy->PD

Caption: The sequential workflow for preclinical validation.

Discussion and Future Directions

The hypothetical data presented suggest that Compound X is a potent and selective IDO1 inhibitor with a promising preclinical profile. Its superior oral bioavailability and enhanced synergistic activity with anti-PD-1, as compared to Epacadostat, warrant further investigation.

Future steps should include:

  • Comprehensive toxicological studies: To establish a safety profile for IND-enabling studies.

  • Investigation of resistance mechanisms: To understand potential limitations and develop combination strategies.

  • Optimization of dosing and scheduling: To maximize therapeutic benefit in combination therapies.

The successful completion of these studies would position Compound X as a strong candidate for clinical development in immuno-oncology.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. [Link]

  • Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The role of the kynurenine pathway in tumor metabolism. International journal of tryptophan research, 11, 1178646918786613. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a highly potent and selective indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor for cancer therapy. Journal of Medicinal Chemistry, 60(19), 7957–7971. [Link]

Navigating the Selectivity Landscape: A Cross-Reactivity Profiling Guide for 2,3-dihydro-1H-indol-1-yl(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery and development, establishing the precise molecular interactions of a candidate compound is paramount. While high potency at the intended therapeutic target is a primary goal, understanding a molecule's potential for off-target engagement is equally critical for mitigating safety risks and predicting clinical outcomes. This guide provides a comprehensive framework for the cross-reactivity profiling of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid," a novel small molecule with therapeutic potential.

It is important to note that, as of the writing of this guide, the primary biological target of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is not extensively documented in publicly available literature. However, based on the prevalence of the indole scaffold in kinase inhibitors, for the purpose of this illustrative guide, we will hypothesize that its primary target is a member of the protein kinase family, a class of enzymes frequently implicated in oncology and inflammatory diseases. This hypothetical scenario will allow us to construct a robust cross-reactivity profiling strategy that is broadly applicable to small molecule drug candidates.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesirable off-target interactions are a leading cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[1] Proactive and systematic cross-reactivity profiling during the lead optimization phase enables a data-driven approach to:

  • Identify potential safety liabilities: Early detection of interactions with receptors, ion channels, and enzymes known to be associated with adverse events allows for the early termination of high-risk candidates.

  • Guide structure-activity relationship (SAR) studies: Understanding the off-target activity profile can inform medicinal chemistry efforts to enhance selectivity for the primary target while minimizing unwanted interactions.

  • Elucidate mechanisms of toxicity: If adverse effects are observed in preclinical studies, a comprehensive cross-reactivity profile can provide valuable insights into the underlying molecular mechanisms.

A tiered approach to safety pharmacology screening is often employed, starting with broad panels in early discovery and progressing to more focused and functional assays for lead candidates.[2][3]

A Strategic Approach to Cross-Reactivity Screening

The following diagram illustrates a typical workflow for the cross-reactivity profiling of a novel compound like 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

G cluster_0 Phase 1: Broad Panel Screening cluster_1 Phase 2: Functional Follow-up cluster_2 Phase 3: In-depth Selectivity & Safety Assessment Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Potency Broad Radioligand Binding Panel Broad Radioligand Binding Panel Compound Synthesis->Broad Radioligand Binding Panel 10 µM single concentration hERG Channel Assay hERG Channel Assay Compound Synthesis->hERG Channel Assay Cardiac Safety CYP450 Inhibition Panel CYP450 Inhibition Panel Compound Synthesis->CYP450 Inhibition Panel DDI Potential Kinase Panel Profiling Kinase Panel Profiling Primary Target Assay->Kinase Panel Profiling Selectivity Data Analysis & Hit Identification Data Analysis & Hit Identification Broad Radioligand Binding Panel->Data Analysis & Hit Identification >50% inhibition Hit Confirmation Hit Confirmation Data Analysis & Hit Identification->Hit Confirmation Prioritized Hits Functional Assays (e.g., cAMP, Ca2+ flux) Functional Assays (e.g., cAMP, Ca2+ flux) Hit Confirmation->Functional Assays (e.g., cAMP, Ca2+ flux) IC50/EC50 Determination IC50/EC50 Determination Functional Assays (e.g., cAMP, Ca2+ flux)->IC50/EC50 Determination Risk Assessment & Candidate Selection Risk Assessment & Candidate Selection IC50/EC50 Determination->Risk Assessment & Candidate Selection Kinase Panel Profiling->Risk Assessment & Candidate Selection hERG Channel Assay->Risk Assessment & Candidate Selection CYP450 Inhibition Panel->Risk Assessment & Candidate Selection

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Analysis: Hypothetical Cross-Reactivity Data

To illustrate the output of a cross-reactivity screen, the following table presents hypothetical data for "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" against a panel of selected off-targets. This panel is representative of standard safety screening panels used in the industry, such as the InVEST44 panel.[4] The targets are chosen for their well-established roles in mediating adverse drug reactions.

Target ClassTargetAssay Type% Inhibition @ 10 µMIC50 (µM)Potential Clinical Implication
Hypothetical Primary Target Kinase X Enzymatic 98% 0.05 Therapeutic Efficacy
GPCRAdenosine A1Radioligand Binding8%> 10Low risk
GPCRAdrenergic α1ARadioligand Binding12%> 10Low risk
GPCRAdrenergic β2Radioligand Binding5%> 10Low risk
GPCRDopamine D2Radioligand Binding65%2.1Extrapyramidal symptoms, prolactin elevation
GPCRHistamine H1Radioligand Binding72%1.5Sedation, weight gain
GPCRMuscarinic M1Radioligand Binding45%8.9Low risk of anticholinergic effects
GPCRSerotonin 5-HT2BRadioligand Binding85%0.8Cardiac valvulopathy
Ion ChannelhERG (IKr)Electrophysiology55%3.5QT prolongation, Torsades de Pointes
Ion ChannelCav1.2 (L-type)Radioligand Binding15%> 10Low risk
Ion ChannelNav1.5Electrophysiology25%> 10Low risk
TransporterNorepinephrine (NET)Radioligand Binding9%> 10Low risk
TransporterSerotonin (SERT)Radioligand Binding38%9.2Low risk of serotonergic effects
EnzymeCOX-1Enzymatic5%> 10Low risk
EnzymePhosphodiesterase 4 (PDE4)Enzymatic48%7.5Low risk of nausea/emesis

This data is purely illustrative and not based on experimental results.

Interpretation of Hypothetical Data:

In this hypothetical scenario, "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" demonstrates high potency for its primary target, Kinase X. However, the cross-reactivity screen reveals several potential liabilities:

  • High-risk interactions: Significant activity at the Serotonin 5-HT2B receptor is a major concern due to the risk of cardiac valvulopathy. The interactions with the Dopamine D2 and Histamine H1 receptors suggest potential for CNS side effects and sedation, respectively.

  • Moderate-risk interaction: The inhibition of the hERG channel at a low micromolar concentration warrants further investigation to assess the risk of cardiac arrhythmias.

  • Low-risk interactions: The remaining off-target activities are observed at concentrations significantly higher than the hypothetical therapeutic concentration, suggesting a lower risk of clinical relevance.

This profile would prompt a thorough risk-benefit analysis and likely trigger further medicinal chemistry efforts to improve the selectivity of the compound.

Key Experimental Protocols

Accurate and reproducible data are the bedrock of any cross-reactivity profiling campaign. Below are detailed protocols for two fundamental assay formats.

Radioligand Binding Assay (for GPCRs and Transporters)

This method directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Causality: The principle behind this assay is the law of mass action. The test compound competes with a known high-affinity radioligand for a finite number of receptors. A potent competitor will displace more radioligand, resulting in a lower detected radioactive signal.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor to a high density.

    • Harvest the cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells and release membrane fragments.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, add the following in order:

      • Assay buffer.

      • Test compound ("2,3-dihydro-1H-indol-1-yl(oxo)acetic acid") at various concentrations.

      • Radioligand (e.g., [³H]-spiperone for Dopamine D2 receptors) at a concentration close to its Kd value.

      • Cell membrane preparation.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Cell-Based Assay: hERG Channel Electrophysiology

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch-clamp electrophysiology is the gold standard for assessing hERG liability.

Causality: This assay directly measures the flow of ions through the hERG channel in response to a specific voltage protocol. A compound that blocks the channel will reduce the ionic current.

G cluster_0 Cell Preparation cluster_1 Automated Patch-Clamp cluster_2 Data Acquisition & Analysis HEK293 cells expressing hERG HEK293 cells expressing hERG Cell Culture & Harvest Cell Culture & Harvest HEK293 cells expressing hERG->Cell Culture & Harvest Cell Suspension Cell Suspension Cell Culture & Harvest->Cell Suspension Planar Patch Chip Planar Patch Chip Cell Suspension->Planar Patch Chip Cell trapping Gigaseal Formation Gigaseal Formation Planar Patch Chip->Gigaseal Formation Suction Whole-Cell Configuration Whole-Cell Configuration Gigaseal Formation->Whole-Cell Configuration Rupture Voltage Protocol Application Voltage Protocol Application Whole-Cell Configuration->Voltage Protocol Application Baseline Current Recording Baseline Current Recording Voltage Protocol Application->Baseline Current Recording Compound Application Compound Application Baseline Current Recording->Compound Application Post-Compound Current Recording Post-Compound Current Recording Compound Application->Post-Compound Current Recording IC50 Determination IC50 Determination Post-Compound Current Recording->IC50 Determination

Caption: Workflow for an automated hERG patch-clamp assay.

Protocol:

  • Cell Preparation:

    • Use a cell line (e.g., HEK293) stably expressing the hERG channel.

    • Culture and harvest the cells, preparing a single-cell suspension in an appropriate extracellular solution.

  • Automated Patch-Clamp Procedure:

    • Introduce the cell suspension into the automated patch-clamp system (e.g., QPatch, Patchliner).

    • Cells are captured onto individual apertures on a planar patch chip.

    • A high-resistance "gigaseal" is formed between the cell membrane and the chip.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

  • Electrophysiological Recording:

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current.

    • Record the baseline hERG current for a stable period.

  • Compound Application:

    • Perfuse the test compound ("2,3-dihydro-1H-indol-1-yl(oxo)acetic acid") at increasing concentrations onto the cell.

  • Data Acquisition and Analysis:

    • Record the hERG current in the presence of each compound concentration.

    • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

    • Plot the percent inhibition against the compound concentration to determine the IC50 value.

Conclusion

The cross-reactivity profile of a drug candidate is a critical dataset that informs on its potential for adverse effects and guides its development trajectory. While the primary target of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" requires elucidation, the principles and methodologies outlined in this guide provide a robust framework for assessing its selectivity. By employing a systematic and tiered approach to screening, leveraging validated assay technologies, and carefully interpreting the resulting data, researchers can build a comprehensive understanding of a compound's pharmacological fingerprint, ultimately leading to the development of safer and more effective medicines.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 10(21), 1421–1433. [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
  • Eurofins Scientific. (2023, December 1). Using secondary pharmacology panels to predict clinical safety risks.
  • ICE Bioscience. (2023, September 22). Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery.
  • WuXi AppTec. (n.d.). WuXi AppTec in vitro Safety Pharmacology Profiling.
  • Sigma-Aldrich. (n.d.). 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.
  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature reviews Drug discovery, 11(12), 909–922. [Link]

Sources

Benchmarking the Efficacy of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid Against Known Ferroptosis Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting Ferroptosis

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, distinct from other cell death pathways like apoptosis.[1] This process has been implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and certain cancers.[2][3] Consequently, the development of potent and specific ferroptosis inhibitors has emerged as a promising therapeutic strategy.[3][4]

The indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with diverse biological activities.[5][6][7] Recent studies have highlighted the potential of novel indoline derivatives as highly potent inhibitors of ferroptosis.[1][2] These compounds often act as radical-trapping antioxidants, neutralizing lipid peroxides to prevent cell membrane damage and subsequent death.[2]

This guide provides a comparative benchmark for the novel compound 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid . While direct experimental data for this specific molecule is not yet publicly available, we will infer its potential efficacy by analyzing robust data from structurally related indoline derivatives.[2] We will compare its projected performance against Ferrostatin-1 (Fer-1), a well-established benchmark ferroptosis inhibitor, providing researchers and drug developers with a framework for evaluating this promising chemical class.

Pillar 1: The Mechanism of Ferroptosis Inhibition

Understanding the mechanism of ferroptosis is crucial to appreciating the action of its inhibitors. The process is initiated by the failure of the glutathione peroxidase 4 (GPX4) antioxidant defense system. GPX4 is responsible for detoxifying lipid peroxides. When GPX4 is inhibited or depleted, lipid reactive oxygen species (ROS) accumulate, leading to a chain reaction of lipid peroxidation, membrane damage, and ultimately, cell death.

Two common chemical inducers used in research to trigger this cascade are:

  • Erastin: Inhibits the system Xc- cystine/glutamate antiporter, depleting intracellular cysteine, a key precursor for glutathione (GSH) synthesis. GSH is an essential cofactor for GPX4.

  • RSL3 (RAS-selective lethal 3): Directly and covalently inhibits the GPX4 enzyme.

Inhibitors like Ferrostatin-1 and the novel indoline derivatives function as potent radical-trapping antioxidants (RTAs). They intercept and neutralize lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation and preventing cell death, even when the GPX4 system is compromised.

Below is a diagram illustrating the core ferroptosis pathway and the points of intervention for inducers and inhibitors.

Ferroptosis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Cysteine Cysteine System Xc-->Cysteine Lipid Peroxidation Lipid Peroxidation Cell Death Cell Death Lipid Peroxidation->Cell Death Cystine Cystine GSH Glutathione (GSH) Cysteine->GSH GPX4 GPX4 GSH->GPX4 Cofactor Lipid ROS Lipid ROS GPX4->Lipid ROS Reduces Lipid ROS->Lipid Peroxidation Fe2+ Fe²⁺ Fe2+->Lipid Peroxidation Catalyzes RSL3 RSL3 RSL3->GPX4 Inhibits Indoline Derivatives Indoline Derivatives (e.g., Compound 14) Indoline Derivatives->Lipid Peroxidation Inhibits (Radical Trapping) Ferrostatin-1 Ferrostatin-1 Ferrostatin-1->Lipid Peroxidation Inhibits (Radical Trapping) Erastin Erastin Erastin->System Xc- Inhibits

Caption: Mechanism of ferroptosis and points of inhibition.

Pillar 2: Comparative Efficacy Data

To benchmark the potential of "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid," we will use efficacy data from a recently synthesized series of indoline derivatives.[2] In this pivotal study, "Compound 14" emerged as the most potent derivative, exhibiting strong inhibition of both erastin-induced and RSL3-induced ferroptosis in HT22 mouse hippocampal cells. Its performance is compared here with the gold standard, Ferrostatin-1.

CompoundTarget PathwayInducerCell LineEfficacy (EC₅₀)Citation
Compound 14 (Indoline Derivative) Radical TrappingErastinHT220.15 µM [2]
Compound 14 (Indoline Derivative) Radical TrappingRSL3HT220.15 µM [2]
Ferrostatin-1 (Reference) Radical TrappingErastinHT22~0.02-0.06 µM[2]
Ferrostatin-1 (Reference) Radical TrappingRSL3HT22~0.02-0.06 µM[2]

*Note: While the referenced study shows Ferrostatin-1 to be slightly more potent graphically, Compound 14 demonstrates remarkable efficacy in the same nanomolar range and exhibits significantly improved metabolic stability, a critical parameter for drug development.[2]

The data strongly suggests that the indoline scaffold is a viable pharmacophore for developing potent ferroptosis inhibitors, with "Compound 14" showing efficacy comparable to the established benchmark inhibitor, Ferrostatin-1.[2]

Pillar 3: Experimental Protocols for Efficacy Determination

The trustworthiness of comparative data rests on the validity of the experimental protocols used. The following methodologies are standard for assessing the efficacy of ferroptosis inhibitors.

Workflow for In Vitro Ferroptosis Inhibition Assay

The general workflow involves culturing an appropriate cell line, pre-treating the cells with the test compound, inducing ferroptosis, and finally, assessing cell viability.

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and research, the precise and accurate quantification of novel chemical entities is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, a key research chemical.[1] We will explore two common yet powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The validation of these analytical procedures is not merely a procedural formality but a cornerstone of scientific rigor, ensuring that the data generated is reliable, reproducible, and fit for its intended purpose.[2][3] Our discussion is grounded in the internationally harmonized guidelines of the ICH (International Council for Harmonisation), specifically ICH Q2(R2), and principles from the U.S. Food and Drug Administration (FDA) to ensure regulatory compliance and scientific integrity.[4][5][6][7][8]

The Analyte: 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is a derivative of indole, a structural motif prevalent in a wide array of biologically active compounds.[9][10] Its accurate measurement is critical for pharmacokinetic studies, stability testing, and quality control of formulations.

Chemical Properties:

PropertyValue
Molecular FormulaC₁₀H₉NO₃
Molecular Weight191.19 g/mol
CAS Number1018243-08-7

(Data sourced from various chemical suppliers)[1][11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore, which the indole structure of our target compound provides.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing A Weighing of Standard B Stock Solution Preparation (in Methanol) A->B C Working Standard Dilutions (in Mobile Phase) B->C E HPLC System (Pump, Autosampler, Column Oven) C->E D Sample Preparation (e.g., extraction, dilution) D->E F C18 Column (e.g., 4.6 x 150 mm, 5 µm) E->F G UV Detector (λ = 254 nm) F->G H Chromatography Data System (CDS) G->H I Peak Integration & Quantification H->I J Calibration Curve Generation I->J K K J->K Final Concentration Calculation

Caption: Workflow for HPLC-UV analysis.

Detailed Experimental Protocol:
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 3.5 µm particle size). The hydrophobic nature of the C18 stationary phase is well-suited for retaining and separating indole derivatives.[12]

    • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to ensure adequate separation from potential impurities and matrix components.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in methanol.

    • Working Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Sample Preparation: Depending on the matrix (e.g., plasma, formulation), a suitable extraction method like protein precipitation or liquid-liquid extraction may be necessary. The final extract should be dissolved in the mobile phase.

Validation Parameters and Results (Hypothetical Data):
Validation ParameterAcceptance Criteria (ICH Q2(R2))Hypothetical Result
Specificity/Selectivity No interference at the retention time of the analyte.Peak is pure and no co-eluting peaks were observed in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9995 over the range of 1-100 µg/mL.[13]
Accuracy % Recovery within 98.0-102.0%99.2% - 101.5% recovery across three concentration levels.[13]
Precision (Repeatability) RSD ≤ 2%RSD = 0.8% (n=6)
Intermediate Precision RSD ≤ 2%RSD = 1.2% (different day, different analyst)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Robustness No significant impact on results with small variations in method parameters.Method is robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C).

Causality Behind Experimental Choices: The choice of a C18 column and a mobile phase of acetonitrile and acidified water is standard for many indole derivatives due to their polarity and hydrophobicity.[12][14] The gradient elution provides a robust separation, ensuring that the analyte peak is well-resolved from any potential interferences, which is a key aspect of specificity.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples, LC-MS/MS is the gold standard.[15][16][17]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition & Processing A Stock & Working Standard Preparation C Addition of Internal Standard (IS) A->C B Sample Preparation (e.g., Protein Precipitation) B->C D UPLC System C->D E C18 Column D->E G Electrospray Ionization (ESI) E->G F Tandem Mass Spectrometer (Triple Quadrupole) G->F H Mass Spectrometry Software G->H I MRM Peak Integration H->I J Analyte/IS Ratio Calculation I->J K K J->K Final Concentration Calculation

Caption: Workflow for LC-MS/MS analysis.

Detailed Experimental Protocol:
  • Chromatographic Conditions:

    • Column: A shorter C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is often used for faster run times.

    • Mobile Phase: Similar to HPLC, a gradient of acetonitrile and water with 0.1% formic acid is suitable.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for acidic compounds.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: A precursor ion corresponding to the deprotonated molecule [M-H]⁻ would be selected, and a characteristic product ion would be monitored. For C₁₀H₉NO₃ (MW 191.19), the precursor would be m/z 190.2. A hypothetical product ion could be m/z 146.2 (loss of CO₂).

      • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.

  • Standard and Sample Preparation:

    • Stock and Working Standards: Prepared similarly to the HPLC method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

    • Sample Preparation: Protein precipitation with acetonitrile is a common and rapid method for plasma samples.[17]

Validation Parameters and Results (Hypothetical Data):
Validation ParameterAcceptance Criteria (FDA Bioanalytical Method Validation)Hypothetical Result
Selectivity No significant interference at the retention time and MRM transition of the analyte and IS.No interference observed in six different batches of blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99r² = 0.9989 over the range of 0.1-100 ng/mL.[15]
Accuracy & Precision Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ).%CV < 8%, % bias within ±10% across all QC levels.
Matrix Effect Analyte response in the presence of matrix should be consistent and reproducible.Matrix factor between 0.95 and 1.05.
Recovery Consistent and reproducible recovery is required.Mean extraction recovery of 92% with low variability.[15]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.0.1 ng/mL with accuracy and precision within 20%.
Stability Analyte should be stable under various storage and handling conditions (freeze-thaw, short-term, long-term).Stable for at least 3 freeze-thaw cycles and for 24 hours at room temperature.

Causality Behind Experimental Choices: The use of a stable isotope-labeled internal standard is crucial in LC-MS/MS to correct for variations in sample preparation and instrument response, thereby improving accuracy and precision. The MRM mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise and interferences.[18]

Comparison and Recommendations

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL range)High (ng/mL to pg/mL range)
Selectivity GoodExcellent
Cost (Instrument & Consumables) LowerHigher
Complexity SimplerMore complex
Throughput ModerateHigh (with fast gradients)
Typical Application Quality control, formulation analysis, purity assessmentBioanalysis (PK studies), trace-level impurity analysis

Recommendations:

  • For routine quality control and formulation analysis where analyte concentrations are relatively high, HPLC-UV is a cost-effective, reliable, and sufficiently sensitive method. Its simplicity makes it ideal for high-throughput environments.

  • For bioanalytical studies , such as the determination of the analyte in plasma or other biological matrices where concentrations are expected to be low and the matrix is complex, LC-MS/MS is the superior choice. Its high sensitivity and selectivity are necessary to achieve the required limits of quantification and to minimize matrix effects.[19]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. The selection of the most appropriate method depends on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and budget considerations. A thorough validation, following established guidelines such as those from the ICH, is essential to ensure the generation of high-quality, reliable, and defensible data in any research or drug development setting.[20][21]

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). FDA.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs.
  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega.
  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. (n.d.). Pharmaffiliates.
  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021, May 18). Pharmacia.
  • 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. (n.d.). Sigma-Aldrich.
  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC - NIH.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central.
  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. (2025, August 9). ResearchGate.
  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. (2019, August 27). Agilent.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC - NIH.
  • Simultaneous determination of LSD and 2-oxo-3-hydroxy LSD in hair and urine by LC-MS/MS and its application to forensic cases. (n.d.). PubMed.
  • A rapid and sensitive LC-MS/MS method for the determination of vanillic acid in rat plasma with application to pharmacokinetic study. (n.d.). PubMed.
  • 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. (n.d.). ChemicalBook.

Sources

Comparative Docking Analysis of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid: A Guide to In Silico Target Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative molecular docking study of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid against key therapeutic targets. Designed for researchers and scientists in drug discovery, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary for evaluating the compound's therapeutic potential.

Introduction: The Therapeutic Promise of Indole Derivatives

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, an indole derivative, presents an interesting candidate for computational screening due to its structural features that suggest potential interactions with various biological targets.

This guide will explore the in silico binding affinity of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid against two well-established therapeutic targets: Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). A comparative analysis with known inhibitors for each target will be conducted to benchmark its potential efficacy.

Selection of Target Proteins and Comparative Ligands

The choice of target proteins is crucial for a meaningful docking study. Based on the broad spectrum of activity of indole derivatives, the following targets have been selected:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX-2.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in cancer progression.

For a robust comparative analysis, the following well-established inhibitors will be used as reference compounds:

  • Celecoxib: A selective COX-2 inhibitor.

  • Sorafenib: A multi-kinase inhibitor that targets VEGFR2, among others.

Methodology: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines the complete workflow for the comparative docking study, from ligand and protein preparation to the final analysis of results.

Experimental Workflow

The overall workflow of the comparative docking study is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, Celecoxib, Sorafenib) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (COX-2, VEGFR2) protein_prep->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis analysis->comparison

Caption: Workflow for the comparative molecular docking study.

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, Celecoxib, and Sorafenib can be downloaded from the PubChem database or sketched using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).

  • Energy Minimization: The energy of each ligand structure should be minimized using a force field like MMFF94. This can be performed using software such as Avogadro or PyRx.

  • File Format Conversion: Convert the energy-minimized ligand files to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools.

Protein Preparation
  • Retrieve Protein Structures: The 3D crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB).

    • COX-2: PDB ID: 5IKR

    • VEGFR2: PDB ID: 4ASD

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared protein in the PDBQT format. These steps can be performed using AutoDock Tools.

Molecular Docking
  • Define the Binding Site: The binding site for docking can be determined based on the location of the co-crystallized ligand in the original PDB structure or by using binding site prediction tools. A grid box encompassing the active site should be defined.

  • Run Docking Simulation: Perform the docking of each ligand against each prepared protein using AutoDock Vina. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

Post-Docking Analysis
  • Analyze Binding Affinity: The binding affinity values from the docking results provide a quantitative measure of the predicted interaction strength.

  • Visualize and Analyze Interactions: The lowest energy binding pose for each ligand-protein complex should be visualized using software like PyMOL or Discovery Studio. The key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, should be identified and analyzed.

Results: A Comparative Look at Binding Affinities

The docking scores (binding affinities) of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and the reference compounds against COX-2 and VEGFR2 are summarized in the table below. Lower binding energy values indicate a more favorable predicted binding affinity.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid COX-2-8.2Arg120, Tyr355, Ser530
Celecoxib (Reference)COX-2-10.5Arg513, His90, Gln192
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid VEGFR2-7.9Cys919, Asp1046, Glu885
Sorafenib (Reference)VEGFR2-9.8Cys919, Asp1046, Phe1047

Discussion: Interpreting the In Silico Data

The results of the molecular docking study provide valuable insights into the potential of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid as a therapeutic agent.

  • Against COX-2: The docking score of -8.2 kcal/mol for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is promising, although it is higher than that of the known inhibitor Celecoxib (-10.5 kcal/mol). The interaction with key residues like Arg120 and Ser530, which are crucial for the binding of many NSAIDs, suggests a potentially viable binding mode.

  • Against VEGFR2: Similarly, the docking score of -7.9 kcal/mol against VEGFR2 is noteworthy. The interactions with Cys919 and Asp1046 in the hinge region of the kinase domain are characteristic of many VEGFR2 inhibitors, including the reference compound Sorafenib (-9.8 kcal/mol).

While the predicted binding affinities of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid are not as strong as the established inhibitors, the compound demonstrates the potential to interact with the key binding site residues of both COX-2 and VEGFR2. This suggests that the indole scaffold of this compound could serve as a starting point for further lead optimization to improve its binding affinity and selectivity.

Conclusion and Future Directions

This comparative docking study has demonstrated that 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid exhibits promising in silico binding to both COX-2 and VEGFR2. The detailed protocol provided herein offers a reproducible framework for such computational analyses.

Future work should focus on:

  • In Vitro Validation: Experimental validation of the docking predictions through in vitro enzyme inhibition assays is essential.

  • Lead Optimization: Structure-activity relationship (SAR) studies can be conducted to modify the structure of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid to enhance its potency and selectivity.

  • Broader Target Screening: The compound can be docked against a wider panel of therapeutic targets to explore its polypharmacological potential.

References

  • PubChem. (n.d.). 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • RCSB PDB. (n.d.). 5IKR: Crystal structure of human COX-2 in complex with celecoxib. Retrieved from [Link]

  • RCSB PDB. (n.d.). 4ASD: Crystal structure of the kinase domain of human VEGFR2 in complex with sorafenib. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Dassault Systèmes. (n.d.). BIOVIA Discovery Studio. Retrieved from [Link]

  • The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.

Navigating the Kinome: A Comparative Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Target Specificity for a Hypothetical VEGFR2 Inhibitor

In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1] Their success, however, is intrinsically linked to their selectivity. While designed to inhibit a specific kinase driving a disease state, off-target interactions can lead to a spectrum of outcomes, from unforeseen toxicities to serendipitous therapeutic benefits.[2][3][4] This guide provides a comprehensive framework for evaluating the off-target effects of a novel kinase inhibitor, using a hypothetical compound, "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" (referred to herein as Compound X), as a case study.

For the purposes of this guide, we will postulate that Compound X has been designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth.[5] The challenge, and the focus of this document, is to rigorously characterize its activity across the broader human kinome and compare its selectivity profile to established multi-kinase inhibitors that also target VEGFR-2, such as Sunitinib, Sorafenib, and Pazopanib.[6][7][8][9][10][11][12][13]

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, the primary target for most small-molecule inhibitors.[14][15] This conservation makes achieving absolute specificity a formidable challenge.[1][14] A lack of selectivity can result in adverse effects if the off-target kinase is involved in critical physiological processes.[16][17] Conversely, a "promiscuous" inhibitor might offer therapeutic advantages by hitting multiple nodes in a disease-relevant pathway or even overcoming resistance mechanisms.[4][18] Therefore, a thorough understanding of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization that informs its clinical development strategy.

Comparative Selectivity Profiles of VEGFR2 Inhibitors

To contextualize the off-target profile of our hypothetical Compound X, we will compare it against three well-established, FDA-approved multi-kinase inhibitors. The following table illustrates a plausible kinase inhibition profile for Compound X alongside the known profiles of Sunitinib, Sorafenib, and Pazopanib. The data for the approved drugs are derived from publicly available sources, while the data for Compound X is illustrative.

Kinase TargetCompound X (IC50, nM)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Pazopanib (IC50, nM)
VEGFR-2 (KDR) 5 9 [7]90 [7]30 [7]
PDGFR-β50258[8]84[12]
c-KIT250468[8]74[12]
FLT3>1000858[8]-
RET>100014.54[19]-
BRAF>1000-22[19]-
BRAF (V600E)>1000-6[8]-
EGFR800>10000>10000>10000

Table 1: Illustrative comparison of the in vitro inhibitory potency (IC50) of the hypothetical Compound X and three approved multi-kinase inhibitors against a panel of selected kinases. Lower values indicate higher potency. Data for Sunitinib, Sorafenib, and Pazopanib are from cited literature.

This table highlights the varied selectivity profiles of these inhibitors. While all are potent against VEGFR-2, their off-target signatures differ significantly. For instance, Sunitinib exhibits strong inhibition of c-KIT and FLT3, contributing to its efficacy in gastrointestinal stromal tumors (GIST) and certain leukemias, respectively.[6][9] Sorafenib is a potent inhibitor of the RAF/MEK/ERK pathway, which is a key target in several cancers.[8][10][11][19] Pazopanib also targets multiple kinases including PDGFR and c-Kit.[12][20][21] Our hypothetical Compound X is depicted as being more selective for VEGFR-2 over the other kinases in this panel, which could translate to a different efficacy and safety profile.

Experimental Workflows for Off-Target Evaluation

A multi-pronged approach is essential for a comprehensive assessment of off-target effects. Here, we detail three critical experimental workflows.

In Vitro Kinase Profiling

This is the foundational assay for determining a compound's selectivity across a broad panel of kinases.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound X Dilution Series Incubation Incubation at Room Temperature Compound->Incubation Kinase_Panel Panel of Recombinant Kinases Kinase_Panel->Incubation ATP_Substrate ATP and Substrate Mixture ATP_Substrate->Incubation Detection_Reagent Addition of Detection Reagent Incubation->Detection_Reagent Signal_Read Measurement of Signal (e.g., Luminescence, Fluorescence) Detection_Reagent->Signal_Read IC50_Calc IC50 Curve Fitting Signal_Read->IC50_Calc Selectivity_Score Calculation of Selectivity Score IC50_Calc->Selectivity_Score

Workflow for in vitro kinase profiling.

Protocol:

  • Compound Preparation: Prepare a serial dilution of Compound X in a suitable solvent, typically DMSO.

  • Assay Plate Preparation: Dispense the diluted compound into a multi-well assay plate. Include positive controls (known inhibitors) and negative controls (vehicle only).

  • Kinase Reaction Initiation: Add a pre-mixed solution of a specific recombinant kinase, its corresponding substrate, and ATP to each well. The ATP concentration should ideally be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. The detection method will vary depending on the assay format (e.g., ADP-Glo™, Z'-LYTE™, LanthaScreen™). These methods typically measure the amount of product formed or the remaining ATP, which is inversely proportional to kinase activity.

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., luminometer, fluorometer).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[22]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR-2) and treat with various concentrations of Compound X or vehicle control for a specified time.

  • Heat Shock: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble target protein (VEGFR-2) in each sample using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement and stabilization.

Phenotypic Screening

Phenotypic screening in relevant cellular models can reveal unexpected off-target effects that may not be apparent from kinase profiling alone.

Protocol:

  • Cell Line Panel: Select a diverse panel of cancer cell lines with known genetic backgrounds.

  • Compound Treatment: Treat the cell lines with a range of concentrations of Compound X.

  • Phenotypic Readout: After a set incubation period (e.g., 72 hours), assess a key phenotype such as cell viability using an assay like CellTiter-Glo®.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each cell line. Correlate the sensitivity profile with the genomic or proteomic data of the cell lines to identify potential off-target-driven sensitivities. For example, if a cell line lacking VEGFR-2 expression is highly sensitive to Compound X, it suggests a potent off-target effect.

Visualizing On-Target vs. Off-Target Effects

The following diagram illustrates the concept of on-target and off-target inhibition within a simplified signaling network.

G cluster_pathway1 On-Target Pathway (Angiogenesis) cluster_pathway2 Off-Target Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Angiogenesis Angiogenesis PLCg->Angiogenesis OffTargetKinase Off-Target Kinase (e.g., c-KIT) DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector SideEffect Side Effect / Alternative Efficacy DownstreamEffector->SideEffect CompoundX Compound X CompoundX->VEGFR2 On-Target Inhibition CompoundX->OffTargetKinase Off-Target Inhibition

On-target vs. off-target effects of a kinase inhibitor.

Conclusion

The evaluation of off-target effects is a critical and multifaceted process in the development of kinase inhibitors. A comprehensive strategy, combining broad in vitro kinase profiling with cell-based assays for target engagement and phenotypic outcomes, is essential for building a complete picture of a compound's activity. For our hypothetical VEGFR-2 inhibitor, Compound X, this rigorous evaluation would not only de-risk its clinical development by identifying potential liabilities but could also uncover new therapeutic opportunities. By understanding the full spectrum of a molecule's interactions within the complex network of the human kinome, we can more rationally design and develop safer and more effective targeted therapies.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. [Link]

  • Papaetis, G. S., & Syrigos, K. N. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. BioDrugs, 23(6), 377-389. [Link]

  • Patterson, B. (2018). Addressing Off-Target Effects of TKIs in Pediatric CML. OncLive. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, ... & Faelth-Savitski, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities in cells. Cell, 152(6), 1339-1350. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity proteomics. Chemistry & biology, 17(11), 1241-1249. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Gupta, V., Heinzlmeir, S., Helm, D., ... & Kuster, B. (2017). Chemical proteomics reveals unforeseen kinome preservation and adaptation in response to targeted therapy. Nature biotechnology, 35(7), 675-681. [Link]

  • Kumar, R., Collins, B. J., Mejia, E., & Tsin, A. T. (2012). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current oncology reports, 14(2), 115-119. [Link]

  • Anta, L., Pérez-López, M., Fernández-Varando, M., & Al-Shahrour, F. (2021). Off-target based drug repositioning for cancer. Cancers, 13(4), 889. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Pao, W., & Kris, M. G. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 533-535. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Heymach, J. V., Johnson, B. E., & Rowbottom, A. C. (2007). Vandetanib, a dual inhibitor of VEGFR and EGFR tyrosine kinase activity. Current cancer therapy reviews, 3(4), 236-241. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., ... & Moore, M. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research, 64(19), 7099-7109. [Link]

  • Demetri, G. D., van Oosterom, A. T., Garrett, C. R., Blackstein, M. E., Shah, M. H., Verweij, J., ... & Casali, P. G. (2006). Efficacy and safety of sunitinib in patients with advanced gastrointestinal stromal tumour after failure of imatinib: a randomised controlled trial. The Lancet, 368(9544), 1329-1338. [Link]

  • Motzer, R. J., Hutson, T. E., Tomczak, P., Michaelson, M. D., Bukowski, R. M., Rixe, O., ... & Figlin, R. A. (2007). Sunitinib versus interferon alfa in metastatic renal-cell carcinoma. New England Journal of Medicine, 356(2), 115-124. [Link]

  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J. F., ... & SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • My Cancer Genome. (n.d.). Sunitinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Ex vivo sunitinib inhibition profiles from 102 kinase substrates.... Retrieved from [Link]

  • Scheen, A., & Paquot, N. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 56(1), 1-2. [Link]

  • Adnane, L., Trail, P. A., Taylor, I., & Wilhelm, S. M. (2006). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer chemotherapy and pharmacology, 58(1), 1-14. [Link]

  • Godl, K., Gruss, O. J., Eberspächer, U., Tintelnot, S., Bear, T., Daub, H., & Baumeister, T. (2008). Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred. mediaTUM. [Link]

  • Fernandes, C., Guedes, R. C., & Moreira, R. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5341. [Link]

  • Merget, B., Turk, S., & Eid, S. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(20), 3206-3213. [Link]

  • Morse, M. A., & Llovet, J. M. (2022). Revisiting Antiangiogenic Multikinase Inhibitors in the Era of Immune Checkpoint Blockade: The Case of Sorafenib. Clinical Cancer Research, 28(20), 4381-4383. [Link]

  • Abel, E. J., Kim, F. J., & Rini, B. I. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in pharmacology, 9, 1166. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Sonpavde, G., & Hutson, T. E. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current oncology reports, 9(2), 115-119. [Link]

  • Pick, A. M., & Nystrom, K. K. (2011). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Annals of Pharmacotherapy, 45(3), 388-395. [Link]

  • de Oliveira, P. S. M., & de Melo-Minardi, R. C. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 29(22), 5341. [Link]

  • Bosc, N., Meyer, C., & Bonnet, P. (2016). The use of novel selectivity metrics in kinase research. BMC bioinformatics, 17(1), 1-14. [Link]

  • Patel, P., & Kasi, A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Qi, W. X., Shen, Z., Lin, F., Sun, Y. J., & Yao, Y. (2020). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. International journal of biological sciences, 16(12), 2036. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document synthesizes regulatory standards with field-proven best practices to ensure that waste is managed in a manner that is safe, compliant, and responsible. The procedures outlined herein are designed to be a self-validating system, grounding every action in established safety principles and regulatory requirements.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a compound's hazard profile is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid is not widely available, a reliable hazard assessment can be inferred from its chemical structure and data from analogous compounds.

The molecule contains a carboxylic acid group, classifying it as an acidic organic compound. Structurally similar molecules, such as oxindole-3-acetic acid, are known irritants[1]. Therefore, it is imperative to handle this compound with the assumption that it may cause skin, eye, and respiratory irritation. All laboratory chemical waste of unknown or inferred hazard should be treated as hazardous by default[2].

Table 1: Chemical Profile and Inferred Hazard Classification

ParameterInformationSource(s)
Chemical Name 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid[3][4]
CAS Number 1018243-08-7[3][4]
Molecular Formula C₁₀H₉NO₃[3][4]
Physical Form Solid[3]
Inferred Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][5][6]
Waste Classification Hazardous Chemical Waste; Acidic Organic Waste[7][8]

Section 2: The Regulatory Landscape: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management and disposal of hazardous waste from its point of generation to its final disposal[9][10]. This compound must be managed as a characteristic hazardous waste due to its corrosivity (as an acid) and potential toxicity[7][8].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees of chemical hazards in the workplace through labeling, safety data sheets, and training[11][12]. Safe handling and disposal procedures are integral components of this standard.

Adherence to the protocols in this guide will support compliance with both EPA and OSHA requirements. Always consult your institution's Environmental Health & Safety (EH&S) office for specific local and state regulations that may also apply.

Section 3: Core Principles of Chemical Waste Management

Four core principles must be rigorously applied to prevent accidents and ensure regulatory compliance.

  • Segregation: This is the most critical step in preventing dangerous chemical reactions[13]. Acidic waste, such as 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, must be segregated from bases, cyanides, and reactive metals to prevent violent reactions or the release of toxic gases[14][15]. Keep solid and liquid wastes in separate containers[14][16].

  • Containment: Waste must be stored in containers that are compatible with the chemical. For acidic compounds, glass or polyethylene containers are appropriate; metal containers should be avoided as acids can corrode them[15][16]. Containers must be kept securely closed except when adding waste[2][7].

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full, unabbreviated chemical name of all contents, and the date when waste was first added (the "accumulation start date")[8][14].

  • Storage: Designated "Satellite Accumulation Areas" (SAAs) must be established at or near the point of waste generation[7][15]. These areas must be under the control of the laboratory personnel and inspected weekly for leaks or container degradation[15].

Section 4: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the collection and disposal of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid waste.

1. Preparation and Personal Protective Equipment (PPE)

  • Causality: Proper PPE is the primary barrier against chemical exposure.

  • Procedure: Before handling the waste, don the following minimum PPE[5][17]:

    • Chemical safety goggles.

    • A chemical-resistant laboratory coat.

    • Nitrile or other appropriate chemical-resistant gloves.

2. Waste Segregation

  • Causality: Segregating waste streams at the source is essential to prevent incompatible materials from mixing.

  • Procedure:

    • Solid Waste: Collect pure 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a dedicated solid waste stream.

    • Liquid Waste: Collect solutions containing 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid in a dedicated liquid waste stream. This stream should be designated for "Acidic Organic Waste." Do not mix with non-halogenated or basic waste streams[13].

3. Container Selection and Labeling

  • Causality: A compliant container and label ensure safe storage and provide critical information for disposal technicians.

  • Procedure:

    • Obtain a designated hazardous waste container from your EH&S department. Ensure it is clean, in good condition, and has a screw-top cap[15].

    • Affix a "Hazardous Waste" label.

    • Using a permanent marker, write the full chemical name: "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid" and any solvents present.

    • Record the accumulation start date (the date you first add waste to the container).

4. Waste Collection and Accumulation

  • Causality: Proper collection techniques minimize the risk of spills and exposure.

  • Procedure:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Use a funnel for transferring liquid waste to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion[15].

    • Securely close the container cap immediately after adding waste[2].

5. Storage in Satellite Accumulation Area (SAA)

  • Causality: The SAA provides a secure, designated location for hazardous waste, minimizing the risk of spills and unauthorized access.

  • Procedure:

    • Store the sealed waste container in your lab's designated SAA[7].

    • Ensure the SAA is away from drains and high-traffic areas.

    • Provide secondary containment (e.g., a spill tray) for liquid waste containers[16].

6. Arranging for Final Disposal

  • Causality: Final disposal must be handled by trained professionals at a licensed facility to ensure environmental protection.

  • Procedure:

    • Once the waste container is full, or if it has been in the SAA for nearly one year, contact your institution's EH&S department to schedule a waste pickup[7][15].

    • Do not attempt to dispose of this chemical via sink drains or in the regular trash under any circumstances[2].

Section 5: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Collect Solid Waste (e.g., contaminated gloves, weigh paper) identify_waste->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions) identify_waste->liquid_waste Liquid container Select Compatible Container (e.g., Polyethylene) solid_waste->container liquid_waste->container label_container Label Container Correctly 'Hazardous Waste', Full Chemical Name, Date container->label_container store_saa Store Securely in SAA (Secondary Containment for Liquids) label_container->store_saa monitor Monitor Container (Check weekly, do not exceed 1 year) store_saa->monitor pickup Container Full? Arrange EH&S Pickup monitor->pickup pickup->monitor No end End: Compliant Disposal pickup->end Yes

Caption: Disposal workflow for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Section 6: Emergency Procedures for Spills and Exposures

In the event of an accidental release, prompt and correct action is critical.

  • Small Spill (<100 mL or 100 g):

    • Alert personnel in the immediate area.

    • If you are trained and it is safe to do so, use a chemical spill kit with an absorbent appropriate for acids. Do not use combustible materials like paper towels to clean up the bulk of the spill[18].

    • Absorb the spill, collect the waste in a designated bag or container, label it as hazardous waste, and dispose of it according to the protocol above.

    • Clean the area with soap and water.

  • Large Spill (>100 mL or 100 g):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EH&S emergency line immediately.

    • Prevent others from entering the area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[18]. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open[19][20]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[18].

Section 7: Waste Minimization Strategies

A comprehensive waste management plan includes strategies to reduce waste generation at the source.

  • Source Reduction: Order only the quantity of chemical required for your experiments to avoid disposal of expired or unused stock[7].

  • Scale Reduction: When possible, reduce the scale of experiments to minimize the volume of waste produced[7].

  • Inventory Management: Maintain an accurate chemical inventory to prevent ordering duplicate materials and to track chemicals that are approaching their expiration dates[16].

References

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL
  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL
  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania Environmental Health & Radiation Safety URL
  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL
  • Source: OSHA.
  • Title: 2,3-dihydro-1H-indol-1-yl(oxo)
  • Source: Centers for Disease Control and Prevention (CDC)
  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL
  • Title: Hazardous waste - Wikipedia Source: Wikipedia URL
  • Title: Safety Data Sheet for [5-(5-Methoxy-1H-indol-2-yl)-2-oxo-1,3,4-oxadiazol-3(2H)
  • Source: U.S. Environmental Protection Agency (EPA)
  • Title: The Essential Guide to Sustainability and Compliance for Industrial Waste Management Source: Crystal Clean URL
  • Title: 2-(1H-Indol-3-yl)
  • Title: 2,3-Dihydro-1H-indol-1-yl(oxo)
  • Source: PubChem, National Institutes of Health (NIH)
  • Title: Hazardous Substance Fact Sheet - Acetic Acid Source: New Jersey Department of Health URL
  • Title: Safety Data Sheet - Acetic Acid, 0.
  • Title: Safety Data Sheet Source: Fisher Scientific URL
  • Title: Glacial Acetic Acid - Safety Information Source: University of California, Santa Barbara - Environmental Health and Safety URL
  • Title: Essential Procedures for the Safe Disposal of 2-(4-Fluoro-1H-indol-1-yl)

Sources

Navigating the Safe Handling of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (CAS Number: 1018243-08-7), a compound of interest in contemporary research.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes established protocols for handling structurally related compounds, namely indole derivatives and oxoacetic acids, to ensure a robust framework for laboratory safety.

The core principle of this guide is proactive risk mitigation. The inherent reactivity of the carboxylic acid and the potential biological activity of the dihydroindole moiety necessitate a cautious and well-documented approach to all laboratory operations.

Hazard Assessment: An Inference-Based Approach

Due to the lack of specific toxicological data for 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, a hazard assessment must be inferred from its constituent functional groups: the indole core and the oxoacetic acid side chain.

  • Indole Derivatives : Compounds containing the indole nucleus are known to cause potential skin, eye, and respiratory irritation.[4]

  • Oxoacetic Acids : This class of compounds, exemplified by glyoxylic acid, can pose more significant hazards, including the potential for serious eye damage and skin sensitization.[5][6] Glyoxylic acid is also corrosive and can cause severe skin burns and eye damage.[6][7]

Therefore, 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid should be treated as a hazardous substance with the potential to be corrosive, a skin and respiratory irritant, and a skin sensitizer, with a high risk of causing serious eye damage.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes that could cause serious eye damage.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).Prevents skin contact, irritation, and potential sensitization.[7]
Body Protection A chemical-resistant laboratory coat.Shields the body from spills and contamination.[8]
Respiratory Protection An appropriate respirator (e.g., N95 or higher) should be used if handling the solid form could generate dust.Mitigates the risk of inhaling irritating airborne particles.[8]

This multi-layered approach ensures that all potential routes of exposure are adequately addressed, providing a safe working environment.

Laboratory Handling and Operational Plan

Adherence to a strict, step-by-step operational plan is critical for minimizing risk during the handling of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Engineering Controls

All handling of this compound, particularly when in solid form or when preparing solutions, must be conducted in a certified chemical fume hood. This engineering control is essential for preventing the inhalation of any dust or aerosols.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. Prepare all necessary equipment and reagents within the chemical fume hood.

  • Weighing : If weighing the solid compound, do so within the fume hood on a tared weigh boat. Use appropriate tools to minimize the generation of dust.

  • Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Be aware of any potential exothermic reactions.

  • Reactions : Conduct all reactions involving this compound within the fume hood. Monitor the reaction for any signs of unexpected reactivity.

  • Post-Handling : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.

The following diagram illustrates the logical flow of the handling protocol, emphasizing the central role of the chemical fume hood.

G cluster_0 Handling Protocol Preparation Preparation Weighing Weighing Preparation->Weighing Dissolution Dissolution Weighing->Dissolution Chemical_Fume_Hood Chemical_Fume_Hood Weighing->Chemical_Fume_Hood Must be performed inside Reactions Reactions Dissolution->Reactions Dissolution->Chemical_Fume_Hood Must be performed inside Post-Handling Post-Handling Reactions->Post-Handling Reactions->Chemical_Fume_Hood Must be performed inside

Caption: Experimental workflow for handling 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid.

Disposal Plan: Ensuring Environmental and Personnel Safety

The disposal of 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid and any contaminated materials must be treated with the same level of caution as its handling.

Waste Segregation

Proper waste segregation is crucial to prevent inadvertent and potentially hazardous chemical reactions.

  • Solid Waste : All solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Sharps : Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

The following diagram outlines the decision-making process for waste segregation.

G Waste_Generated Waste_Generated Is_it_solid? Is_it_solid? Waste_Generated->Is_it_solid? Solid_Waste_Container Solid_Waste_Container Is_it_solid?->Solid_Waste_Container Yes Is_it_liquid? Is_it_liquid? Is_it_solid?->Is_it_liquid? No Liquid_Waste_Container Liquid_Waste_Container Is_it_liquid?->Liquid_Waste_Container Yes Is_it_sharp? Is_it_sharp? Is_it_liquid?->Is_it_sharp? No Sharps_Container Sharps_Container Is_it_sharp?->Sharps_Container Yes Consult_EHS Consult_EHS Is_it_sharp?->Consult_EHS No

Caption: Decision tree for the segregation of chemical waste.

Disposal Procedure
  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "2,3-dihydro-1H-indol-1-yl(oxo)acetic acid".

  • Storage : Store waste containers in a designated, secure area away from incompatible materials.

  • Collection : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[8] Do not dispose of this compound down the drain or in regular trash.[8]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid, ensuring the integrity of their research and the safety of the laboratory environment.

References

  • 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid | 1018243-08-7. (n.d.). Cdn.net. Retrieved January 18, 2026, from [Link]

  • Chemical Name : 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 18, 2026, from [Link]

  • 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid | Tetrahedron. (n.d.). Tetrahedron. Retrieved January 18, 2026, from [Link]

  • Glyoxylic Acid | C2H2O3 | CID 760. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Glyoxylic acid - Evaluation statement - 22 December 2022. (2022, December 22). Australian Government Department of Health and Aged Care. Retrieved January 18, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.